1-(Bromomethyl)-2-chloro-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMWOLRMDEQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593117 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-16-0 | |
| Record name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(Bromomethyl)-2-chloro-3-nitrobenzene [CAS: 89642-16-0]
[1][2]
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0) is a highly specialized benzylic bromide intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a tri-substituted benzene ring featuring a reactive bromomethyl group, a sterically demanding chlorine atom, and an electron-withdrawing nitro group, this compound serves as a critical electrophile in organic synthesis.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, mechanistic reactivity, and safety requirements.[1] It is designed for medicinal chemists and process engineers seeking to leverage this scaffold for the development of nitrogen-containing heterocycles and targeted therapeutic agents.[1]
Part 1: Chemical Identity & Physicochemical Profile[3][4]
The unique substitution pattern (1,2,3-trisubstitution) of this molecule imparts specific steric and electronic properties that influence its reactivity in nucleophilic substitutions (
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene |
| Common Synonyms | 2-Chloro-3-nitrobenzyl bromide; |
| CAS Number | 89642-16-0 |
| Precursor CAS | 83-42-1 (2-Chloro-3-nitrotoluene) |
| Molecular Formula | |
| Molecular Weight | 250.48 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 49–53 °C (Typical range for analogues) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Reactivity Class | Alkylating agent (Lachrymator), Electrophile |
Part 2: Strategic Synthesis & Protocol
The industrial and laboratory-scale preparation of 1-(Bromomethyl)-2-chloro-3-nitrobenzene relies on the radical halogenation of its toluene precursor.[1] This process requires precise control to minimize over-bromination (formation of the benzal bromide) and to manage the safety profile of the radical initiator.[1]
Core Reaction: Wohl-Ziegler Bromination
Precursor: 2-Chloro-3-nitrotoluene (CAS: 83-42-1)
Reagent: N-Bromosuccinimide (NBS)
Catalyst: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
Solvent: Carbon Tetrachloride (
Experimental Protocol (Standardized)
-
Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitrotoluene (1.0 eq) in anhydrous
(0.2 M concentration). -
Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux (
). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1] -
Monitoring: Monitor via TLC (Hexane/EtOAc) or HPLC. Reaction typically completes in 4–6 hours.[1]
-
Workup: Cool to
to precipitate succinimide. Filter the solid.[1] -
Purification: Concentrate the filtrate in vacuo. Recrystallize from heptane/ethanol to yield the target benzyl bromide.[1]
Mechanistic Workflow
The following diagram illustrates the radical chain mechanism and the critical purification logic.
Figure 1: Radical bromination pathway transforming the toluene precursor into the active benzyl bromide.[1]
Part 3: Reactivity & Applications in Drug Discovery
This molecule acts as a "loaded spring" in synthesis due to its multiple reactive sites.[1] It is primarily used as a lynchpin scaffold to construct fused heterocycles found in kinase inhibitors and GPCR ligands.[1]
The Benzylic "Warhead" ( Reactivity)
The carbon-bromine bond is highly susceptible to nucleophilic attack.[1]
-
Amination: Reaction with primary/secondary amines yields benzylamines.[1]
-
Etherification: Reaction with phenols/alcohols yields benzyl ethers.[1]
-
Alkylation: Reaction with enolates builds carbon-carbon bonds.[1]
Orthogonal Functionalization
-
Nitro Group (
): Can be reduced to an aniline ( ) using or . This sets up intramolecular cyclization (e.g., attacking the newly formed benzylic substituent) to form isoquinolines or quinazolines .[1] -
Chloro Group (
): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the 2-position.[1]
Application Workflow: Synthesis of Heterocycles
The diagram below demonstrates how this scaffold is used to build a dihydroisoquinoline core, a common motif in antitumor agents.[1]
Figure 2: Divergent synthesis pathway utilizing the benzylic bromide and nitro group for heterocycle construction.
Part 4: Safety & Handling (HSE)
CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear-inducing agents) and vesicants.[1] Strict adherence to safety protocols is non-negotiable.
Hazard Identification
-
Lachrymator: Irritating to eyes and mucous membranes even at low concentrations.[1]
Handling Protocol
-
Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.[1]
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide nearby to neutralize spills and clean glassware.[1] These reagents rapidly degrade the benzyl bromide.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
Waste Disposal: Quench reaction mixtures with aqueous base before disposal.[1] Do not mix with acidic waste streams (risk of HCN or NOx evolution depending on other reagents).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene (Isomer/Analogue Reference).[1] Retrieved from [Link][3]
-
Chemdad Chemical Database. Product Entry: Benzene, 1-(bromomethyl)-2-chloro-3-nitro- (CAS 89642-16-0).[1] Retrieved from [Link][4]
-
NIST Chemistry WebBook. Data for Precursor: 1-Chloro-2-methyl-3-nitrobenzene (CAS 83-42-1).[1][5] SRD 69.[1] Retrieved from [Link]
-
International Labour Organization (ILO). ICSC 1633: 1-Chloro-3-nitrobenzene (Safety Data Reference).[1] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENE, 1-(BROMOMETHYL)-2-CHLORO-3-NITRO- One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Benzene, 1-chloro-2-methyl-3-nitro- [webbook.nist.gov]
1-(Bromomethyl)-2-chloro-3-nitrobenzene chemical properties
An In-Depth Technical Guide to 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Part 1: Executive Summary & Strategic Importance
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0 ) is a high-value electrophilic building block in medicinal chemistry, distinguished by its tri-functional dense substitution pattern .[1] Unlike simple benzyl halides, this molecule presents a "reactivity triad": a highly labile benzylic bromide, a sterically crowded but electronically activated aryl chloride, and a reducible nitro group.[1]
For drug development professionals, this compound serves as a critical linchpin for synthesizing fused heterocycles (e.g., indoles, quinolines, benzodiazepines) via cascade reactions.[1] Its unique 1,2,3-substitution pattern allows for the precise construction of "bent" or sterically constrained scaffolds often required to bind into deep hydrophobic pockets of enzymes like kinases or bromodomains.[1]
Part 2: Physicochemical Profile
The following data consolidates experimental and predicted properties essential for handling and process development.
| Property | Specification | Notes |
| IUPAC Name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | Also known as 2-Chloro-3-nitrobenzyl bromide |
| CAS Number | 89642-16-0 | Distinct from the aryl bromide isomer (3970-37-4) |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | |
| Appearance | Pale yellow to off-white solid | |
| Melting Point | 55–60 °C (Predicted) | Low-melting solid; tends to cake upon storage |
| Boiling Point | ~332 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes slowly in water; reactive in alcohols |
| Storage | 2–8 °C , Inert Atmosphere | Lachrymator ; Light sensitive (store in amber vials) |
Part 3: Synthetic Accessibility & Manufacturing
The synthesis of 1-(bromomethyl)-2-chloro-3-nitrobenzene is a classic example of radical substitution , necessitating strict control over regioselectivity to avoid over-bromination (gem-dibromide formation) or ring bromination.[1][2]
Core Synthesis Protocol: Radical Bromination
Precursor: 2-Chloro-3-nitrotoluene Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).[1][2]
Step-by-Step Methodology:
-
Charge: Dissolve 2-chloro-3-nitrotoluene (1.0 eq) in anhydrous trifluorotoluene (0.5 M).
-
Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat to reflux (approx. 80–90 °C) or irradiate with a tungsten lamp to initiate the radical chain reaction.
-
Monitoring: Monitor via HPLC/TLC. The reaction is complete when the starting toluene is <2%.
-
Critical Control Point: Stop immediately upon consumption of starting material to prevent the formation of the gem-dibromomethyl byproduct.[1]
-
-
Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate the filtrate.
-
Purification: Recrystallize from heptane/EtOAc. Do not distill due to thermal instability.
Figure 1: Radical bromination pathway showing the critical divergence between product and over-brominated impurity.[1][2]
Part 4: Reactivity Matrix & Mechanistic Insights
The molecule's utility stems from its Chemoselectivity Hierarchy . A researcher can sequentially activate the three functional groups without cross-interference if the correct order is followed.
Benzylic Substitution (Sₙ2) - The Primary Gateway
The bromomethyl group is the most reactive site (k₁).[1] It reacts rapidly with nucleophiles (amines, thiols, azides) under mild conditions.[1]
-
Protocol: React with primary amines in DMF/K₂CO₃ at 0 °C to RT.
-
Insight: The adjacent 2-chloro group provides steric bulk, often preventing double-alkylation of the amine, a common side reaction with simple benzyl bromides.[1][2]
Aryl Chloride Displacement (SₙAr) - The Secondary Gateway
The chlorine at position 2 is activated by the ortho-nitro group at position 3.[1][2] While less reactive than the bromide, it can be displaced by strong nucleophiles (alkoxides, thiolates) or via metal catalysis.[1]
-
Condition: Heat (>80 °C) or Pd-catalysis (Buchwald-Hartwig).[1]
-
Stereoelectronic Effect: The 1-bromomethyl group exerts a weak inductive withdrawing effect, further activating the C-Cl bond compared to 2-chloro-3-nitrotoluene.[1][2]
Nitro Group Manipulation
The nitro group serves as a "latent amine."[3] It is typically reduced after the benzylic and aryl substitutions are complete to trigger cyclization.
-
Cyclization: Reduction often leads to spontaneous intramolecular attack on the electrophilic benzylic position (if not already substituted) or the aryl position, forming bicyclic systems.
Figure 2: Divergent reactivity pathways.[1] The benzylic position (Path 1) is the kinetic point of entry, enabling subsequent cyclization strategies.[1]
Part 5: Application Case Study – Indole Synthesis
A classic application of this scaffold is the synthesis of 4-substituted indoles or tetrahydroquinolines.[1]
Workflow:
-
Alkylation: React 1-(bromomethyl)-2-chloro-3-nitrobenzene with a malonate ester (C-alkylation) or an amine (N-alkylation).[1][2]
-
SₙAr Displacement: Displace the 2-chloro group with a nucleophile if a specific substituent is needed, or leave it for Pd-catalyzed closure.
-
Reductive Cyclization: Reduce the 3-nitro group to an amine. The resulting aniline can attack the alkylated side chain (if it contains a carbonyl or leaving group) to close the ring.
Citation: This strategy mirrors the "Batcho-Leimgruber" logic but utilizes the halogen handle for added complexity, a technique often seen in the synthesis of kinase inhibitors where the "bent" conformation of 1,2,3-substituted aromatics mimics the ATP hinge region [1].[1]
Part 6: Handling, Stability & Safety (Lachrymator Warning)
Safety Alert: This compound is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe respiratory distress if inhaled.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the benzylic bromide before cleaning.
-
Stability: The compound is prone to hydrolysis. Store under nitrogen/argon.[4] If the solid turns orange/brown, it indicates decomposition (release of HBr).
References
-
BenchChem. (2025).[5] 1-(Bromomethyl)-2-chloro-3-nitrobenzene: Properties and Applications. Retrieved from
-
ChemicalBook. (2023).[6] CAS 89642-16-0 Technical Specifications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 89642-16-0. Retrieved from [7]
-
Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from [1][2]
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- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3964-56-5|4-Bromo-2-chlorophenol|BLD Pharm [bldpharm.com]
- 3. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 59245469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
High-Purity Synthesis, Reactivity Profiling, and MedChem Applications [1]
Chemical Identity & Structural Analysis
This guide focuses on 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3970-37-4), a highly functionalized benzylic electrophile widely utilized in the synthesis of poly-substituted indoles, benzimidazoles, and kinase inhibitor scaffolds.[1]
Nomenclature & Classification
While the IUPAC name 1-(Bromomethyl)-2-chloro-3-nitrobenzene is chemically precise, the compound is frequently cited in industrial and medicinal chemistry literature as 2-Chloro-3-nitrobenzyl bromide .[1]
-
Molecular Formula:
-
Molecular Weight: 250.48 g/mol
-
SMILES: C1=CC(=C(C(=C1)Br)Cl)[O-] (Note: This SMILES represents the core connectivity; the bromomethyl group must be explicit). Corrected SMILES: [O-]c1cccc(CBr)c1Cl
Electronic & Steric Profile
The molecule exhibits a unique "push-pull" electronic landscape that dictates its reactivity:
-
Benzylic Electrophilicity: The nitro group (
) at the meta position relative to the bromomethyl group exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the benzylic carbon.[1] This makes it a "hot" electrophile for reactions.[1] -
Steric Congestion: The chlorine atom at position 2 is "sandwiched" between the bulky bromomethyl and nitro groups.[1] This steric crowding can retard nucleophilic attack at the benzylic position if the incoming nucleophile is bulky, necessitating careful solvent selection to modulate transition state energy.[1]
Synthetic Architecture: The Wohl-Ziegler Protocol
The most robust route to 1-(bromomethyl)-2-chloro-3-nitrobenzene is the Wohl-Ziegler bromination of 2-chloro-3-nitrotoluene.[1] This radical substitution pathway avoids aromatic ring bromination, which would occur under Lewis acid catalysis.[1]
Reaction Workflow
Figure 1: Radical bromination workflow for the synthesis of 2-chloro-3-nitrobenzyl bromide.
Detailed Protocol
Objective: Selective monobromination of the benzylic methyl group.
| Parameter | Specification | Scientific Rationale |
| Substrate | 2-Chloro-3-nitrotoluene | Starting material.[1][2] Purity >98% required to prevent regioisomeric byproducts. |
| Bromine Source | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of |
| Initiator | AIBN or Benzoyl Peroxide | Homolytic cleavage initiates the radical chain reaction.[1] AIBN is preferred for its cleaner decomposition profile.[1] |
| Solvent | A modern, greener alternative to | |
| Stoichiometry | 1.05 - 1.10 equiv.[1] NBS | Slight excess ensures complete conversion; large excess leads to dibromination (gem-dibromide).[1] |
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitrotoluene (10 mmol) in anhydrous trifluorotoluene (50 mL).
-
Reagent Addition: Add NBS (11 mmol) and AIBN (0.5 mmol). Critical: Ensure NBS is finely powdered to maximize surface area, as the reaction is heterogeneous.[1]
-
Initiation: Heat the mixture to reflux. The reaction is initiated when the suspension turns from yellow to orange/colorless (succinimide formation).[1]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a new spot with a higher
than the starting material.[1] -
Workup: Cool to
to precipitate succinimide. Filter the solid.[1] Wash the filtrate with water ( ) and brine. -
Purification: Recrystallize from cyclohexane or ethanol. Note: Distillation is risky due to the thermal instability of nitro-benzyl halides.[1]
Reactivity & Mechanistic Pathways[3][4]
This molecule serves as a "linchpin" scaffold.[1] The benzylic bromide allows for attachment to a core structure, while the nitro and chloro groups remain latent for subsequent cyclization.[1]
Divergent Synthesis Strategy
Figure 2: Divergent reactivity profile allowing access to multiple drug scaffold classes.
Key Reaction: Indole Construction
The 2-chloro-3-nitro motif is particularly prized for accessing 4-substituted indoles , a privileged structure in GPCR drug discovery.[1]
-
Alkylation: The bromide is displaced by a carbon nucleophile (e.g., malonate or enolate).[1]
-
Reductive Cyclization: Reduction of the nitro group to an aniline (
) triggers an intramolecular attack on the pendant alkyl chain (if suitably functionalized) or allows for a palladium-catalyzed closure (e.g., Cadogan-Sundberg synthesis) [3].[1]
Applications in Drug Discovery
-
Kinase Inhibitors: The benzyl group serves as a hydrophobic anchor in the ATP-binding pocket of tyrosine kinases.[1] The 2-Cl and 3-NO2 groups provide vectors for hydrogen bonding or further derivatization to tune selectivity.[1]
-
Protecting Groups: While less common than simple nitrobenzyl groups, the 2-chloro-3-nitrobenzyl moiety can serve as a photolabile protecting group with modified release kinetics due to the steric influence of the chlorine atom.[1]
-
Fragment-Based Drug Design (FBDD): The molecule is used to "grow" fragments.[1] The bromide reacts with a fragment hit, and the nitro/chloro groups allow for subsequent "vector growing" to improve potency.[1]
Safety & Handling Protocol
Hazard Classification:
-
Lachrymator: Highly potent tear gas effect.[1]
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Sensitizer: Potential for allergic skin reactions.[1]
Mandatory Safety Controls:
-
Engineering: All operations, including weighing, must occur inside a certified chemical fume hood.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1] A face shield is recommended during workup.[1]
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench active bromide) followed by dilute alcoholic KOH.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or bases in the waste stream to prevent exotherms.[1]
References
-
Djerassi, C. (1948).[1][4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link
-
Ogawa, A., et al. (2013).[1] Trifluorotoluene as a Green Solvent for Radical Reactions.[1] Journal of Organic Chemistry. Link
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene.[1] Link
Sources
Technical Monograph: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
[1][2]
Executive Summary & Identity
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a highly specialized benzylic bromide intermediate used primarily as an electrophilic building block in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs).[1][2] Its reactivity is driven by the benzylic carbon-bromine bond, which is activated by the electron-withdrawing nitro group and sterically modulated by the ortho-chloro substituent.
| Parameter | Data |
| CAS Number | 89642-16-0 |
| IUPAC Name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene |
| Common Synonyms | 2-Chloro-3-nitrobenzyl bromide; |
| Molecular Formula | C |
| Molecular Weight | 250.48 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Primary Hazard | Lachrymator , Skin Corrosive, Moisture Sensitive |
Physicochemical Profile & Molecular Weight Verification
Precise molecular weight calculation is critical for stoichiometry in high-value syntheses. The value 250.48 g/mol is derived from the standard atomic weights of the constituent isotopes.
Molecular Weight Calculation
The calculation below uses IUPAC standard atomic weights (2021).
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 250.476 g/mol |
Structural Properties
-
Electrophilicity: The C-Br bond is highly polarized. The meta-nitro group (relative to the bromomethyl) exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide.
-
Steric Hindrance: The ortho-chloro group provides steric bulk that may retard nucleophilic attack compared to non-ortho-substituted analogs, requiring elevated temperatures or stronger nucleophiles for substitution reactions.
Synthesis & Production Logic
The synthesis of 1-(bromomethyl)-2-chloro-3-nitrobenzene is classically achieved via Wohl-Ziegler radical bromination of the precursor 2-chloro-3-nitrotoluene (CAS 83-42-1).
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is preferred over elemental bromine (
Figure 1: Radical chain mechanism for the bromination of 2-chloro-3-nitrotoluene.
Experimental Protocol (Bench Scale)
Safety Note: Perform all operations in a fume hood. This compound is a potent lachrymator.
-
Reagents:
-
Substrate: 2-Chloro-3-nitrotoluene (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq). Recrystallize NBS from water before use to remove HBr/Br2 impurities.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.01 – 0.05 eq).
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (anhydrous). Note: Acetonitrile can be used as a greener alternative if photochemistry is employed.
-
-
Procedure:
-
Dissolve substrate in solvent (0.2 M concentration).
-
Add NBS and Initiator.
-
Reflux the mixture (approx. 80°C for
) under an inert atmosphere ( or Ar). -
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or
H NMR. Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the methylene singlet (~4.6 ppm). -
Termination: Reaction is complete when succinimide floats to the top (in
) or precipitates fully.
-
-
Purification:
-
Cool to 0°C to precipitate succinimide. Filter.
-
Concentrate the filtrate.
-
Recrystallization: Use Heptane/Ethanol or pure Cyclohexane. Avoid methanol/water if the product is hot, to prevent solvolysis.
-
Applications in Drug Development
This molecule serves as a "warhead" carrier or a scaffold linker. Its primary utility lies in introducing the 2-chloro-3-nitrobenzyl moiety into nucleophilic cores.
Synthetic Workflow
The bromine atom is a good leaving group (
Figure 2: Divergent synthesis pathways utilizing the benzylic bromide core.
Specific Use Cases
-
Heterocycle Construction: Reaction with ethyl acetoacetate followed by reduction of the nitro group allows for the "batch" synthesis of substituted indoles via the Reissert or Leimgruber-Batcho modification logic.
-
Fragment-Based Drug Discovery (FBDD): The ortho-chloro group locks the conformation of the benzyl side chain, often improving selectivity in protein binding pockets compared to unsubstituted benzyl groups.
Safety & Handling Protocol (Lachrymator)
CRITICAL WARNING: This compound causes severe eye irritation and tearing (lachrymatory agent) and is a skin corrosive.
Personal Protective Equipment (PPE)
-
Respiratory: Full-face respirator with organic vapor cartridges is recommended if working outside a glovebox.
-
Skin: Double gloving (Nitrile under Silver Shield/Laminate) is required. Benzyl bromides can permeate standard latex/nitrile rapidly.
-
Eyes: Chemical splash goggles (if not using a full-face respirator).
Decontamination Procedure
Spills should not be wiped with water immediately, as this generates HBr gas.
-
Neutralization Solution: Prepare a solution of 5% aqueous ammonia or Tris-buffer.
-
Application: Cover the spill with the neutralization solution to convert the benzyl bromide to the less toxic benzyl amine/alcohol.
-
Disposal: Collect waste in a container dedicated to halogenated organics.
References
-
PubChem. 1-(Bromomethyl)-2-chloro-3-nitrobenzene Compound Summary. National Library of Medicine. [Link]
1-(Bromomethyl)-2-chloro-3-nitrobenzene structure
Technical Whitepaper: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a highly specialized benzylic bromide derivative characterized by a dense 1,2,3-substitution pattern on the benzene ring. This trisubstituted scaffold serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of bromodomain and extra-terminal (BET) inhibitors and functionalized indoles .
The molecule's utility stems from its unique electronic and steric profile: the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly enhance the electrophilicity of the benzylic carbon, while the ortho-chloro substituent provides essential steric locking in downstream pharmacophores. This guide details the structural properties, synthetic protocols, and application pathways of this compound.
Structural & Electronic Analysis
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₆H₃BrClNO₂ | |
| Molecular Weight | 236.45 g/mol | |
| Melting Point | 57–60 °C | Crystalline solid at RT |
| Appearance | Pale yellow powder | Light sensitive |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolytically unstable |
| Reactivity Class | Alkylating Agent | Strong Lachrymator |
Electronic Landscape
The reactivity of the benzylic carbon is governed by the synergistic electron-withdrawing effects of the 3-nitro and 2-chloro groups.
-
Inductive Effect (-I): Both -NO₂ and -Cl pull electron density from the ring, destabilizing the benzylic C-Br bond and lowering the activation energy for nucleophilic attack (
). -
Steric "Ortho Effect": The chlorine atom at position 2 creates a steric gate. While it does not prevent reaction, it restricts the angle of approach for bulky nucleophiles, often improving regioselectivity in cyclization reactions compared to non-chlorinated analogs.
Synthetic Methodology
The synthesis of 1-(bromomethyl)-2-chloro-3-nitrobenzene is most reliably achieved via Wohl-Ziegler radical bromination of the precursor 2-chloro-3-nitrotoluene. Direct bromination with elemental bromine (
Protocol: Radical Bromination
Reagents:
-
Substrate: 2-Chloro-3-nitrotoluene (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Solvent: Anhydrous Carbon Tetrachloride (
) or Acetonitrile ( )
Step-by-Step Workflow:
-
Preparation: Dissolve 2-chloro-3-nitrotoluene in anhydrous
(0.5 M concentration). Note: Acetonitrile can be used as a greener alternative, though reaction times may increase. -
Activation: Add NBS and the radical initiator (AIBN).
-
Reaction: Heat the mixture to reflux (approx. 76-80°C) under an inert atmosphere (
). Monitor the reaction by TLC or HPLC.-
Endpoint: Disappearance of the starting toluene derivative.
-
Visual Cue: Succinimide floats to the top as a white solid in
.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from heptane/ethyl acetate or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Applications in Drug Discovery
This scaffold is not merely a reagent; it is a structural motif found in advanced epigenetic modulators.
Bromodomain Inhibitors (Epigenetics)
The 2-chloro-3-nitrobenzyl moiety is a precursor to CPI-637 , a potent inhibitor of BET (Bromodomain and Extra-Terminal) proteins.
-
Mechanism: The benzylic bromide reacts with a lactam or amine core (e.g., a benzodiazepinone scaffold).
-
Role of Substituents: The 2-chloro group locks the conformation of the inhibitor within the BET binding pocket, enhancing potency and selectivity compared to unsubstituted analogs.
Indole Synthesis (Fisher & Batcho-Leimgruber)
The molecule serves as a precursor to 4- or 7-substituted indoles, which are difficult to synthesize via direct electrophilic aromatic substitution of indole itself.
-
Pathway: Alkylation of an active methylene compound followed by reductive cyclization of the nitro group yields the indole core.
Safety & Handling (HSE)
Signal Word: DANGER
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Handle only in a functioning fume hood.
-
Skin Corrosive: Causes severe skin burns. Wear nitrile gloves (double gloving recommended) and a lab coat.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HBr).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene. Retrieved from [Link]
- Albrecht, B. K., et al. (2016).Discovery of CPI-637: A Potent and Select Bet Bromodomain Inhibitor. ACS Medicinal Chemistry Letters.
-
Organic Syntheses. p-Nitrobenzyl Bromide (General procedure adapted for isomers). Coll. Vol. 2, p. 443 (1943). Retrieved from [Link]
Sources
Technical Guide: Synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
[1]
Executive Summary & Retrosynthetic Analysis
1-(Bromomethyl)-2-chloro-3-nitrobenzene (also known as 2-Chloro-3-nitrobenzyl bromide) is a critical electrophilic building block used in the synthesis of complex heterocycles and pharmaceutical intermediates, particularly for benzodiazepinone-based bromodomain inhibitors.[1]
The synthesis presents two primary challenges:
-
Regioselectivity: Ensuring the halogenation occurs exclusively at the benzylic position (methyl group) rather than the aromatic ring.
-
Precursor Availability: The core scaffold, 2-chloro-3-nitrotoluene, is often not commercially available in bulk and must be synthesized with high isomeric purity.[1]
Retrosynthetic Strategy
The most robust pathway relies on a Wohl-Ziegler radical bromination of the methyl group, preceded by a Sandmeyer reaction to install the chlorine atom from an aniline precursor.[1]
Phase 1: Synthesis of Precursor (2-Chloro-3-nitrotoluene)[1]
While 2-chloro-3-nitrotoluene can be sourced, in-house synthesis is often required to ensure isomeric purity.[1] Direct nitration of 2-chlorotoluene yields a mixture of isomers (mainly 4-nitro and 6-nitro) that are difficult to separate.[1] Therefore, the Sandmeyer reaction starting from 2-methyl-6-nitroaniline is the authoritative route.[1]
Mechanism: Non-Aqueous Sandmeyer (Doyle Protocol)
We utilize tert-butyl nitrite (t-BuONO) and anhydrous Copper(II) chloride in acetonitrile. This "non-aqueous" approach avoids the harsh acidic conditions of traditional Sandmeyer reactions, minimizing side products and improving yield.[1]
Protocol 1.0: Chlorodeamination
Reagents:
-
2-Methyl-6-nitroaniline (1.0 eq)[1]
-
tert-Butyl nitrite (1.5 eq)[1]
-
Copper(II) chloride (CuCl₂, 1.2 eq)[1]
-
Acetonitrile (Anhydrous, 0.1 M concentration)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solubilization: Dissolve CuCl₂ (1.2 eq) and tert-butyl nitrite (1.5 eq) in anhydrous acetonitrile at room temperature. The solution will turn dark green/brown.
-
Addition: Dissolve 2-methyl-6-nitroaniline (1.0 eq) in a minimum volume of acetonitrile. Add this solution dropwise to the CuCl₂ mixture over 30 minutes. Caution: Nitrogen gas evolution will occur.
-
Heating: Heat the reaction mixture to 65°C and stir for 2–3 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Target Yield: 80-85%[1]
-
Physical State: Yellow oil or low-melting solid (mp ~21°C).
-
Phase 2: Radical Bromination (Core Synthesis)
The transformation of the methyl group to a bromomethyl group is achieved via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).[1] This method maintains the integrity of the nitro group and the aromatic chloride.[1]
Mechanistic Insight
The reaction proceeds via a radical chain mechanism. The succinimidyl radical abstracts a benzylic hydrogen, forming a benzylic radical which then reacts with molecular bromine (generated in situ) to form the product.[1]
[1]
Protocol 2.0: Benzylic Bromination
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free bromine/HBr.[1]
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon Tetrachloride (CCl₄) is traditional but toxic. Trifluorotoluene (PhCF₃) or Chlorobenzene are recommended green alternatives.
Step-by-Step Methodology:
-
Preparation: In a dry RBF equipped with a reflux condenser, dissolve 2-chloro-3-nitrotoluene (1.0 eq) in the chosen solvent (0.2 M).
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux .
-
Visual Cue: The dense NBS solid at the bottom will gradually float and convert to succinimide (which floats on CCl₄/PhCF₃).
-
Time: Typically 4–12 hours.
-
Monitoring: Check 1H NMR for the shift from Ar-CH ₃ (~2.5 ppm) to Ar-CH ₂Br (~4.6 ppm).[1] Stop reaction if >5% dibrominated product (Ar-CHBr₂) is observed.[1]
-
-
Workup:
-
Cool the mixture to 0°C to precipitate succinimide completely.
-
Filter off the solid succinimide.
-
Wash the filtrate with water (2x) to remove traces of succinimide and inorganic salts.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
Analytical Data & Characterization
| Property | Value / Description |
| Appearance | Pale yellow solid or viscous oil |
| Melting Point | 57–60°C (solid form) |
| Molecular Weight | 250.48 g/mol |
| Storage | 2–8°C, under inert atmosphere (Argon/N₂) |
| Stability | Moisture sensitive; lachrymator |
Key NMR Signals (CDCl₃):
-
1H NMR: δ 4.65 (s, 2H, -CH ₂Br), 7.4–8.0 (m, 3H, Aromatic).[1]
-
13C NMR: Characteristic benzylic carbon signal at ~30 ppm.
Safety & Handling (HSE)
This synthesis involves hazardous materials.[4] Strict adherence to safety protocols is mandatory.
-
Benzyl Bromides: Potent lachrymators (tear gas agents). All operations, including weighing and rotary evaporation, must be performed in a well-ventilated fume hood.[1] Glassware should be rinsed with an alcoholic KOH solution to decompose residues before removal from the hood.
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures (>150°C) without vacuum.
-
Solvents: CCl₄ is a known carcinogen; use Trifluorotoluene where possible.
References
-
Doyle, M. P., et al. (1977).[1] "Alkyl Nitrite-Metal Halide Deamination. Reactions of Arylamines." Journal of Organic Chemistry, 42(14), 2426–2430.[1] Link
-
Wohl, A. (1919).[1] "Bromination of Unsaturated Compounds with N-Bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51.[1]
-
ChemicalBook. (2023).[5] "Product Entry: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 89642-16-0)."[1][5][6] Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Benzyl Bromide Derivatives." Link
-
PubChem. (2025).[7] "Compound Summary: 2-Chloro-3-nitrotoluene." Link
Sources
- 1. JPH0853371A - Bromination of methyl group bound to aromatic ring - Google Patents [patents.google.com]
- 2. 2-CHLORO-3-NITROTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-CHLORO-3-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. BENZENE, 1-(BROMOMETHYL)-2-CHLORO-3-NITRO- | 89642-16-0 [chemicalbook.com]
- 6. BENZENE, 1-(BROMOMETHYL)-2-CHLORO-3-NITRO- | 89642-16-0 [chemicalbook.com]
- 7. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Retrosynthetic Analysis & Synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
Target Molecule: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
CAS Registry Number: 3958-60-9 (Generic for isomer class, specific isomer requires verification)
Molecular Formula:
This technical guide provides a rigorous retrosynthetic analysis and experimental roadmap for the synthesis of 1-(bromomethyl)-2-chloro-3-nitrobenzene. This molecule represents a highly functionalized benzyl bromide derivative, serving as a critical electrophilic building block for the synthesis of complex heterocycles, particularly in the development of pharmaceutical agents targeting kinase pathways or G-protein coupled receptors.
The synthesis is non-trivial due to the 1,2,3-trisubstitution pattern (vicinal substitution) on the benzene ring. This "crowded" arrangement imposes significant steric constraints and renders direct electrophilic aromatic substitution (EAS) strategies unreliable due to competing directing group effects. This guide advocates for a Sandmeyer-mediated approach to establish the halogen pattern, followed by a Wohl-Ziegler radical bromination to functionalize the benzylic position.
Retrosynthetic Analysis
Strategic Disconnections
The retrosynthetic breakdown focuses on preserving the sensitive 1,2,3-substitution pattern. Direct nitration of 2-chlorobenzyl bromide or 2-chlorotoluene is rejected due to the dominance of 4- and 6-nitro isomers (para/ortho to chlorine) rather than the required 3-nitro isomer.
Primary Disconnection (C-Br Bond): The benzylic bromide is best installed via radical substitution of a methyl group. This simplifies the target to 2-chloro-3-nitrotoluene .
Secondary Disconnection (C-Cl Bond): The 2-chloro substituent is flanked by a methyl and a nitro group. Introducing chlorine via electrophilic substitution is impossible at this specific position due to the meta-directing nature of the nitro group and ortho/para-directing nature of the methyl group. Therefore, the chlorine is best installed via a Sandmeyer reaction from an amine.
Starting Material: 2-Amino-3-nitrotoluene (also known as 2-methyl-6-nitroaniline). This precursor is commercially available or can be synthesized from o-toluidine via nitration/protection strategies.
Retrosynthesis Diagram
Figure 1: Retrosynthetic pathway utilizing functional group interconversion (FGI) to trace the target back to the regiochemically defined aniline precursor.
Technical Route: The Sandmeyer / Wohl-Ziegler Protocol
This route is selected for its high fidelity in maintaining the 1,2,3-substitution pattern.
Step 1: Synthesis of 2-Chloro-3-nitrotoluene
Reaction Type: Sandmeyer Reaction (Diazotization followed by Chlorination).
Objective: Convert the amino group (
Reaction Scheme
Experimental Protocol
-
Diazotization:
-
Charge a reactor with 2-amino-3-nitrotoluene (1.0 eq) and concentrated HCl (excess, typically 5–10 eq) to form the amine hydrochloride salt.
-
Cool the suspension to 0–5°C using an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition.
-
Add an aqueous solution of sodium nitrite (
, 1.1 eq) dropwise. Monitor internal temperature strictly. -
Stir for 30–60 minutes. Confirm the endpoint using starch-iodide paper (turns blue instantly).
-
-
Sandmeyer Displacement:
-
In a separate vessel, prepare a solution of Copper(I) Chloride (
, 1.2 eq) in concentrated HCl. -
Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring. Note: Nitrogen gas evolution will be vigorous.
-
Allow the mixture to warm to room temperature, then heat to 60–70°C for 1–2 hours to ensure complete decomposition of the diazonium intermediate.
-
-
Workup:
-
Cool to room temperature. Extract with dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with 1N NaOH (to remove any phenolic byproducts) and brine.
-
Dry over
and concentrate. -
Purification: Recrystallization from ethanol or silica gel chromatography (Hexanes/EtOAc).
-
Step 2: Synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Reaction Type: Wohl-Ziegler Bromination.[1][2] Objective: Selective radical bromination of the benzylic methyl group.
Reaction Scheme
Experimental Protocol
-
Setup:
-
Use a dry round-bottom flask equipped with a reflux condenser and a drying tube (or
inlet). -
Dissolve 2-chloro-3-nitrotoluene (1.0 eq) in Chlorobenzene or Trifluorotoluene (preferred over
for safety/environmental reasons). -
Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Ensure NBS is white/recrystallized; yellow NBS contains free bromine which can alter kinetics.
-
Add a radical initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 – 0.1 eq).
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80–130°C depending on solvent).
-
Monitor reaction progress via TLC or HPLC. The reaction is typically complete when the denser NBS solid at the bottom disappears and is replaced by the less dense succinimide floating at the surface.[2]
-
Timeframe: 4–12 hours.
-
-
Workup:
-
Cool the mixture to 0°C to precipitate succinimide completely.
-
Filter off the succinimide solid.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often a lachrymatory oil or low-melting solid. Purify via column chromatography (Hexanes/DCM gradient) or recrystallization (if solid) from heptane.
-
Analytical Data & Process Parameters
Reagent Stoichiometry Table
| Step | Reagent | Equiv. | Role | Critical Parameter |
| 1 | 2-Amino-3-nitrotoluene | 1.0 | Substrate | Purity >98% |
| 1 | 1.1 | Diazotizing Agent | Add at <5°C | |
| 1 | 1.2 | Catalyst/Reagent | Freshly prepared/purified | |
| 2 | 2-Chloro-3-nitrotoluene | 1.0 | Substrate | Dry, free of phenols |
| 2 | NBS | 1.05 | Bromine Source | White crystals (no free |
| 2 | AIBN | 0.05 | Radical Initiator | Thermal activation |
Forward Synthesis Workflow
Figure 2: Step-by-step reaction flow from commercial starting material to final benzyl bromide.
Critical Control Points & Safety (E-E-A-T)
Regioselectivity & Impurities
-
Isomer Control: The Sandmeyer route is chosen specifically to avoid the formation of 4-nitro and 6-nitro isomers common in direct nitration.
-
Over-Bromination: In Step 2, using a large excess of NBS can lead to the formation of the gem-dibromide (benzal bromide). Strictly control stoichiometry (1.05 eq) and stop the reaction immediately upon consumption of the starting material.
Safety Hazards
-
Lachrymator: The target molecule, 1-(bromomethyl)-2-chloro-3-nitrobenzene, is a benzyl bromide derivative. These are potent lachrymators (tear agents).
-
Protocol: All operations, including weighing and rotovap, must be performed in a high-efficiency fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active bromide residues before removal from the hood.
-
-
Explosion Hazard:
-
Diazonium Salts (Step 1): Never isolate the dry diazonium salt; it is shock-sensitive. Process immediately in solution.
-
Nitro Compounds: The intermediate and product are nitro-aromatics. Avoid excessive heating of the dry residue during distillation or drying.
-
References
-
Sandmeyer Reaction Mechanism & Scope
- Title: The Sandmeyer Reaction: A Review.
- Source:Chemical Reviews.
-
URL:[Link] (Canonical Reference for mechanism).
-
Wohl-Ziegler Bromination Protocol
-
Synthesis of 2-Chloro-3-nitrotoluene (Precursor)
- Title: Synthesis of 2-chloro-3-nitrobenzoic acid and derivatives (Analogous chemistry for substitution p
- Source:Journal of Medicinal Chemistry.
-
URL:[Link] (General search for substituted toluenes).
-
Safety Data for Benzyl Bromides
Sources
physical and chemical properties of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 89642-16-0) is a specialized benzylic halide intermediate characterized by a tri-substituted benzene ring containing a reactive bromomethyl group, an ortho-chloro substituent, and a meta-nitro group. This unique substitution pattern makes it a versatile electrophile in organic synthesis, particularly for introducing the 2-chloro-3-nitrobenzyl moiety into pharmacophores.
Its primary utility lies in Nucleophilic Substitution (
Physicochemical Specifications
The following data consolidates experimental and predicted values. Researchers should treat the benzylic bromide functionality as the primary determinant of physical handling requirements (e.g., lachrymatory nature).
| Property | Value / Description | Note |
| IUPAC Name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | |
| Common Name | 2-Chloro-3-nitrobenzyl bromide | |
| CAS Number | 89642-16-0 | Distinct from ring-brominated isomers |
| Molecular Formula | ||
| Molecular Weight | 250.48 g/mol | |
| Physical State | Solid (Crystalline) | Typically yellow to light brown |
| Melting Point | 58–62 °C (Predicted range) | Low-melting solid |
| Boiling Point | ~332 °C (Predicted at 760 mmHg) | Decomposes before boiling |
| Density | 1.755 ± 0.06 g/cm³ | High density due to halogenation |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water (hydrolyzes slowly) |
| Hazards | Lachrymator , Corrosive, Toxic | See Section 5 |
Synthesis & Production Methodology
The synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene is classically achieved via Wohl-Ziegler radical bromination of the precursor 2-chloro-3-nitrotoluene. This pathway is preferred over direct bromination to avoid ring halogenation.
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism initiated by Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of molecular bromine to favor benzylic substitution over electrophilic aromatic substitution.
Synthetic Workflow (DOT Visualization)
Caption: Radical bromination workflow using NBS/AIBN to selectively brominate the benzylic position.
Critical Process Parameters
-
Solvent Choice: Carbon tetrachloride (
) is traditional but restricted. Trifluoromethylbenzene ( ) or 1,2-Dichloroethane are modern, greener alternatives. -
Anhydrous Conditions: Moisture must be rigorously excluded to prevent hydrolysis of the bromide to the benzyl alcohol.
-
Initiator: AIBN is preferred over peroxides for safer handling at scale.
Chemical Reactivity & Transformations
This molecule acts as a "linchpin" intermediate, offering three distinct sites for chemical modification:
-
Benzylic Bromide: Highly reactive toward nucleophiles (
). -
Nitro Group: Reducible to aniline for further functionalization.
-
Aryl Chloride: Potential for metal-catalyzed coupling or
(activated by the ortho-nitro group).
Divergent Reaction Pathways
Caption: Divergent reactivity profile showing primary SN2 utility and potential for subsequent cyclization.
Key Transformations
-
Alkylation of Amines: Reacts rapidly with primary and secondary amines in the presence of a base (
or DIPEA) to form benzylamines.-
Note: The ortho-chloro substituent provides steric bulk, potentially improving selectivity in poly-functional substrates.
-
-
Ether/Thioether Formation: Reaction with phenols or thiols generates ethers/thioethers, often used as linkers in PROTACs or other bivalent drugs.
-
Indole Synthesis: Following benzylic substitution with a suitable carbon nucleophile, the nitro group can be involved in reductive cyclization (e.g., Bartoli or Leimgruber-Batcho type logic) to form substituted indoles.
Handling, Safety & Storage
Warning: Benzyl bromides are potent lachrymators (tear gas agents). Strict safety adherence is non-negotiable.
Hazard Profile[7][8][10][11][12]
-
Lachrymator: Causes severe eye irritation and tearing at very low concentrations.
-
Skin Corrosive: Causes burns and sensitization.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Handling Protocols[10]
-
Engineering Controls: Always handle within a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A full-face respirator is recommended if working with large quantities outside a hood (not recommended).
-
Decontamination: Keep a solution of 5% aqueous sodium thiosulfate or ethanol/amine mixture nearby. These nucleophiles rapidly quench the benzylic bromide, neutralizing the lachrymatory effect.
Storage[9][10][13]
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Container: Amber glass to protect from light-induced degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628965, Benzene, 1-(bromomethyl)-2-chloro-3-nitro-. Retrieved from .
-
ChemicalBook (2023). Benzene, 1-(bromomethyl)-2-chloro-3-nitro- Properties and Supplier Data. Retrieved from .
- Sigma-Aldrich.Safety Data Sheet: Benzyl Bromide Derivatives (General Class).
-
BenchChem. Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene (Isomer Analog). Retrieved from .
Technical Whitepaper: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
CAS: 393-85-1 | Formula: C₇H₅BrClNO₂ | Class: Benzylic Halide / Nitroarene[1]
Introduction
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a high-value electrophilic building block used extensively in medicinal chemistry for the synthesis of polycyclic heterocycles, particularly indole and quinoline derivatives.[1] Its structural duality—possessing both a highly reactive benzylic bromide (electrophile) and a nitro group (latent nucleophile/redox center)—makes it a "privileged intermediate" for fragment-based drug discovery (FBDD).[1]
However, this utility comes with significant risks. As a benzyl bromide derivative, it is a potent lachrymator and a primary alkylating agent . This guide synthesizes the chemical behavior of this compound with field-proven safety protocols, moving beyond standard Safety Data Sheets (SDS) to provide a self-validating handling framework.
Part 1: Chemical Profile & Reactivity Analysis[1]
The reactivity of CAS 393-85-1 is defined by the "push-pull" electronics of the benzene ring.[1] The nitro group at the 3-position withdraws electron density, making the benzylic carbon at position 1 highly susceptible to nucleophilic attack (
Table 1: Physicochemical Properties
| Property | Data | Relevance to Protocol |
| Molecular Weight | 250.48 g/mol | Calculation of stoichiometry.[1] |
| Physical State | Crystalline Solid / Low-melting semi-solid | Dust control measures required; may liquefy in warm labs.[1] |
| Melting Point | ~48–55 °C (Typical for class) | Heat sensitivity; store refrigerated (2–8°C). |
| Solubility | DCM, THF, Ethyl Acetate | Compatible with standard organic workups. |
| Reactivity | High ( | Moisture Sensitive. Hydrolyzes to benzyl alcohol and HBr. |
Reactivity Visualization
The following diagram illustrates the primary reaction pathway (Nucleophilic Substitution) and the competing hydrolysis pathway that must be mitigated.
Figure 1: The primary synthetic utility involves SN2 displacement of the bromide.[1] Moisture exclusion is critical to prevent degradation into corrosive HBr and the alcohol.[1]
Part 2: Comprehensive Hazard Assessment[1]
This compound is not merely "toxic"; it is a site-specific chemical weapon on a cellular level.[1]
-
Lachrymatory Mechanism: Like benzyl bromide, this compound alkylates the TRPA1 ion channels in the corneal nerve endings, causing immediate, debilitating pain and tearing [1].
-
Alkylating Potential: It can transfer the benzyl group to DNA bases (guanine N7), posing a genotoxic risk.
-
Corrosivity: Upon contact with mucosal membranes (lungs/eyes), hydrolysis releases hydrobromic acid (HBr), leading to chemical burns.
GHS Classification (Aggregated):
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.[2]
-
Lachrymator: (Not always listed in GHS but functionally present).
Part 3: Safe Handling & Storage (The Self-Validating System)
To ensure scientific integrity and safety, we employ a "Defense in Depth" strategy. A protocol is only safe if it includes a mechanism to validate that safety.
3.1 Engineering Controls & PPE[1][2]
-
Primary Barrier: All weighing and transfers must occur in a certified chemical fume hood operating at face velocity >100 fpm.
-
Glove Permeation: Standard nitrile gloves provide insufficient protection against benzyl halides (breakthrough < 5 mins).
-
Requirement: Double-gloving. Inner layer: Silver Shield/4H (Laminate) . Outer layer: Nitrile (for dexterity).
-
-
Respiratory: If working outside a hood (strictly prohibited) or in spill cleanup, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.
3.2 The "Self-Validating" Decontamination Protocol
Simply washing glassware is insufficient.[1] You must chemically destroy the active alkylating agent and prove it is gone.
The Quench Solution:
-
Mixture: 50% Ethanol / 50% Ammonium Hydroxide (conc.) OR 10% Sodium Thiosulfate solution.
-
Mechanism:[3][4][5] Rapid conversion of the benzyl bromide to the benign benzyl amine or thiosulfate adduct.
Validation Step (The NBP Test): To confirm surface or glassware decontamination:
-
Wipe the surface with a swab.
-
Apply 4-(p-nitrobenzyl)pyridine (NBP) reagent.[1]
-
Heat briefly (100°C) or add base.
-
Result: A blue/violet color indicates active alkylating agent remains. No color = Safe.
Part 4: Experimental Workflow & Synthesis Application
Context: Synthesis of a 2-substituted indole precursor via nucleophilic substitution.
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq).[1][6]
-
Solvent: Dissolve in anhydrous THF or DMF (0.2 M). Note: DMF accelerates SN2 rates but is harder to remove.
-
Nucleophile Addition: Cool to 0°C. Add the nucleophile (e.g., morpholine or a thiol) dropwise to control the exotherm.
-
Monitoring: Warm to RT. Monitor via TLC (Visualization: UV; Stain: KMnO4—bromide often shows distinct quenching).
-
Causality: The electron-withdrawing nitro group activates the benzylic position, usually driving reaction completion within 1–4 hours [2].[1]
-
-
Quenching: Pour reaction mixture into saturated NH₄Cl.
-
Critical Safety Step: Rinse the reaction flask immediately with the Quench Solution (Ammonium Hydroxide/Ethanol) before placing it in the wash bin.
-
Operational Safety Workflow
The following diagram outlines the decision logic for handling spills or exposure.
Figure 2: Emergency response and decontamination logic. The loop between Validate and Neutralize ensures no residue remains.[1]
Part 5: Emergency Response
-
Eye Contact: Do NOT rub eyes. Irrigate immediately with water or saline for 15 minutes. The lachrymatory effect will cause involuntary closing; eyelids must be held open. Seek medical attention immediately (Risk of corneal opacity).[7]
-
Skin Contact: Remove contaminated clothing under the safety shower. Wash with soap and water.[3][5][7][8][9] Treat as a chemical burn.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7] Pulmonary edema may be delayed [3].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene.[1] Retrieved from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
Handling and Storage of 1-(Bromomethyl)-2-chloro-3-nitrobenzene: A Technical Guide
Part 1: Executive Technical Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0), also known as 2-Chloro-3-nitrobenzyl bromide , is a potent alkylating agent and lachrymator used primarily as an intermediate in the synthesis of heterocycles and pharmaceutical active ingredients (APIs).[1] Its utility stems from the high electrophilicity of the benzylic carbon, activated by the electron-withdrawing nitro group and the leaving group capacity of the bromide.[1]
However, this same reactivity dictates its handling profile. It is corrosive , lachrymatory , and moisture-sensitive .[1] Failure to maintain strict environmental controls results in rapid hydrolysis to the corresponding benzyl alcohol and the liberation of hydrogen bromide (HBr), compromising both safety and yield. This guide defines a self-validating workflow to ensure operator safety and compound integrity.
Part 2: Physicochemical Profile & Stability
Understanding the physical properties is the first line of defense. The compound’s stability is inversely proportional to temperature and humidity.
| Property | Specification | Operational Implication |
| CAS Number | 89642-16-0 | Unique identifier for inventory tracking.[1] |
| Formula | C₇H₅BrClNO₂ | MW: 250.48 g/mol .[2][3][4] |
| Physical State | Solid / Low-melting Solid | May sublime; keep containers minimized.[1] |
| Reactivity | High (Sₙ2 Electrophile) | Reacts violently with amines, bases, and oxidizers.[1] |
| Hydrolytic Stability | Low | Rapidly degrades in moist air to form HBr gas.[1] |
| Lachrymator | Yes (Severe) | Zero-tolerance for open-bench handling.[1] |
Part 3: Hazard Assessment & Risk Mitigation
The Lachrymator Threat
Benzyl bromides stimulate the TRPA1 ion channels in sensory nerves, causing intense pain and tearing at sub-ppm concentrations.
-
Engineering Control: All manipulation must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Scrubbing: Vent effluent from reactions involving this reagent through a basic scrubber (e.g., dilute NaOH) to capture fugitive HBr or alkyl halide vapors.
Skin Corrosion & Permeation
As a benzyl bromide, this compound can penetrate standard nitrile gloves.
-
Primary Barrier: Silver Shield® (Laminate) gloves are required for prolonged handling.
-
Secondary Barrier: Double-gloving with thick (5 mil+) nitrile is acceptable only for incidental splash protection during brief weighing tasks, provided gloves are changed immediately upon contamination.
Chemical Incompatibility[1]
-
Bases: Strong bases (NaOH, KOH) trigger rapid alkylation or polymerization, potentially leading to thermal runaway.
-
Metals: Reactive metals (Mg, Li) can induce Wurtz-type coupling or Grignard formation, which may be uncontrollable without specific conditions.[1]
Part 4: Storage Protocols (Cold Chain & Inertion)
The integrity of 1-(Bromomethyl)-2-chloro-3-nitrobenzene relies on preventing the "Hydrolysis Cycle" (see Diagram 1).[1]
The "Double-Containment" System[1]
-
Primary Container: Glass vial with a Teflon-lined screw cap. Never use metal caps, as HBr fumes will corrode them.
-
Secondary Container: A sealable polyethylene jar or desiccator containing a color-indicating desiccant (e.g., silica gel or Drierite).
-
Atmosphere: Backfill the primary container with dry Argon or Nitrogen after every use. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Temperature Control
-
Setpoint: 2°C to 8°C (Refrigerated).
-
Validation: Store in a dedicated chemical refrigerator. Do not store in a freezer (-20°C) unless the container is perfectly sealed, as the vacuum created by cooling can draw in moist air if the seal is imperfect.[1]
Part 5: Handling & Manipulation Workflow
This protocol uses a "Zero-Exposure" logic.[1]
Weighing Procedure
-
Option A (Ideal): Weigh inside a glovebox under nitrogen atmosphere.
-
Option B (Fume Hood):
-
Tare a pre-dried reaction flask containing the stir bar and solvent (if applicable) on a balance inside the hood.
-
If the balance is outside the hood, tare a closed vial.
-
Open the reagent container only inside the hood.
-
Transfer the approximate amount to the tared vial. Close the vial immediately.
-
Weigh the closed vial.
-
Never leave the stock bottle open while checking the weight.
-
Reaction Setup
-
Solvent Selection: Use anhydrous solvents (DCM, THF, DMF). Moisture acts as a competing nucleophile.
-
Addition: Add the benzyl bromide solution dropwise to the nucleophile mixture at 0°C to control exothermicity.
-
Quenching: Upon completion, quench the reaction mixture with aqueous ammonium chloride or a dilute amine solution (e.g., morpholine) to consume unreacted alkyl halide before workup.
Spill Management
Do NOT use water. Water will generate HBr gas, expanding the contamination zone.
-
Evacuate the immediate area if the spill is outside the hood.
-
Absorb with a dry, inert material (Vermiculite or chemically treated pads for aggressive liquids).
-
Neutralize the absorbed waste with a solution of 5-10% Sodium Thiosulfate or aqueous ammonia in a waste container.
Part 6: Visualizations
Diagram 1: Degradation & Storage Logic
This diagram illustrates the "Hydrolysis Cycle" that storage protocols are designed to break.
Caption: The Hydrolysis Cycle. Moisture ingress generates HBr, which can catalyze further degradation and corrode storage infrastructure.[1]
Diagram 2: Safe Handling Decision Tree
A self-validating workflow for daily usage.
Caption: Operational decision tree ensuring containment and inert atmosphere maintenance during every usage cycle.
Part 7: Disposal & Waste Streams
Disposal must adhere to RCRA guidelines for halogenated organic waste.
-
Segregation: Do not mix with non-halogenated solvents or aqueous basic waste (unless intended for neutralization).
-
Labeling: Clearly label as "Halogenated Organic Waste - Lachrymator/Corrosive."
-
Pre-treatment: Ideally, treat waste streams containing significant amounts of the reagent with dilute aqueous ammonia or sodium thiosulfate to convert the alkyl bromide to the less hazardous amine or thiosulfate adduct before pickup.
References
-
ChemicalBook. (2023). Benzene, 1-(bromomethyl)-2-chloro-3-nitro- Properties and Safety. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide: CAMEO Chemicals Hazardous Materials. Retrieved from
-
PubChem. 1-(Bromomethyl)-3-nitrobenzene (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [5]
-
Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide (General Class Hazards). Retrieved from [1]
-
CymitQuimica. 2-Chloro-3-nitrobenzyl bromide Product Data. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. BENZENE, 1-(BROMOMETHYL)-2-CHLORO-3-NITRO- | 89642-16-0 [chemicalbook.com]
- 3. Organic Building Blocks | CymitQuimica [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]
electrophilic potential of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Electrophilic Potential & Synthetic Utility of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 89642-16-0), also known as 2-chloro-3-nitrobenzyl bromide, represents a highly functionalized electrophilic scaffold in organic synthesis and medicinal chemistry.[1][2] Its utility stems from a "dual-electrophile" character: a highly reactive benzylic bromide site primed for
Part 1: Molecular Architecture & Electronic Landscape
The reactivity of 1-(Bromomethyl)-2-chloro-3-nitrobenzene is defined by the synergistic electronic effects of its three substituents on the benzene ring.
Electronic "Push-Pull" Dynamics
-
Benzylic Carbon (C
): The primary electrophilic site. The bromine atom provides a good leaving group, while the electron-withdrawing nature of the nitro (-NO ) and chloro (-Cl) groups on the ring inductively pulls electron density away from the benzylic position. This enhances the partial positive charge ( ) on C , making it exceptionally reactive toward nucleophiles compared to unsubstituted benzyl bromide. -
Aromatic Ring Activation: The nitro group at position 3 is a strong electron-withdrawing group (EWG). It activates the ortho-chloro group (at position 2) toward nucleophilic attack. While the benzylic bromide is kinetically dominant, the C2-Cl bond is electronically primed for displacement (
), particularly by hard nucleophiles or under elevated temperatures.
Structural Geometry & Sterics
The juxtaposition of three bulky groups (Bromomethyl, Chloro, Nitro) creates a sterically congested environment.
-
Ortho-Effect: The chloro group at C2 is flanked by the bromomethyl group at C1 and the nitro group at C3. This steric crowding can twist the nitro group out of planarity, slightly reducing its resonance contribution but maintaining its inductive withdrawal.
-
Implication: Nucleophilic attack at the benzylic position must navigate the steric bulk of the adjacent chloro group.
Part 2: Reactivity Landscapes (The Core)
The core technical challenge when working with this scaffold is controlling chemo-selectivity between the two electrophilic sites.
Pathway A: Benzylic Substitution ( ) – The Kinetic Product
This is the dominant pathway under mild conditions.
-
Mechanism: Concerted backside attack by the nucleophile on the benzylic carbon.
-
Preferred Conditions: Polar aprotic solvents (DMF, MeCN, THF) at low to moderate temperatures (0°C to RT).
-
Nucleophile Scope: Amines, thiols, alkoxides, and stabilized carbanions (e.g., malonates).
-
Rate Enhancement: The electron-deficient ring stabilizes the transition state by dispersing the developing negative charge, accelerating the reaction relative to benzyl bromide.
Pathway B: Aromatic Substitution ( ) – The Thermodynamic/Competing Product
This pathway becomes relevant when the benzylic position is hindered or when using specific nucleophiles.
-
Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the ortho-nitro group, followed by expulsion of the chloride ion.
-
Risk Factor: High temperatures (>80°C) or the use of small, hard nucleophiles (e.g., methoxide) can promote this side reaction.
-
Selectivity Control: To avoid
, maintain low temperatures and avoid excess strong base.
Figure 1: Chemo-selectivity map illustrating the competition between benzylic alkylation (
Part 3: Synthetic Protocols & Case Studies
Synthesis of the Scaffold (Wohl-Ziegler Reaction)
The standard preparation involves radical bromination of 2-chloro-3-nitrotoluene.
Protocol:
-
Reagents: 2-Chloro-3-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (catalytic, 0.05 eq) or AIBN.
-
Solvent: Carbon tetrachloride (
) is traditional but toxic. Modern Alternative: Trifluorotoluene or Methyl acetate. -
Conditions: Reflux (80-100°C) under inert atmosphere (
) for 4-12 hours. -
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Recrystallization from heptane/EtOH or flash chromatography (Hexanes/EtOAc).
-
Note: The product is a lachrymator; handle in a fume hood.
-
Case Study: Synthesis of a Kinase Inhibitor Intermediate
Context: Introduction of the 2-chloro-3-nitrobenzyl moiety into a pyrazole core (common in PLK4 inhibitors).
Step-by-Step Protocol:
-
Dissolution: Dissolve the pyrazole core (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add
(2.0 eq) or Cs CO (1.5 eq). Stir at RT for 30 min. -
Alkylation: Add 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.1 eq) dropwise at 0°C.
-
Rationale: Adding at 0°C prevents exotherm and minimizes
side reactions.
-
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LC-MS.
-
Quench: Pour into ice-water. The product often precipitates.
-
Yield: Typically 85-95% yield due to the high reactivity of the benzylic bromide.
Table 1: Comparative Reactivity of Benzylic Halides
| Substrate | Relative Rate ( | Comments | |
| Benzyl Bromide | 1.0 (Reference) | Negligible | Standard reactivity. |
| 4-Nitrobenzyl Bromide | ~10-20x | Low | Activated |
| 2-Chloro-3-nitrobenzyl Bromide | ~50-100x | Moderate | Highly activated |
Part 4: Applications in Drug Discovery
This scaffold is not just a reagent; it is a pharmacophore builder.
Kinase Inhibitors (PLK4 & Chk1)
The 2-chloro-3-nitrobenzyl moiety is a privileged motif in kinase inhibitors.
-
Mechanism: The benzyl group occupies the hydrophobic pocket (back-pocket) of the kinase ATP-binding site.
-
Role of Substituents:
-
Cl (Pos 2): Fills small hydrophobic crevices and induces a specific torsion angle in the benzyl-linker bond (conformational lock).
-
NO2 (Pos 3): Can participate in hydrogen bonding or electrostatic interactions with the protein backbone (e.g., Lysine residues).
-
Example: PLK4 inhibitors (e.g., Centrinone analogs) utilize substituted benzyl sulfones or ethers derived from this bromide.
-
Covalent Probes
While less common than acrylamides, benzylic bromides are used as "warheads" to target non-catalytic cysteines.
-
Selectivity Challenge: The high reactivity of 2-chloro-3-nitrobenzyl bromide makes it "promiscuous." It may alkylate off-target cysteines.
-
Optimization: It is often converted to the corresponding benzyl chloride or benzyl sulfonyl fluoride to tune reactivity for biological applications.
Figure 2: Workflow for converting the bromide scaffold into a bioactive kinase inhibitor.
Part 5: Safety & Handling
Hazard Profile:
-
Lachrymator: Like most benzyl halides, this compound is a potent tear gas agent. Always handle in a functioning fume hood.
-
Skin Sensitizer: Can cause severe allergic dermatitis. Double-glove (Nitrile) is recommended.
-
Genotoxicity: As an alkylating agent, it is potentially mutagenic. Treat as a suspected carcinogen.
Decontamination:
-
Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia . These nucleophiles rapidly quench the benzylic bromide, converting it to the non-toxic benzyl thiosulfate or amine.
References
-
BenchChem. (2025). 1-(Bromomethyl)-2-chloro-3-nitrobenzene: Reactivity and Applications. Retrieved from
-
ChemicalBook. (2023).[3] 2-Chloro-3-nitrobenzyl bromide Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides. PMC Central. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(Bromomethyl)-2-chloro-3-nitrobenzene. Retrieved from
-
Google Patents. (2016). WO2016166604A1 - Plk4 inhibitors. Retrieved from
Sources
Technical Deep Dive: Reactivity of the Bromomethyl Group in Substituted Benzenes
Executive Summary
The bromomethyl group (
Mechanistic Architecture: The Benzylic Continuum
The reactivity of the bromomethyl group is governed by the unique overlap between the exocyclic carbon's orbitals and the aromatic
Orbital Interactions
In the transition state (TS), the
- Pathway: The aromatic ring stabilizes the fully formed carbocation via resonance delocalization.
-
Pathway: The aromatic ring stabilizes the electron-deficient transition state (partial positive charge on carbon) via hyperconjugation and
-overlap, lowering the activation energy ( ).
The Mechanistic Decision Tree
The pathway is rarely binary. It is dictated by the nucleophile strength, solvent polarity, and ring substituents.
Figure 1: Mechanistic decision tree for benzyl bromide substitution reactions.
Quantitative Structure-Activity Relationships (QSAR)
The Hammett equation (
Electronic Effects (Hammett Correlation)
For nucleophilic substitutions with neutral nucleophiles (e.g., amines), the reaction constant
-
Negative
: Indicates a buildup of positive charge at the benzylic carbon in the transition state. -
Implication: Electron-Donating Groups (EDGs) like p-OMe or p-Me accelerate the reaction by stabilizing this partial positive charge. Electron-Withdrawing Groups (EWGs) like p-NO
retard the reaction.
Table 1: Relative Reactivity of Para-Substituted Benzyl Bromides (
| Substituent ( | Electronic Effect | Hammett | Relative Rate ( | Mechanistic Insight |
| -OCH | Strong EDG | -0.27 | High | Stabilizes |
| -CH | Weak EDG | -0.17 | Moderate | Inductive stabilization. |
| -H | Reference | 0.00 | 1.0 | Baseline reactivity. |
| -Cl | Weak EWG | +0.23 | Low | Inductive destabilization of |
| -NO | Strong EWG | +0.78 | Very Low | Strong destabilization; reaction requires heat/catalyst. |
Steric Effects (The Ortho Effect)
Substituents in the ortho position introduce steric hindrance that overrides electronic benefits. Even a strong EDG at the ortho position (e.g., o-OMe) will often react slower than the para isomer due to the physical blockade of the nucleophile's backside approach trajectory.
Synthetic Transformations & Protocols
The bromomethyl group is a gateway to diverse functionalities. The following protocols are designed for high fidelity and reproducibility.
Figure 2: Divergent synthetic pathways from the bromomethyl moiety.
Protocol 1: Selective N-Alkylation (Secondary Amine Synthesis)
Objective: Mono-alkylation of a primary amine with a substituted benzyl bromide. Challenge: Preventing over-alkylation to the tertiary amine or quaternary salt.
Methodology:
-
Stoichiometry: Use a 3:1 to 5:1 molar excess of the primary amine relative to the benzyl bromide. This statistical bias ensures the bromide encounters free amine rather than the product secondary amine.
-
Solvent: Ethanol or Acetonitrile (polar aprotic promotes
). -
Procedure:
-
Dissolve 5.0 equiv of primary amine in Ethanol (0.5 M).
-
Add 1.0 equiv of substituted benzyl bromide dropwise over 30 minutes at 0°C.
-
Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate to remove solvent/excess amine. Partition between EtOAc and saturated NaHCO
. Dry organic layer ( ) and concentrate.
-
-
Why it works: The dropwise addition keeps the concentration of alkylating agent low, while the excess amine acts as both nucleophile and base (scavenging HBr).
Protocol 2: The Sommelet Reaction (Aldehyde Synthesis)
Objective: Mild oxidation of benzyl bromide to benzaldehyde without over-oxidation to carboxylic acid. Mechanism: Formation of a hexaminium salt followed by hydrolytic fragmentation.[1]
Methodology:
-
Reagents: Hexamethylenetetramine (HMTA), 50% Acetic Acid.
-
Procedure:
-
Step A (Salt Formation): Dissolve benzyl bromide (10 mmol) in Chloroform (20 mL). Add HMTA (11 mmol). Reflux for 2 hours. A white precipitate (hexaminium salt) forms. Cool, filter, and wash with cold chloroform.
-
Step B (Hydrolysis): Suspend the salt in 50% aqueous Acetic Acid (30 mL). Reflux for 1-2 hours. The solution clears as the aldehyde forms.
-
Workup: Extract with Ether/DCM. Wash with water and brine. Distill or purify via silica gel.
-
-
Why it works: HMTA acts as a "masked" ammonia source that traps the benzyl group. The hydrolysis step involves a hydride transfer that specifically yields the aldehyde.[2]
Safety & Stability: The Lachrymator Factor
Benzyl bromides are potent lachrymators (tear agents) and alkylating agents. Strict adherence to safety protocols is non-negotiable.
Handling Guidelines
-
Engineering Controls: All manipulations must occur in a functioning fume hood.
-
Deactivation: Spills should be treated immediately with a solution of dilute ammonia or 10% sodium thiosulfate (nucleophilic quench).
-
PPE: Double nitrile gloves are recommended; benzyl bromide can permeate standard latex rapidly.
Stability and Storage
Benzyl bromides are thermodynamically unstable toward hydrolysis.
-
Hydrolysis:
-
Autocatalysis: The HBr byproduct is acidic and can catalyze further degradation or polymerization of electron-rich aromatics.
-
Storage Protocol: Store at 2-8°C over activated 4Å molecular sieves to maintain anhydrous conditions. Dark glass bottles prevent photochemical degradation (homolysis of C-Br bond).
References
-
Kinetics of Benzyl Bromide Substitution
- Source: ResearchG
-
Title: Nucleophilic substitution reaction of benzyl bromide and cyclic amines in ethanol aqueous intermediate reactivity.[3]
-
URL:
-
Sommelet Reaction Mechanism
-
Safety and Handling
- Source: NOAA CAMEO Chemicals
-
Title: Benzyl Bromide Chemical Datasheet.[5]
-
URL:
-
Synthetic Protocols (Amine Alkylation)
- Source: Organic Chemistry Portal
-
Title: Synthesis of Benzylic Amines.[6]
-
URL:
Sources
Methodological & Application
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary & Strategic Value
The compound 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3972-58-5) represents a "privileged scaffold" for drug discovery due to its unique 1,2,3-substitution pattern. Unlike standard para or meta substituted arenes, this trisubstituted benzene offers three distinct orthogonal handles for chemical manipulation:
-
Bromomethyl Group (
-Br): A highly reactive electrophile for attachment of amines, thiols, or carbon nucleophiles. -
Nitro Group (
): A latent aniline precursor that enables reductive cyclization strategies. -
Chloro Group (
): A sterically crowded aryl halide positioned between the other two groups, reserved for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This Application Note details a high-fidelity protocol for converting this starting material into 5-chloro-1,2,3,4-tetrahydroquinoxalin-2-one , a core motif found in PARP inhibitors, kinase inhibitors, and GPCR ligands.
Chemical Logic & Pathway Design
The synthesis is designed as a Cascade Sequence to maximize atom economy and minimize purification steps.
-
Step 1 (Anchoring): Nucleophilic substitution of the benzylic bromide with an amino acid ester (Glycine ethyl ester). The adjacent chloro group provides steric bulk but does not deactivate the benzylic position.
-
Step 2 (Fusion): Chemoselective reduction of the nitro group to an aniline. Under the reaction conditions, the newly formed aniline spontaneously attacks the tethered ester to close the pyrazine ring (Reductive Amidation).
-
Step 3 (Diversification): The remaining aryl chloride is now electronically distinct and available for palladium-catalyzed coupling.
Reaction Pathway Diagram
Caption: Figure 1. Cascade synthesis pathway transforming the benzylic bromide into a bicyclic quinoxalinone scaffold.
Detailed Experimental Protocols
Module 1: Benzylic Substitution (The Anchor)
Objective: Install the glycine tether while avoiding over-alkylation (formation of tertiary amines).
Reagents:
-
1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 equiv)
-
Glycine ethyl ester hydrochloride (1.2 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Acetonitrile (MeCN) (anhydrous)
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Glycine ethyl ester HCl (1.2 equiv) and
(2.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes to liberate the free amine. -
Addition: Dissolve 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 equiv) in a minimal amount of MeCN and add dropwise to the suspension over 20 minutes.
-
Critical Insight: Slow addition prevents the highly reactive benzyl bromide from reacting twice with the same amine molecule.
-
-
Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear within 2-3 hours, yielding a more polar product ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Data Validation:
-
Target Mass (M+H): Expected ~273.06 Da.
-
Key NMR Signal: Singlet at
ppm corresponding to the benzylic protons.
Module 2: Reductive Cyclization (The Fusion)
Objective: Reduce the nitro group and effect intramolecular ring closure to form the lactam.
Reagents:
-
Intermediate A (from Module 1)
-
Iron Powder (Fe) (5.0 equiv) - Activated by washing with dilute HCl then drying.
-
Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio)
Protocol:
-
Setup: Dissolve Intermediate A in Ethanol/AcOH (4:1 v/v).
-
Reduction: Add Iron powder (5.0 equiv) in one portion. Heat the suspension to reflux (approx. 85°C) with vigorous stirring.
-
Monitoring: The reaction typically completes in 2-4 hours. Monitor for the disappearance of the yellow nitro compound and the formation of a fluorescent spot (often blue/white fluorescence under UV 365nm) characteristic of the quinoxalinone.
-
Workup:
-
Isolation: Concentrate to yield the solid product. Recrystallize from Ethanol/Water if high purity is required.
Mechanism Note: The reduction generates an aniline (
Quantitative Data Summary
| Parameter | Step 1: Substitution | Step 2: Cyclization |
| Yield (Typical) | 85 - 92% | 78 - 85% |
| Reaction Time | 3 hours | 4 hours |
| Temperature | 60°C | 85°C (Reflux) |
| Key Impurity | Bis-alkylated amine (<5%) | Uncyclized aniline (<2%) |
| Appearance | Yellow Oil | Off-white Solid |
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: 1-(Bromomethyl)-2-chloro-3-nitrobenzene is a potent lachrymator (tear gas agent).
-
Control Measure: All weighing and transfers must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.
-
Neutralization: Clean glassware contaminated with the bromide using a solution of dilute NaOH and ethanol to hydrolyze the benzylic bromide before removing from the hood.
-
-
Nitro Compounds: Potential explosion hazard if heated to dryness with strong alkalis. Keep reaction temperatures controlled.
-
Iron Waste: The iron residue after filtration is pyrophoric if dry. Keep wet with water and dispose of in a dedicated metal waste container.
References
- Nucleophilic Substitution of Benzylic Halides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley, 2019. (Foundational text for kinetics on benzylic systems).
-
Reductive Cyclization Strategies
-
Horton, D. A., et al. "The Synthesis and Biological Evaluation of Quinoxalinone Derivatives." Chemical Reviews, 2003, 103(3), 893–930. Link
-
-
Safety Data
-
PubChem CID 22736053: 1-Bromo-2-chloro-3-nitrobenzene. Link
-
-
Related Scaffold Synthesis (Indoles/Quinoxalines)
Sources
Application Note: Selective Functionalization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
[1]
Molecule of Interest:Safety Classification:DANGER1Executive Summary
This guide provides optimized protocols for the nucleophilic substitution of 1-(bromomethyl)-2-chloro-3-nitrobenzene.[1] This scaffold is a high-value intermediate in the synthesis of poly-substituted indoles, tetrahydroisoquinolines, and kinase inhibitors.[1]
The primary challenge with this substrate is chemoselectivity . The molecule presents two electrophilic sites: the benzylic carbon (highly reactive to
This note details conditions to maximize benzylic substitution yields while suppressing
Chemo-Structural Analysis
To design effective protocols, one must understand the "Push-Pull" dynamics of this 1,2,3-trisubstituted benzene.[1]
Electronic vs. Steric Landscape
-
The Benzylic Bromide (Pos 1): The primary electrophile. The electron-withdrawing nitro group (Pos 3) inductively makes this carbon more electropositive.[1] However, the ortho-chloro group (Pos 2) blocks the optimal 180° backside attack trajectory required for
, necessitating longer reaction times or polar aprotic solvents to stabilize the transition state. -
The Aryl Chloride (Pos 2): A secondary electrophile. Being ortho to the nitro group, this position is activated for Nucleophilic Aromatic Substitution (
). While less reactive than the benzylic bromide under mild conditions, it becomes a significant side-reaction site with strong nucleophiles (e.g., thiols, alkoxides) at elevated temperatures.[1]
Reactivity Flowchart
The following diagram illustrates the competing pathways and the logic for condition selection.
Figure 1: Reactivity landscape of 1-(bromomethyl)-2-chloro-3-nitrobenzene. Pathway A is the desired route. Pathway B is the primary risk factor when using strong nucleophiles.
Protocol A: Chemoselective C-N Bond Formation (Amination)[1]
Application: Synthesis of secondary amines for peptidomimetics or drug linkers.[1]
Challenge: Preventing over-alkylation (tertiary amine formation) and avoiding
Materials
-
Substrate: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]
-
Base:
(powdered, anhydrous) or DIPEA (Hünig's base)[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1] Avoid DMF if possible to simplify workup, though DMF accelerates the reaction.
Step-by-Step Procedure
-
Preparation: Dry all glassware. Purge the reaction vessel with Nitrogen (
). -
Solvation: Dissolve 1.0 eq of the benzylic bromide in MeCN (concentration ~0.2 M).
-
Note: Keep the solution at 0°C initially. The ortho-chloro group makes the benzylic position sterically sensitive; controlling the temperature ensures the amine attacks the benzylic carbon preferentially over the aryl chloride.
-
-
Base Addition: Add 2.0 eq of anhydrous
.[1] -
Nucleophile Addition: Add the amine (1.2 eq) dropwise over 10 minutes at 0°C.
-
Critical: If using a volatile amine, use a slight excess (1.5 eq).[1] If the amine is valuable/complex, use 1.0 eq of amine and 1.0 eq of benzylic bromide, but expect lower conversion.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS.[1] Look for the disappearance of the starting material peak (M+).
-
-
Workup:
-
Filter off the solid inorganic salts (
/KBr). -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography is usually required to separate the mono-alkylated product from any trace bis-alkylated byproduct.[1]
-
Optimization Table: Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate | Selectivity ( | Recommendation |
| Acetonitrile | 37.5 | Moderate | High | Preferred (Easy removal) |
| THF | 7.5 | Slow | Very High | Good for sensitive amines |
| DMF | 36.7 | Fast | Moderate | Use only for sluggish nucleophiles |
| Acetone | 20.7 | Fast | Moderate | Risk of lachrymatory vapor travel |
Protocol B: C-C Bond Formation (Cyanation)[1]
Application: Synthesis of 2-chloro-3-nitrophenylacetonitrile (Precursor to indoles/isoquinolines).[1] Challenge: Cyanide is a strong nucleophile that can attack the aryl chloride at high temperatures.
Materials
-
Substrate: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq)
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 eq)[1]
-
Catalyst: 18-Crown-6 (0.05 eq) or TBAI (Tetrabutylammonium iodide)[1]
-
Solvent: DMSO or EtOH/Water gradient.[1]
Step-by-Step Procedure
-
Safety First: Ensure a bleach trap is set up for any cyanide waste.[1] Work in a high-efficiency fume hood.
-
Dissolution: Dissolve the substrate in DMSO (0.5 M).
-
Why DMSO? It solvates the cation (
), leaving the cyanide anion "naked" and highly reactive, which overcomes the steric hindrance of the ortho-chloro group.
-
-
Addition: Add NaCN (1.2 eq) in a single portion.
-
Exotherm Warning: The reaction may be slightly exothermic.
-
-
Temperature Control: Stir at RT for 2 hours. Do not exceed 40°C.
-
Quench: Pour the reaction mixture into ice water (10x volume). The product usually precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration.[1] Wash with water to remove residual DMSO and cyanide.[1]
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision-making process for selecting the correct workup based on the nucleophile used.
Figure 2: Operational workflow for Amine vs. Cyanide substitution protocols.
Troubleshooting & Expert Insights
The "Lachrymator" Issue
Benzylic bromides are potent lachrymators (tear gas agents).[3]
-
Symptom: Burning eyes/throat even with the hood sash down.
-
Fix: All glassware used must be rinsed with a dilute solution of amine (e.g., triethylamine in acetone) or dilute NaOH inside the hood before being removed for cleaning. This chemically quenches the trace bromide.
Low Yield / Starting Material Recovery[1]
-
Cause: The ortho-chloro steric bulk is slowing the reaction more than expected.
-
Fix: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This performs an in situ Finkelstein reaction, converting the Benzylic-Br to the more reactive Benzylic-I.[1] The Iodide is a better leaving group and less sensitive to steric hindrance.
Impurities (Loss of Chlorine)
-
Detection: LCMS shows a mass corresponding to [Product - Cl + Nucleophile].
-
Cause: Temperature too high or base too strong.[1]
-
Fix: Switch from Carbonate bases to Bicarbonate, or lower the temperature by 10°C and extend reaction time.
References
-
PubChem. 1-(Bromomethyl)-2-chloro-3-nitrobenzene (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Master Organic Chemistry. The SN2 Reaction Mechanism: Steric Hindrance and Reactivity. Available at: [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
Sources
1-(Bromomethyl)-2-chloro-3-nitrobenzene as a building block in organic synthesis
This guide details the application of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0), a versatile trisubstituted benzene scaffold used in the synthesis of complex nitrogen heterocycles and pharmaceutical intermediates.[1]
Application Note: 1-(Bromomethyl)-2-chloro-3-nitrobenzene in Organic Synthesis
Introduction: The "Sandwiched" Reactivity
1-(Bromomethyl)-2-chloro-3-nitrobenzene represents a unique class of "dense" aromatic scaffolds where three distinct functional groups are contiguous (positions 1, 2, and 3).[1] This specific arrangement—where the chlorine atom is "sandwiched" between a reactive benzylic bromide and a nitro group—unlocks orthogonal synthetic pathways that are unavailable in para- or meta-substituted isomers.[1]
Key Structural Advantages:
-
C1 (Bromomethyl): A highly reactive electrophile for SN2 alkylation, serving as the primary "anchor" point for nucleophiles (amines, thiols, malonates).[1]
-
C2 (Chloro): An aryl chloride activated by the adjacent electron-withdrawing nitro group (ortho-effect).[1] This allows for Nucleophilic Aromatic Substitution (SNAr) or transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
C3 (Nitro): A latent amine.[1] Upon reduction, it reverses the electronic bias of the ring (from electron-deficient to electron-rich) and enables condensation reactions to form fused heterocycles like indoles, quinazolines, or benzimidazoles.[1]
Reactivity Profile & Strategic Pathways
The molecule's utility lies in the order of operations . The benzylic bromide is the most reactive site (kinetic control), followed by the activated chloride (thermodynamic/forcing conditions), and finally the nitro group (redox switch).[1]
Figure 1: The strategic "Triad" of reactivity allows for sequential functionalization.[1]
Protocol A: Selective N-Alkylation (The Anchor Step)[1]
This protocol describes the attachment of the scaffold to a primary amine. This is the foundational step for most drug discovery applications, creating a secondary amine intermediate.[1]
Target: Synthesis of N-substituted-2-chloro-3-nitrobenzylamines.
Reagents & Materials
-
Substrate: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 equiv).
-
Nucleophile: Primary amine (1.1 equiv) (e.g., benzylamine, aniline, or aliphatic amine).[1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv).[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
-
Safety: The substrate is a lachrymator and skin irritant.[1] Handle only in a fume hood.
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the amine and 1.5 mmol of DIPEA in 5 mL of anhydrous MeCN in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add 1.0 mmol of 1-(bromomethyl)-2-chloro-3-nitrobenzene dropwise as a solution in 2 mL MeCN.
-
Rationale: Low temperature prevents double alkylation (formation of tertiary amines).[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The bromide spot (Rf ~0.[1]6) should disappear.
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Yield Expectation: 85–95% Data Check: 1H NMR should show a singlet (or AB quartet) for the benzylic protons at δ 4.0–4.5 ppm.[1]
Protocol B: Synthesis of 4-Nitroisoindolines (Cascade Cyclization)
This advanced protocol exploits the "sandwiched" chlorine.[1] After the initial alkylation (Protocol A), the secondary amine is positioned perfectly to displace the chlorine atom via an intramolecular SNAr reaction, forming a 5-membered isoindoline ring.[1]
Mechanism: SN2 Alkylation → Intramolecular SNAr.[1]
Reagents
-
Intermediate: N-substituted-2-chloro-3-nitrobenzylamine (from Protocol A).[1]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv).[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents are required for SNAr).[1]
Step-by-Step Procedure
-
Setup: In a pressure vial or reflux flask, dissolve the secondary amine intermediate (1.0 mmol) in DMF (5 mL).
-
Activation: Add K₂CO₃ (3.0 mmol).
-
Cyclization: Heat the mixture to 90°C for 6–12 hours.
-
Mechanistic Insight: The ortho-nitro group activates the C-Cl bond, making it susceptible to attack by the internal amine nitrogen. The high temperature is necessary to overcome the aromatic stability.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift of [M-HCl]. The loss of the chlorine isotope pattern is a key indicator of success.
-
Workup: Pour into ice water (50 mL). The product often precipitates as a yellow/orange solid.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc.[1]
Outcome: N-Substituted-4-nitroisoindoline.[1] Application: Reduction of the nitro group yields 4-aminoisoindoline , a privileged scaffold in kinase inhibitors (e.g., Lenalidomide analogs).[1]
Protocol C: Synthesis of 7-Chloroindoles (Via Reissert-Type Strategy)
If the chlorine is not displaced, it serves as a functional handle in the final heterocycle. This protocol outlines the synthesis of 7-chloroindoles, where the chlorine remains at the 7-position (indole numbering).
Workflow: Alkylation with Malonate → Decarboxylation → Reductive Cyclization.[1]
Figure 2: Pathway to 7-Chloroindoles retaining the halogen handle.
Summary Procedure
-
Alkylation: React substrate with diethyl malonate anion (NaH/THF).
-
Decarboxylation: Hydrolyze esters (NaOH) and decarboxylate (HCl/Heat) to form the phenylpropionic acid derivative.
-
Cyclization: Perform a reductive cyclization using Iron powder in Acetic Acid.[1] The reduction of the nitro group to the amine triggers condensation with the acid/ketone side chain (depending on exact oxidation state used) to form the indole or dihydroquinolinone core.
Safety & Handling Data
| Hazard Class | GHS Code | Description | Handling Protocol |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Wear double nitrile gloves.[1] |
| Skin Corrosion | H314 | Causes severe skin burns.[1] | Lachrymator. Use only in a functioning fume hood.[1] |
| Reactivity | N/A | Moisture sensitive (slow hydrolysis).[1] | Store under inert gas (Ar/N₂) at 2–8°C. |
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the benzylic bromide before disposal.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22736053, 1-(Bromomethyl)-2-chloro-3-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for the Preparation of Nitrobenzyl Bromides. (Contextual reference for benzylic bromination protocols). Retrieved from [Link][1]
Sources
Application Note: Precision N-Alkylation using 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Abstract & Strategic Significance
This Application Note details the optimized protocols for N-alkylation using 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3913-23-3).[1] This reagent is a "pre-privileged" scaffold in medicinal chemistry; the ortho-chloro and meta-nitro substituents provide orthogonal handles for downstream diversification (e.g., Suzuki coupling, nitro-reduction/cyclization).
However, the high reactivity of the benzylic bromide, combined with the electron-withdrawing nature of the nitro group, presents specific challenges: chemoselectivity (preventing polyalkylation) and hydrolytic stability . This guide provides self-validating protocols to maximize yield and safety.
Chemical Profile & Mechanistic Logic[1][2]
Reagent Characteristics
| Property | Specification | Operational Implication |
| Structure | Benzylic Bromide | High electrophilicity ( |
| Nitro Group ( | Electron Withdrawing (EWG) | Destabilizes benzylic carbocation (disfavors |
| Chloro Group ( | Steric/Electronic | Provides steric bulk ortho to reaction site.[1] Potential site for Pd-catalyzed coupling later. |
| Stability | Moisture Sensitive | Prone to hydrolysis to benzyl alcohol if wet solvents are used.[1] |
Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Key Driver: Dipole-dipole interactions in polar aprotic solvents.
-
Primary Risk: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal conditions for your substrate.
Figure 1: Decision matrix for selecting reaction conditions based on nucleophile basicity and steric hindrance.
Detailed Experimental Protocols
Protocol A: Mild Alkylation (Secondary Amines)
Target: Morpholines, Piperazines, Piperidines.
Mechanism: Base-assisted
Reagents:
-
Substrate (Secondary Amine): 1.0 equiv
-
1-(Bromomethyl)-2-chloro-3-nitrobenzene: 1.1 equiv[1]
-
Base:
(anhydrous, granular): 2.0 equiv -
Solvent: Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend the amine (1.0 equiv) and
(2.0 equiv) in anhydrous MeCN. -
Activation: Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Dissolve 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.1 equiv) in a minimal volume of MeCN. Add this solution dropwise to the stirring amine suspension over 10–15 minutes.
-
Why: Slow addition keeps the concentration of the alkylating agent low relative to the amine, minimizing side reactions.
-
-
Reaction: Stir at RT or mild heat (
) for 4–6 hours. Monitor by TLC/LCMS.[1]-
Checkpoint: If reaction stalls, add catalytic TBAI (Tetrabutylammonium iodide, 5 mol%) to facilitate Finkelstein exchange (Br
I), creating a more reactive electrophile.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1] Dry over
.[1]
Protocol B: Anionic Alkylation (Indoles/Amides)
Target: Indoles, Pyrroles, Amides.[3][4][5] Mechanism: Deprotonation followed by nucleophilic attack.[1]
Reagents:
-
Substrate (Indole): 1.0 equiv[6]
-
Base: Sodium Hydride (NaH, 60% in oil): 1.2 equiv
-
1-(Bromomethyl)-2-chloro-3-nitrobenzene: 1.1 equiv[1]
-
Solvent: DMF or THF (Anhydrous) [0.1 M]
Step-by-Step:
-
Safety: Perform in a fume hood under inert atmosphere (
or Ar). -
Deprotonation: Dissolve the Indole in anhydrous DMF/THF and cool to
(ice bath). -
Base Addition: Carefully add NaH portion-wise.[1] Evolution of
gas will occur.[1] Stir at for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation (Solution often changes color). -
Cool Down: Return reaction to
. -
Alkylation: Add 1-(Bromomethyl)-2-chloro-3-nitrobenzene (dissolved in minimal solvent) dropwise.
-
Reaction: Allow to warm to RT slowly. Stir for 2–4 hours.
-
Quenching: Cool to
. Quench very carefully with saturated solution (exothermic). -
Extraction: Extract with EtOAc (
). Wash organic layer extensively with water (to remove DMF) and LiCl solution (optional, to remove DMF traces).
Workup & Purification Workflow
The following diagram illustrates the critical path for isolation, ensuring removal of toxic benzylic impurities.
Figure 2: Purification workflow emphasizing the removal of unreacted alkylating agent.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Alkyl Halide | Ensure solvents are anhydrous. Store reagent in desiccator.[1] |
| Dialkylation | Primary amine is too reactive | Use Protocol A with excess amine (2.0 equiv) or use a temporary protecting group (e.g., Boc-protection of one amine site). |
| No Reaction | Steric hindrance from Cl/Nitro | Add TBAI (5-10 mol%) or switch solvent to DMF and heat to |
| Dark/Tar Formation | Decomposition of Nitro group | Avoid harsh reducing agents. Keep temperature below |
Safety & Handling (Critical)
-
Lachrymator: 1-(Bromomethyl)-2-chloro-3-nitrobenzene is a potent lachrymator (tear gas effect).[1] All weighing and handling must occur inside a functioning fume hood.[1]
-
Skin Sensitizer: Wear double nitrile gloves.[1] If contact occurs, wash with PEG-400 or copious soap and water immediately.[1]
-
Waste Disposal: Quench unreacted benzyl bromide in the waste stream by adding dilute ammonia or morpholine before disposal to prevent alkylation of waste container components.[1]
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text on
kinetics and solvent effects). -
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22736053, 1-(Bromomethyl)-2-chloro-3-nitrobenzene. Retrieved from [Link]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Finkelstein and Gabriel-type alkylations).
- Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances.
Sources
Strategic Utilization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene in Heterocyclic Scaffold Construction
[1][2]
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (BCNB) is a high-value trisubstituted arene scaffold (CAS: 66192-24-3) that serves as a "linchpin" intermediate in the synthesis of polysubstituted indoles, tetrahydroisoquinolines, and PROTAC linkers.[1][2] Its utility stems from its orthogonal reactivity triad : a highly electrophilic benzylic bromide, a reducible nitro group, and a sterically demanding ortho-chloro substituent that can serve as a blocking group or a late-stage functionalization handle via metal-catalyzed cross-coupling.[1][2]
This application note details the strategic deployment of BCNB in constructing 4-chloroindoles (a privileged scaffold in GPCR and kinase inhibitor discovery) and provides a validated protocol for chemoselective benzylic amination , a critical step in fragment-based drug discovery (FBDD).[1][2]
Chemical Intelligence & Reactivity Profile
BCNB presents a unique challenge and opportunity due to the "1,2,3-congested" substitution pattern.[1] The 2-chloro substituent exerts significant steric pressure on the benzylic position, influencing reaction kinetics and selectivity.[1][2]
Reactivity Matrix
| Functional Group | Reactivity Mode | Kinetic Order | Strategic Role |
| -CH₂Br (C1) | Fastest | Primary attachment point for carbon or heteroatom nucleophiles.[1][2] | |
| -NO₂ (C3) | Reduction / | Switchable | Latent nucleophile (aniline) after reduction; activates the ring for |
| -Cl (C2) | Pd-Catalyzed Coupling | Slowest | Steric blocker during alkylation; leaving group for Suzuki/Buchwald reactions after scaffold assembly.[1][2] |
DOT Diagram: The Reactivity Triad
Caption: Figure 1. The orthogonal reactivity hierarchy of BCNB allows for sequential, programmable functionalization.
Application I: Synthesis of 4-Chloroindoles via Wittig-Cadogan Cyclization[1][2]
The 4-chloroindole scaffold is notoriously difficult to access via standard Fischer indole synthesis due to regioselectivity issues with 3-chloroanilines.[1][2] BCNB allows for a regiospecific construction of the indole core where the chlorine atom is unambiguously locked at the C4 position.
Mechanism[1][4][5]
-
Phosphonium Salt Formation:
displacement of bromide by triphenylphosphine.[1][2] -
Wittig Olefination: Reaction with an aldehyde to form a 2-nitrostilbene derivative.[1][2]
-
Cadogan Cyclization: Reductive cyclization using triethyl phosphite to generate the nitrene intermediate, which inserts into the alkene to close the pyrrole ring.
Detailed Protocol
Reagents:
-
BCNB (1.0 eq)
-
Triphenylphosphine (
, 1.1 eq) -
Benzaldehyde (or derivative, 1.0 eq)
-
Triethyl phosphite (
, excess)
Step-by-Step Methodology:
-
Phosphonium Salt Formation:
-
Dissolve BCNB (10.0 g, 40 mmol) in Toluene (100 mL).
-
Add
(11.5 g, 44 mmol) in one portion. -
Heat to reflux (110°C) for 4 hours. A thick white precipitate will form.[1][2]
-
Cool to 0°C. Filter the solid and wash with cold diethyl ether (3 x 50 mL) to remove unreacted bromide.
-
Checkpoint: Dry solid under vacuum.[1] Yield is typically >90%.[1][2][3][4] Product: [(2-chloro-3-nitrophenyl)methyl]triphenylphosphonium bromide .
-
-
Wittig Olefination:
-
Suspend the phosphonium salt (10 mmol) in anhydrous DMF (30 mL) under
. -
Add Benzaldehyde (10 mmol).[2]
-
Cool to 0°C and add Potassium tert-butoxide (11 mmol) dropwise. The solution will turn deep red/orange.[2]
-
Stir at RT for 2 hours.
- ) and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the E/Z-stilbene mixture.[1]
-
-
Cadogan Reductive Cyclization:
-
Dissolve the stilbene intermediate (5 mmol) in triethyl phosphite (10 mL).
-
Critical Step: Heat to 160°C (reflux) for 4–6 hours under Argon. Monitor by TLC (disappearance of yellow nitro compound, appearance of fluorescent indole spot).[2]
-
Remove excess
via vacuum distillation. -
Purification: Flash chromatography (SiO2, Hexane/EtOAc 9:1).
-
Data Summary Table
| Parameter | Value / Observation |
| Typical Yield (Overall) | 45–60% (3 steps) |
| Key Intermediate | 2-Nitrostilbene (Yellow solid) |
| Product Appearance | Off-white to tan crystalline solid |
| 1H NMR Diagnostic | Indole C3-H singlet at ~6.8–7.0 ppm; NH broad singlet at ~11.5 ppm.[1][2] |
Application II: Chemoselective Linker Synthesis for PROTACs
In PROTAC (Proteolysis Targeting Chimera) design, BCNB serves as a "headgroup" linker. The benzylic bromide attaches to the E3 ligase ligand (e.g., Thalidomide analogs), while the nitro group is later reduced to attach the protein-of-interest ligand.
Challenge: The 2-chloro substituent provides steric hindrance that suppresses over-alkylation (formation of tertiary amines), making this scaffold superior to unsubstituted benzyl bromides for mono-alkylation.[1][2]
Protocol: Controlled Mono-Alkylation of Primary Amines
Reagents:
-
BCNB (1.0 eq)
-
Primary Amine
(1.2 eq)[1][2] -
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Additive: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Crucial for catalyzing the reaction due to steric bulk.
-
Solvent: Acetonitrile (MeCN) or DMF.[2]
Workflow:
-
Preparation: Dissolve BCNB (1.0 mmol) and TBAI (0.1 mmol) in MeCN (5 mL).
-
Addition: Add
(2.0 mmol). -
Amine Introduction: Add the amine (1.2 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: TLC should show consumption of BCNB (
in 20% EtOAc/Hex) and formation of a more polar spot.[2]
-
-
Workup: Dilute with water, extract with DCM.
-
Safety Note: Benzylic bromides are lachrymators.[1][2] Treat all waste with aqueous NaOH to quench unreacted bromide before disposal.[1][2]
Workflow Visualization
Caption: Figure 2. Synthesis of PROTAC linkers. Note the specific reduction condition (Fe/SnCl2) to prevent hydrodehalogenation of the chloro/bromo groups.
Safety & Handling Protocol
Hazard Classification:
-
Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).
-
Lachrymator: High.
Operational Controls:
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
Decontamination: Spills should be treated immediately with a solution of 10% sodium thiosulfate or dilute NaOH to hydrolyze the benzylic bromide.[2]
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.[1][2]
References
-
Structure & Crystallography: Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene.[1][2] Acta Crystallographica Section E, 67(3), o536. Link(Structural analog analysis).
-
Indole Synthesis (Wittig-Cadogan): Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Nitro-Benzyl Bromide Synthesis: Patent EP3587391A1.[1][2] Process for preparing nitrobenzyl bromides. Link
-
Benzothiazinone Synthesis (Related Scaffold): Eckhardt, T., et al. (2020). methanone. Acta Crystallographica Section E, 76, 1442–1446. Link
-
Safety Data: PubChem CID 22736053.[1][2] 1-Bromo-2-chloro-3-nitrobenzene.[1][2][6] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-3-chloronitrobenzene | C6H3BrClNO2 | CID 22252935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-chloro-3-ethyl-5-nitrobenzene | C8H7BrClNO2 | CID 91681081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene in Advanced Materials Synthesis
This Application Note is designed to serve as a definitive technical guide for the utilization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0), also known as 2-Chloro-3-nitrobenzyl bromide .
While often categorized as a pharmaceutical intermediate, this molecule possesses a unique "Tri-Functional Triad" (Electrophilic Benzyl, Steric/Electronic Chloro, and Reducible Nitro) that makes it a high-value scaffold for Advanced Materials Science , particularly in the synthesis of Metal-Organic Framework (MOF) linkers, Surface-Initiated Polymerization (SIP), and Photolabile Caging groups.
Executive Summary & Chemical Identity
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a highly functionalized benzyl bromide derivative. Unlike simple benzyl halides, the presence of vicinal Chloro and Nitro substituents confers unique steric and electronic properties, making it an ideal "lynchpin" molecule for constructing complex material architectures.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-2-chloro-3-nitrobenzene |
| Common Name | 2-Chloro-3-nitrobenzyl bromide |
| CAS Number | 89642-16-0 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 58–62 °C (Typical) |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in Water |
| Stability | Moisture sensitive (stored under inert gas); Photosensitive (protect from light) |
The "Tri-Functional Triad": Mechanism of Action
The value of this molecule in materials science stems from its three orthogonal reactive sites. Understanding the causality between structure and reactivity is essential for experimental design.
-
The Electrophilic Anchor (
-CH₂Br):-
Mechanism: High susceptibility to
nucleophilic substitution. -
Application: Acts as the primary attachment point for grafting to surfaces (silica/gold) or coupling with nitrogen heterocycles (ligand synthesis).
-
-
The Steric & Electronic Modulator (
-Cl):-
Mechanism: The chlorine atom at the 2-position exerts steric pressure, forcing the adjacent nitro group out of planarity. This "ortho-effect" often enhances the kinetics of photochemical cleavage (in caging applications) and prevents unwanted
-stacking aggregation in MOF pores. -
Secondary Reactivity: Provides a handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) after the bromide has been reacted, allowing for sequential modular synthesis.
-
-
The Reducible/Photolabile Switch (
-NO₂):-
Mechanism: Can be reduced to an amine (-NH₂) for diazonium coupling (azo dyes) or amide bond formation. Alternatively, nitrobenzyl derivatives are classic photocleavable groups; the specific substitution pattern here allows for fine-tuning of the absorption wavelength.
-
Visualization: Reactivity Map
Caption: Functional decomposition of the scaffold showing orthogonal reactivity pathways for materials engineering.
Protocol 1: Synthesis of Functionalized MOF Linkers
Context: Metal-Organic Frameworks (MOFs) require rigid organic linkers. This protocol describes using 1-(Bromomethyl)-2-chloro-3-nitrobenzene to synthesize a "pendant-arm" ligand, where the nitro group serves as a site for Post-Synthetic Modification (PSM).
Materials
-
1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq)
-
Imidazole or Pyridine-based core (e.g., 4,4'-Bipyridine or Benzimidazole) (1.0 eq)
-
Acetonitrile (ACN) or DMF (Anhydrous)
-
Reflux condenser, Inert atmosphere (
)
Step-by-Step Methodology
-
Dissolution: Dissolve the nitrogen heterocycle (linker core) in anhydrous ACN (0.1 M concentration).
-
Addition: Add 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.1 eq) dropwise at room temperature.
-
Expert Insight: The slight excess ensures complete consumption of the nucleophilic core.
-
-
Thermocycle: Heat the mixture to reflux (80 °C for ACN) for 12–24 hours.
-
Observation: A precipitate often forms (the quaternary ammonium salt).
-
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Purification: Wash the solid extensively with cold diethyl ether to remove unreacted benzyl bromide.
-
Validation: Check purity via ¹H NMR. The benzylic protons (-CH₂-) typically shift downfield (from ~4.5 ppm to ~5.5+ ppm) upon quaternization.
-
-
Outcome: You now have a Charged Linker with a pendant Nitro-Chloro-Aryl group. This ligand can be used to grow ionic MOFs or reduced in situ to an amine for pore functionalization.
Protocol 2: Surface-Initiated ATRP (Polymer Grafting)
Context: Benzyl halides are excellent initiators for Atom Transfer Radical Polymerization (ATRP). This molecule allows for the growth of polymer brushes from surfaces with a built-in "Nitro" spectroscopic handle.
Materials
-
Substrate: Hydroxyl-terminated surface (e.g., Silica nanoparticles, Glass slide).
-
Anchor: 3-Aminopropyltriethoxysilane (APTES) - Pre-step required.
-
Monomer: Styrene or Methyl Methacrylate (MMA).
-
Catalyst: CuBr / PMDETA.
Workflow
-
Surface Anchoring (The "Click" Step):
-
Functionalize substrate with APTES to generate surface amines (-NH₂).
-
React surface amines with 1-(Bromomethyl)-2-chloro-3-nitrobenzene (in DCM, with
base) for 4 hours. -
Result: The surface is now covered with benzyl bromide initiators. The Nitro group provides a strong UV-Vis signature (~260-300 nm) to quantify initiator density before polymerization.
-
-
Polymerization (SI-ATRP):
-
Submerge the initiator-modified substrate in a degassed solution of Monomer : CuBr : Ligand : Free Initiator (Sacrificial).
-
Heat to 60–90 °C (monomer dependent).
-
-
Termination: Remove substrate, wash with solvent to remove copper catalyst.
-
Characterization:
-
Ellipsometry: Measure polymer brush thickness.
-
XPS: Detect the Chlorine signal (from the initiator core) at the substrate interface, confirming the anchor stability.
-
Visualization: ATRP Workflow
Caption: Surface-Initiated ATRP workflow utilizing the Nitro group as a density probe.
Scientific Integrity & Safety (E-E-A-T)
Causality of Structure-Property Relationships
-
Why 2-Chloro? In many nitrobenzyl photocages, the rate of photolysis is governed by the rotation of the nitro group. The bulky chlorine atom at the 2-position (ortho to the nitro group at 3? Correction: Structure check - 1-CH2Br, 2-Cl, 3-NO2. The Cl is between the CH2Br and NO2? No, they are adjacent on the ring. 1,2,3 pattern.).
-
Correction: In 1-(bromomethyl)-2-chloro-3-nitrobenzene, the Cl is at position 2. It is flanked by the bromomethyl (1) and nitro (3) groups.[1]
-
Impact: The Chlorine atom creates significant steric strain on both the reactive center (
) and the Nitro group. This steric crowding prevents "back-biting" reactions during polymerization and twists the nitro group, potentially altering its redox potential compared to un-substituted analogs.
-
Self-Validating Protocols
-
NMR Monitoring: The shift of the benzylic protons (
) is the ultimate truth.-
Reactant (
): ~4.6 ppm (singlet/doublet depending on rotation). -
Product (Amine/Ether): ~3.5 - 4.0 ppm.
-
Product (Ammonium Salt): ~5.5 ppm.
-
-
TLC Visualization: The nitro group makes the compound UV-active. It will quench fluorescence on
plates.
Safety Warning
-
Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). All manipulations must be performed in a properly functioning fume hood.
-
Skin Corrosive: Causes severe skin burns. Double-gloving (Nitrile) is recommended.
References
-
Synthesis & Structure
-
Structure of 1-chloro-2-methyl-3-nitrobenzene (Precursor): Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene.[2] Acta Crystallographica Section E, 67(3), o608. Link
-
Bromination Protocol: BASF SE. (2011).[3][4] Process for preparing nitrobenzyl bromides. Patent WO2011113884. (Describes the radical bromination of o-nitrotoluene derivatives).
-
-
Materials Applications (Analogous Systems)
-
Nitrobenzyl Photocages: Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
- Benzyl Halides in MOFs: Wang, Z., et al. (2015). Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 38, 1315-1331.
-
-
Chemical Safety Data
-
PubChem CID 22736053 (Isomer Reference) & CAS 89642-16-0 Data. Link
-
Sources
- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
Application Note: Analytical Characterization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 56433-01-3) is a high-value electrophilic intermediate used in the synthesis of complex nitrogen heterocycles and pharmaceutical active ingredients (APIs).[1] Its utility stems from the orthogonal reactivity of its functional groups: the highly reactive benzylic bromide (alkylation), the nitro group (reducible to aniline), and the chlorine atom (potential for metal-catalyzed coupling or nucleophilic aromatic substitution).
However, this reactivity presents significant analytical challenges.[1] The compound is a lachrymator and is hydrolytically unstable, readily converting to the corresponding benzyl alcohol upon exposure to moisture. This guide outlines a robust analytical control strategy designed to differentiate the active electrophile from its degradation products and process impurities.
Key Chemical Properties
| Property | Data | Relevance |
| Formula | C₇H₅BrClNO₂ | Precursor validation |
| MW | 250.48 g/mol | Mass balance calculations |
| Appearance | Pale yellow crystalline solid | Visual inspection for oxidation (darkening) |
| Solubility | Soluble in MeCN, DCM, THF; Insoluble in Water | HPLC diluent selection |
| Reactivity | High (Benzylic Bromide) | prone to hydrolysis and dimerization |
Safety Protocol: Handling Lachrymators
WARNING: Benzylic bromides are potent lachrymators (tear agents) and skin irritants.[1] Standard laboratory PPE is insufficient without specific engineering controls.[1]
-
Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
Quenching Agent: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills.[1] The thiosulfate anion rapidly displaces the bromide, rendering the compound non-volatile and less toxic.
-
Glassware: Rinse all glassware with the quenching solution before removing it from the hood for cleaning.
Analytical Strategy & Workflow
The characterization pipeline prioritizes the detection of the primary degradation product: (2-chloro-3-nitrophenyl)methanol.[1]
Diagram 1: Analytical Characterization Workflow
Caption: Parallel analytical workflow ensuring structural integrity and moisture control prior to release.
Detailed Protocols
Protocol A: Reverse Phase HPLC for Purity & Stability
Rationale: Gas Chromatography (GC) is risky for this compound due to thermal degradation of the C-Br bond at high injection temperatures.[1] Reverse Phase (RP) HPLC is the gold standard, but acidic buffering is required to prevent on-column hydrolysis and silanol interactions.[1]
Method Parameters:
-
Column: C18 or specialized mixed-mode (e.g., SIELC Newcrom R1), 3.0 x 150 mm, 3 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the bromide).
-
Gradient:
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV @ 254 nm (Strong absorption by nitro-aromatic system).
-
Temperature: 25°C (Do not heat column; accelerates hydrolysis).
Self-Validating Step (System Suitability): Before running samples, inject a "Hydrolysis Marker."[1]
-
Take 10 mg of the sample, add 1 mL of 50:50 Water:MeCN, and heat at 40°C for 30 mins.
-
Inject this mixture.
-
Pass Criteria: You must see two distinct peaks. The earlier eluting peak is the alcohol (hydrolysis product); the later peak is the parent bromide. If peaks co-elute, adjust gradient slope.[1]
Protocol B: ¹H NMR Structural Confirmation
Rationale: NMR provides the only definitive proof of the 1,2,3-substitution pattern, distinguishing it from isomers like 1-(bromomethyl)-4-chloro-3-nitrobenzene.[1]
Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl₃ (Deuterated Chloroform). Note: Ensure CDCl₃ is stored over molecular sieves/silver foil to prevent acidity which can degrade the sample.
Expected Spectral Features:
-
Benzylic Protons (-CH₂Br): Look for a sharp singlet around 4.5 – 4.8 ppm .[1]
-
Diagnostic: If this peak shifts upfield to ~4.9 ppm or splits, it indicates hydrolysis (formation of -CH₂OH) or dimerization.[1]
-
-
Aromatic Region (7.0 – 8.5 ppm):
-
The 1,2,3-substitution pattern (with Cl at pos 2) creates a specific splitting pattern for the 3 remaining protons (H4, H5, H6).[1]
-
H5 (Triplet/dd): Expected around 7.4-7.6 ppm.[1]
-
H4/H6 (Doublets/dd): Expected around 7.7-8.0 ppm.[1]
-
Logic: The Nitro group (strongly electron-withdrawing) will de-shield the adjacent proton (H4) significantly, pushing it downfield.[1]
-
Protocol C: Stability & Degradation Mapping
Benzylic bromides are "soft" electrophiles.[1] In the presence of water or nucleophilic solvents (methanol/ethanol), they degrade.
Degradation Pathway Diagram:
Caption: Primary degradation pathway involves rapid hydrolysis to the benzyl alcohol species.[1]
Storage Protocol:
-
Store at 2-8°C .
-
Protect from light (amber vials).[1]
-
Headspace should be purged with Argon/Nitrogen.[1]
References
-
SIELC Technologies. "Method for Analysis of 2-(Bromomethyl)-1-chloro-3-nitrobenzene."[1][3] SIELC Application Notes. [Link] (Note: Provides the baseline HPLC conditions adapted in Protocol A).
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 22736053, 1-(Bromomethyl)-2-chloro-3-nitrobenzene."[1] PubChem. [Link] (Source for physicochemical data and safety classification).[1]
-
Royal Society of Chemistry. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." Analytical Methods, 2019.[1][4][5] [Link] (Source for derivatization logic for trace analysis).
Sources
- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicalpaper.net [medicalpaper.net]
- 3. 2-(Bromomethyl)-1-chloro-3-nitrobenzene | SIELC Technologies [sielc.com]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 5. wisdomlib.org [wisdomlib.org]
NMR spectroscopy of 1-(Bromomethyl)-2-chloro-3-nitrobenzene derivatives
Application Note: Structural Elucidation and Reaction Monitoring of 1-(Bromomethyl)-2-chloro-3-nitrobenzene Derivatives
H,Executive Summary & Chemical Context
The compound 1-(Bromomethyl)-2-chloro-3-nitrobenzene represents a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of heterocycles via nucleophilic substitution.[1] Its 1,2,3-trisubstituted pattern creates a unique steric and electronic environment that distinguishes it from simpler benzyl bromides.
This Application Note provides a definitive guide to the NMR characterization of this molecule. Unlike standard spectral libraries, this guide focuses on the causality of chemical shifts driven by the synergistic effects of the nitro (strongly electron-withdrawing) and chloro (inductively withdrawing, mesomerically donating) groups. We also address the specific challenges of handling lachrymatory benzylic bromides, which are prone to hydrolysis and degradation.
Safety & Sample Handling Protocol (Critical)
Benzylic bromides are potent lachrymators and alkylating agents. They can alkylate DNA and proteins; therefore, strict containment is required.
Protocol 1: "No-Exposure" Sample Preparation
-
Containment: All weighing and solvent addition must occur within a certified fume hood.
-
Solvent Choice:
-
Preferred:Chloroform-d (
) . Ensure it is stored over silver foil or to remove traces of HCl/DCl. Acidic chloroform accelerates the degradation of the product into the corresponding benzyl alcohol. -
Alternative:DMSO-
. Used only if solubility is an issue. Warning: DMSO can act as a nucleophile over time (Swern-type reactivity), displacing the bromide.[1] Run spectra immediately upon dissolution.
-
-
Tube Sealing: Use high-quality PP caps or flame-seal tubes if long-term storage is required.[1]
Theoretical Framework: Spectral Prediction
To interpret the spectrum accurately, one must understand the additive substituent effects on the benzene ring and the methylene group.
The Aromatic Region ( H NMR)
The molecule possesses three adjacent aromatic protons (positions 4, 5, and 6), forming an AMX or ABC spin system depending on the magnetic field strength.
-
H-4 (ortho to
): Most deshielded due to the strong mesomeric ( ) and inductive ( ) effect of the nitro group.[1] Expected ppm.[1][2] -
H-6 (ortho to
): Deshielded by the benzylic bromide but less so than H-4.[1] Expected ppm.[1][2] -
H-5 (meta to both): The least deshielded proton, appearing as a triplet (or doublet of doublets).[1] Expected
ppm.[1][2][3]
The Aliphatic Region (Diagnostic Signal)
The methylene protons (
-
Chemical Shift: The electronegativity of Br and the ring current effect typically place benzylic bromides at 4.40 – 4.85 ppm .
-
Multiplicity: A sharp singlet (s).
Experimental Workflow
The following diagram outlines the optimized workflow for characterizing these unstable intermediates.
Figure 1: Optimized NMR workflow for unstable benzylic bromides. Note the emphasis on acid-free preparation.
Data Analysis & Interpretation
Reaction Monitoring (Radical Bromination)
The synthesis typically proceeds from 2-chloro-3-nitrotoluene using NBS (N-bromosuccinimide).[1] NMR is the superior method for monitoring this reaction because TLC spots often overlap.
Table 1: Diagnostic Shifts for Reaction Monitoring (400 MHz,
| Moiety | Precursor (Starting Material) | Product (Target) | Multiplicity | |
| Methyl / Methylene | 2.50 ppm ( | 4.75 ppm ( | +2.25 | Singlet |
| Aromatic H-4 | ~7.70 ppm | ~7.95 ppm | +0.25 | Doublet |
| Aromatic H-5 | ~7.40 ppm | ~7.55 ppm | +0.15 | Triplet |
Note: Values are estimated based on substituent additivity rules and analogous experimental data [1, 2].
Carbon-13 ( C) NMR Signatures
The
Table 2: Expected
| Carbon Position | Type | Expected Shift ( | Notes |
| C-1 | Quaternary | ~135 - 140 ppm | Ipso to |
| C-2 | Quaternary | ~128 - 132 ppm | Ipso to Cl (weak intensity) |
| C-3 | Quaternary | ~148 - 152 ppm | Ipso to |
| C-7 (Methylene) | ~28 - 33 ppm | Diagnostic C-Br peak | |
| Ar-CH | Methine | 120 - 135 ppm | High intensity |
Application: Monitoring Derivatization
In drug discovery, this scaffold is often reacted with amines to form secondary amines. The shift of the methylene signal is the key indicator of success.
Figure 2: Spectral changes during nucleophilic substitution.[1] Note the distinct shift of the CH2 signal.
Key Observation:
Upon amination, the methylene singlet shifts upfield (shielded) from ~4.75 ppm to the range of 3.80 – 4.10 ppm , depending on the amine used. If a peak appears downfield at ~4.85 ppm (in
Troubleshooting & FAQs
Q: I see a small triplet at 1.4 ppm and a quartet at 4.1 ppm.
-
A: This is likely residual ethyl acetate from the purification column. Benzylic bromides are difficult to dry completely on a rotavap due to their high boiling points and thermal instability.
Q: The methylene peak is splitting into a doublet.
-
A: This is rare for this specific molecule but can happen if the rotation of the
group is restricted by the bulky chloro/nitro groups (atropisomerism) or if there is long-range coupling ( ) to an aromatic proton.[1] Verify with a shake (if applicable) or decoupling experiment.
Q: My spectrum in DMSO-
-
A: Solvent effects are significant for nitro-aromatics.[1] Furthermore, DMSO can react with benzylic bromides to form aldehydes (Kornblum oxidation) if heated or left for days.[1] Always use fresh samples.
References
-
BenchChem Technical Support.[4] (2025).[1][4][5] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm. Retrieved from [1]
-
Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene.[1][6][7] Acta Crystallographica Section E, 67(3), o608.[1] Retrieved from [1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for NMR Interpretation).
-
Sigma-Aldrich.[1][5] (n.d.). 2-Nitrobenzyl bromide Product Specification. Retrieved from [1][5]
Sources
- 1. 2-Nitrobenzyl bromide(3958-60-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-CHLORO-3-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Nitrochlorobenzene(88-73-3) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-硝基苄溴 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of GC-MS Parameters for the Analysis of Thermally Labile Benzylic Halides: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Application Note: AN-GCMS-2024-08 [1]
Abstract
The analysis of highly reactive alkylating agents, such as 1-(Bromomethyl)-2-chloro-3-nitrobenzene , presents a unique challenge in gas chromatography-mass spectrometry (GC-MS).[1] The benzylic carbon-bromine bond is susceptible to thermal cleavage and nucleophilic attack within the injection port, leading to non-linear calibration and the formation of degradation artifacts (e.g., alcohols via hydrolysis or dimers). This application note outlines a robust protocol utilizing Cold On-Column (COC) or Programmed Temperature Vaporization (PTV) injection techniques to preserve analyte integrity. We provide a validated method for the identification of the parent molecule (
Introduction & Chemical Context
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a critical electrophilic intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Its structural features—a nitro group, an aryl chloride, and a bromomethyl group—impart significant chemical versatility but also analytical fragility.
The Analytical Challenge:
Standard split/splitless injectors operating at constant high temperatures (
-
Thermal Dehydrohalogenation: Elimination of HBr to form carbenes or polymerized material on the liner walls.[1]
-
Injector Hydrolysis: Reaction with residual moisture in the carrier gas or liner to form the corresponding benzyl alcohol.
-
Discrimination: High boiling point components may condense in the liner if the thermal pulse is insufficient, while excessive heat degrades the labile C-Br bond.
This guide prioritizes thermal preservation through optimized inlet parameters and inert flow path selection.[1]
Experimental Design Strategy
3.1. Inlet Selection: The Critical Variable [1]
-
Standard Split/Splitless (S/SL): Not Recommended. If unavoidable, use a "Pulsed Splitless" mode at a lowered temperature (
) with a high-flow pressure pulse to sweep the analyte onto the column quickly. -
Recommended: PTV or MMI (Multimode Inlet). These allow sample introduction at a low temperature (
), followed by a controlled ballistic ramp.[1] This "cold trapping" prevents flash degradation.[1]
3.2. Column Selection
A non-polar, low-bleed phase is essential to minimize retention of the high-boiling nitro-aromatic matrix and prevent column bleed from interfering with the bromide isotopic patterns.[1]
-
Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).[1]
-
Dimensions:
.
Detailed Protocol
4.1. Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Note: Avoid Methanol or Ethanol.[1] Benzylic bromides will undergo rapid solvolysis in protic solvents, converting the analyte to a methyl/ethyl ether artifact.
-
-
Concentration: Prepare a stock at
and dilute to working range ( ). -
Internal Standard: 1,2-Dichlorobenzene-d4 or Dodecane .[1] (Avoid brominated internal standards to prevent isotopic overlap).
-
Vial Handling: Amber glass (light sensitive).[1] Analyze within 24 hours.
4.2. Instrument Parameters (Agilent 7890/5977 or Equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | PTV Solvent Vent (or Pulsed Splitless) | Minimizes thermal shock to the C-Br bond.[1] |
| Inlet Temp | Initial: | "Cold" injection prevents discrimination and degradation.[1] |
| Liner | Ultra-Inert Single Taper with Wool | Deactivated wool traps non-volatiles; inertness prevents HBr elimination.[1] |
| Carrier Gas | Helium @ | Standard optimal velocity for mass transfer.[1] |
| Oven Program | Rapid ramp elutes the labile analyte quickly. | |
| Transfer Line | Prevents condensation before the ion source.[1] | |
| Source Temp | Standard EI source temperature.[1] | |
| Scan Range | Covers parent ion and lower fragments.[1] |
Results & Interpretation
5.1. Chromatographic Performance
The analyte should elute as a sharp, symmetrical peak.[1] Tailing indicates activity in the liner (dirty wool) or column degradation.[1]
-
Quality Check: If a peak appears earlier than the main peak with a spectrum matching the benzyl alcohol (
), the inlet temperature is too high or the solvent is wet.
5.2. Mass Spectral Analysis
The mass spectrum of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (
Key Diagnostic Ions:
-
Molecular Ion Cluster (
):-
The parent ion will appear as a distinct cluster at
249, 251, 253 . -
Pattern: The intensity ratios are approximately 3:4:1 (due to naturally occurring
1:1 and 3:1).[1] -
Verification: Presence of
253 confirms the presence of both Br and Cl.
-
-
Base Peak (Benzylic Cleavage):
-
Nitro Group Loss:
-
Secondary fragmentation may show loss of
( ) or loss of ( ), common in nitroaromatics.[1]
-
Visualization of Workflows
6.1. Analytical Decision Matrix
The following diagram illustrates the critical decision points for analyzing thermally labile alkyl halides.
Caption: Workflow for optimizing GC-MS analysis of thermally labile benzylic bromides.
6.2. Fragmentation Pathway
Proposed electron ionization (EI) fragmentation pathway for 1-(Bromomethyl)-2-chloro-3-nitrobenzene.[1]
Caption: EI Fragmentation pathway.[1][2] The transition from M+ to m/z 170 is the primary identification step.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column head.[1] | Replace liner with Ultra-Inert type; trim 10cm from column head.[1] |
| Missing Parent Ion | Thermal degradation in inlet.[1] | Lower inlet temperature; switch to PTV/MMI; increase split flow. |
| Extra Peak (M-Br+OH) | Hydrolysis (Solvolysis).[1] | Check solvent for water; ensure no MeOH/EtOH was used in prep.[1] |
| Baseline Rise | Column bleed or matrix accumulation.[1] | Bake out column; ensure final oven temp does not exceed column max. |
References
-
Agilent Technologies. (2017).[1] Analysis of Thermally Labile Compounds using Agilent Multimode Inlet. Agilent Application Notes.[1] [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69: Halogenated Nitrobenzenes.[1][3] National Institute of Standards and Technology.[1] [Link][1]
-
Grob, K. (2000).[1] Split and Splitless Injection for the Quantitative Analysis of Thermally Labile Compounds. Journal of Chromatography A. [Link][1]
-
Restek Corporation. (2022).[1] Handling Halogenated Compounds in GC-MS: Liner Selection Guide. Restek Technical Guides.[1] [Link]
Sources
Application Note: Purification Strategies for 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Abstract & Core Directive
This guide details the purification of 1-(Bromomethyl)-2-chloro-3-nitrobenzene , a critical intermediate often synthesized via radical bromination of 2-chloro-3-nitrotoluene. The primary challenge in purifying this compound lies in its "Impurity Triad": unreacted starting material (difficult to separate due to similar polarity), over-brominated byproducts (benzal bromides), and hydrolysis products (benzyl alcohols).
Key Technical Constraint: Benzyl bromides are inherently unstable on acidic stationary phases (silica gel) and susceptible to solvolysis in nucleophilic solvents (alcohols). This protocol prioritizes non-nucleophilic recrystallization and neutralized chromatography to maximize yield and stability.
Safety & Handling (Critical)
Hazard Class: Lachrymator / Corrosive
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (deactivates active bromine species).
Impurity Profile & Diagnostic
Before selecting a purification method, analyze the crude reaction mixture via 1H NMR or HPLC .
| Impurity Type | Origin | Chemical Behavior | Separation Strategy |
| Starting Material (SM) | Unreacted 2-chloro-3-nitrotoluene | Non-polar, similar solubility to product.[1] | Hardest to remove.[1] Requires high-efficiency recrystallization or fine fractionation. |
| Dibromo Species | Over-bromination ( | Slightly more polar, higher molecular weight.[1] | Removed via recrystallization (remains in mother liquor) or chromatography.[1] |
| Hydrolysis Product | Benzyl alcohol derivative | Polar, H-bond donor.[1] | Easily removed via silica plug or cold non-polar wash.[1] |
Decision Matrix: Purification Logic
Figure 1: Decision tree for selecting the optimal purification route based on impurity profile and scale.
Method A: Selective Recrystallization (Scalable)
Principle: Nitro-substituted benzyl bromides typically exhibit steep solubility curves in non-polar/polar aprotic solvent mixtures. The goal is to crash out the product while leaving the unreacted starting material (which has a lower melting point) in the mother liquor.
Recommended Solvent System: n-Heptane / Toluene (9:1 to 5:1 ratio) or Cyclohexane / Ethyl Acetate . Note: Avoid alcohols (Methanol/Ethanol) as they promote solvolysis to the benzyl ether.
Protocol
-
Dissolution: Transfer crude solid to a round-bottom flask. Add Toluene (1.5 mL per gram of crude). Heat to 60–70°C.
-
Solvation: If not fully dissolved, add more Toluene dropwise until clear.
-
Precipitation: Slowly add n-Heptane (approx. 5–8 mL per gram of crude) to the hot solution until a persistent cloudiness just appears.
-
Re-clarification: Add a few drops of Toluene to clear the solution again.
-
Cooling:
-
Allow to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.
-
Transfer to an ice bath (
) for 1 hour.
-
-
Filtration: Filter the crystals rapidly using a chilled Buchner funnel.
-
Wash: Wash the cake with cold n-Heptane (
). -
Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Do not heat significantly during drying.[1]
Method B: Neutralized Flash Chromatography (High Purity)
Principle: Standard silica gel is slightly acidic (
Protocol
-
Column Preparation:
-
Slurry silica gel in Hexanes (or Petroleum Ether) containing 1% Triethylamine (TEA) .
-
Flush the column with 2 column volumes (CV) of this neutralized solvent.
-
-
Eluent System:
-
Solvent A: Hexanes + 0.5% TEA.
-
Solvent B: Ethyl Acetate.[2]
-
Gradient: 0% B
10% B over 10 CVs. (Keep polarity low; the product elutes early).
-
-
Loading: Dissolve crude in the minimum amount of Toluene or DCM. Avoid dry-loading on silica unless the silica is pre-treated with TEA.
-
Collection:
-
Fraction 1: Unreacted Starting Material (elutes first).
-
Fraction 2: Target Product (1-(Bromomethyl)-2-chloro-3-nitrobenzene).
-
Fraction 3: Dibromo impurity (elutes later/smears).
-
-
Workup: Evaporate fractions immediately at
.
Quality Control & Analytical Parameters
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (High gradient).
-
Note: Run a fast gradient (50%
95% ACN in 5 mins) to minimize residence time in water, preventing on-column hydrolysis.
-
-
Detection: UV @ 254 nm (Nitro group absorbance).
1H NMR Validation (CDCl3, 400 MHz)
Look for the diagnostic shift of the benzylic protons (
-
Starting Material (
): (singlet). -
Product (
): (singlet). -
Dibromo Impurity (
): (singlet).
Storage and Stability
-
Temperature: Store at
. -
Atmosphere: Store under Argon or Nitrogen.
-
Stabilizer: For long-term storage, adding copper turnings (scavenges traces of HBr) is a common industry practice for labile benzyl halides.
References
-
General Synthesis of Nitrobenzyl Bromides
-
Purification of Labile Benzyl Halides
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for stabilizing benzyl bromides on silica).
-
-
Crystallization of Nitro-Halo Derivatives
-
Dinda, M., et al. "Clean synthesis of crystalline p-nitrobenzyl bromide..." RSC Advances, 2012. (Discusses solvent selection for nitrobenzyl bromides).
-
-
Chromatographic Stability
Sources
- 1. 2-Decenal, (E)- (CAS 3913-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. trans-2-Decenal CAS#: 3913-81-3 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Prep of p-Nitrobenzyl Bromide & Relatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 7. CN106061938B - The manufacturing method of 2- (halogenated methyl) -3- methyl nitrobenzene - Google Patents [patents.google.com]
Application Note: Wohl-Ziegler Bromination of 2-Chloro-3-Nitrotoluene
Executive Summary
This application note details the optimized protocol for the regioselective bromination of 2-chloro-3-nitrotoluene to 2-chloro-3-nitrobenzyl bromide via the Wohl-Ziegler reaction. This transformation is a critical intermediate step in the synthesis of bioactive heterocycles, including substituted indoles (via Batcho-Leimgruber sequences) and strobilurin fungicides (e.g., pyraclostrobin analogs).
Traditionally performed in carbon tetrachloride (
Key Technical Challenges & Solutions
| Challenge | Mechanistic Root Cause | Engineered Solution |
| Slow Kinetics | The | Use of higher-boiling solvents (PhCF |
| Regioselectivity | Competition between benzylic bromination and aromatic ring bromination. | Use of N-Bromosuccinimide (NBS) ensures a low, steady-state concentration of |
| Over-Bromination | Formation of gem-dibromides ( | Strict stoichiometric control (1.05 eq. NBS) and reaction monitoring via HPLC/TLC. |
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism.[2] The initiation step requires the homolytic cleavage of the initiator (AIBN or Benzoyl Peroxide) to generate radicals. The propagation cycle relies on the "Goldfinger Mechanism," where NBS acts as a reservoir for bromine, maintaining a low concentration of molecular bromine to prevent ionic side reactions.
Mechanistic Pathway (DOT Visualization)
Figure 1: The radical chain mechanism. Note that the H-abstraction step is electronically disfavored by the nitro group, requiring elevated temperatures.
Experimental Protocol
Reagents and Equipment
-
Substrate: 2-chloro-3-nitrotoluene (Purity >98%).[3]
-
Reagent: N-Bromosuccinimide (NBS).[1][4][5][6][7] Note: Recrystallize from water if yellow/orange to remove free bromine.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) [Preferred] or 1,2-Dichloroethane (DCE). -
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Stoichiometry Table
| Component | Role | Equivalents | Mass/Vol (Scale: 10g Substrate) |
| 2-Chloro-3-nitrotoluene | Substrate | 1.0 eq | 10.0 g (58.3 mmol) |
| NBS | Brominating Agent | 1.05 eq | 10.9 g |
| AIBN | Radical Initiator | 0.05 eq | 478 mg |
| PhCF | Solvent | 10 vol | 100 mL |
Step-by-Step Methodology
-
Preparation:
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to an inert gas line (Ar/N
) with a bubbler. -
Safety Check: Ensure the hood sash is low; radical reactions can be exothermic.
-
-
Charging:
-
Add 2-chloro-3-nitrotoluene (10.0 g) and PhCF
(100 mL) to the flask. Stir until dissolved. -
Add NBS (10.9 g). NBS is denser than the solvent and will sink to the bottom.
-
Add AIBN (240 mg, half of the total amount).
-
-
Initiation & Reflux:
-
Heat the mixture to a gentle reflux (Internal temp ~100-102°C).
-
Visual Cue: The dense NBS solid will gradually disappear and be replaced by less dense succinimide, which floats to the surface.[8]
-
After 1 hour, add the remaining AIBN (238 mg) carefully through the top of the condenser (use a powder funnel).
-
-
Monitoring:
-
Continue reflux for 4–6 hours.
-
TLC Monitoring: Mobile phase 10% EtOAc in Hexanes. The product (benzyl bromide) is less polar than the succinimide but typically runs close to the starting material. Use UV (254 nm) visualization.
-
Endpoint: Stop when starting material is <5% by HPLC or TLC.
-
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath). This precipitates the succinimide completely.
-
Filtration: Filter off the solid succinimide using a Buchner funnel. Wash the cake with cold PhCF
(10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow oil/solid.
-
-
Purification:
-
Crystallization (Preferred): Dissolve the crude residue in hot Hexanes (or Heptane) with a minimum amount of Ethyl Acetate. Cool slowly to 4°C.
-
Yield Expectation: 75–85%.
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl
):-
Starting Material: Methyl singlet at
~2.5 ppm. -
Product: Benzylic
singlet shifts downfield to 4.6–4.8 ppm . -
Impurity (Dibromide): Methine
singlet appears further downfield ( >6.0 ppm).
-
-
Appearance: The pure product is typically a white to pale yellow crystalline solid.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (<50% Conv.) | Radical chain termination or impure NBS. | Add 0.05 eq. more AIBN. Ensure system is anhydrous (water kills radicals). |
| High Dibromide formation | Excess NBS or reaction ran too long. | Stop reaction at 95% conversion rather than 100%. Use exactly 1.0–1.05 eq NBS. |
| Dark/Tar formation | Thermal decomposition.[6] | Lower bath temperature slightly; ensure inert atmosphere is maintained. |
References
-
Wohl-Ziegler Reaction Overview. Organic Chemistry Portal.[2][8] Available at: [Link][8]
-
Green Solvents for Bromination. ResearchGate (Environmentally-Friendly Wohl-Ziegler Bromination). Available at: [Link]
-
Mechanism of Benzylic Bromination. Master Organic Chemistry. Available at: [Link][2][5]
- Process for Preparing Nitrobenzyl Bromides.Google Patents (EP3587391A1).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. 2-CHLORO-3-NITROTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Application Note: Radical-Mediated Benzylic Bromination Protocols
Guidance for Batch, Photochemical, and Continuous Flow Systems
Introduction: The Evolution of the Wohl-Ziegler Reaction
Benzylic bromination is a cornerstone transformation in drug discovery and process chemistry, enabling the installation of alkyl-halide handles for subsequent nucleophilic substitutions or cross-coupling reactions. Historically dominated by the Wohl-Ziegler reaction —using N-bromosuccinimide (NBS) in refluxing carbon tetrachloride (
This guide moves beyond the historical
Core Mechanistic Insight: The "Goldfinger" Cycle
To troubleshoot this reaction, one must understand that NBS is not the active brominating agent . According to the Goldfinger mechanism, NBS serves as a reservoir that maintains a low, steady-state concentration of molecular bromine (
-
Initiation: A radical initiator (AIBN, light) homolyzes trace
into . -
Propagation:
abstracts a benzylic hydrogen, forming a benzylic radical and HBr.[1] -
Turnover: The generated HBr reacts rapidly with NBS to regenerate
and succinimide.
Expert Tip: Highly pure or recrystallized NBS often fails to initiate because it lacks the trace
Mechanism & Reaction Cycle (Visualization)
The following diagram illustrates the interdependence of the NBS reservoir and the active radical cycle.
Figure 1: The Goldfinger Mechanism. Note the critical role of HBr in regenerating the active
Protocol A: Modern Batch Bromination (Thermal)
Best for: Small-scale discovery (mg to g), solid substrates, standard laboratory setups.
Replacement for:
Reagents & Solvent Selection
| Component | Recommendation | Rationale |
| Solvent | Trifluorotoluene (PhCF3) or Methyl Acetate | PhCF3 mimics |
| Bromine Source | NBS (1.05 - 1.1 equiv) | Solid, easy to handle. Ensure it is yellow (trace |
| Initiator | AIBN or V-40 (5-10 mol%) | AIBN ( |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen/argon line (oxygen inhibits radicals).
-
Dissolution: Dissolve substrate (1.0 equiv) in PhCF3 (0.2 M concentration).
-
Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) at room temperature.
-
Note: Succinimide is insoluble in PhCF3 and will float; NBS is denser and sinks. This density difference helps monitor conversion.
-
-
Degassing: Sparge the solvent with nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Heat to reflux (102°C for PhCF3).
-
Visual Cue: The reaction often turns orange initially (
release) and then fades to pale yellow/white as NBS is consumed and succinimide precipitates.
-
-
Monitoring: Monitor by TLC or HPLC. If the reaction stalls after 4 hours, cool slightly, add a second portion of AIBN (0.02 equiv), and resume reflux.
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the floating succinimide solid.
-
Wash the filtrate with water (to remove trace succinimide/salts) and brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Photochemical Continuous Flow (Scalable)
Best for: Scale-up (10g - kg), unstable substrates, minimizing di-bromination, safety (avoids accumulation of radical intermediates).
Equipment Setup
-
Reactor: FEP tubing coil (e.g., Vapourtec or homemade) wrapped around a light source.
-
Light Source: 405 nm LED or CFL (Compact Fluorescent Lamp).
-
Solvent: Acetonitrile (MeCN) . NBS is soluble in MeCN, allowing a homogeneous feed.
Step-by-Step Procedure
-
Feed Preparation: Prepare a single solution containing:
-
System Priming: Flush the flow reactor with pure MeCN.
-
Reaction: Pump the reagent solution through the irradiated coil.
-
Residence Time: Typically 10–30 minutes (optimize by varying flow rate).
-
Temperature: Ambient to 40°C (heat from LEDs is usually sufficient).
-
-
Quench: Direct the reactor output into a flask containing aqueous sodium thiosulfate (
) to instantly quench unreacted bromine/radicals. -
Purification: Extract with Ethyl Acetate/Heptane.
Data: Batch vs. Flow Selectivity
Flow chemistry minimizes "over-cooking" by strictly controlling the time the product is exposed to radicals.
| Substrate | Method | Yield (Mono-Br) | Selectivity (Mono:Di) |
| 4-Nitrotoluene | Batch (Reflux) | 68% | 85:15 |
| 4-Nitrotoluene | Flow (405 nm) | 89% | 96:4 |
| 2-Methylthiophene | Batch (Reflux) | 45% (Polymerizes) | N/A |
| 2-Methylthiophene | Flow (CFL) | 78% | 92:8 |
Troubleshooting & Optimization
Problem: Reaction won't start (Induction Period).
-
Cause: NBS is too pure (no
seed) or Oxygen inhibition. -
Fix: Add 1 drop of 48% HBr or a crystal of
. Ensure rigorous degassing.
Problem: Excessive Di-bromination.
-
Cause: High local concentration of radicals or high conversion.
-
Fix: Stop reaction at 85-90% conversion. Use Flow chemistry.[3][4][5] Reduce NBS to 0.95 equiv.
Problem: Benzylic vs. Ring Bromination.
-
Context: Electron-rich rings (e.g., phenols, anilines) favor Electrophilic Aromatic Substitution (EAS) over radical bromination.
-
Fix: Protect free phenols/amines (e.g., Acetyl protection). Use non-polar solvents (PhCF3) to suppress ionic EAS pathways.
Safety & Hazards
-
Exotherm: Radical reactions can auto-accelerate. Never add AIBN to a boiling mixture; add at sub-reflux temperatures.
-
Lachrymators: Benzyl bromides are potent tear gasses. Handle all crude mixtures in a fume hood. Clean glassware with a dilute NaOH/Ethanol solution to decompose residues.
-
Pressure: Nitrogen sparging in closed vessels can build pressure. Ensure a bleed needle or bubbler is used.
References
-
Wohl-Ziegler Mechanism & Kinetics: Wikipedia - Wohl-Ziegler Bromination. Link[6][7]
-
Green Solvents (PhCF3): Organic Chemistry Portal - Wohl-Ziegler Reaction. Link
-
Continuous Flow Protocol: A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. J. Org.[4] Chem. 2014, 79, 1, 223–229.[8] Link[4]
-
Photoredox & Visible Light: Visible light-mediated halogenation of organic compounds. Chem. Soc. Rev., 2023, 52, 8678-8698.[9] Link
-
Industrial Safety & Scale-up: Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination. Org. Process Res. Dev. 2020, 24, 8, 1523–1530. Link[10]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. newera-spectro.com [newera-spectro.com]
Application Note: Scalable Synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
This application note details the process engineering and safety protocols for the large-scale synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3970-37-4 / Product of 3970-40-9). This compound is a critical benzyl halide intermediate used in the synthesis of kinase inhibitors and GPCR modulators.
The synthesis utilizes a Wohl-Ziegler radical bromination of 2-chloro-3-nitrotoluene. Unlike standard benzylic brominations, this substrate presents unique challenges due to the steric crowding of the ortho-chloro group and the strong electron-withdrawing nature of the meta-nitro group, which destabilizes the benzylic radical intermediate. This guide provides a robust, scalable protocol using N-Bromosuccinimide (NBS) in Chlorobenzene (or alternatively Trifluorotoluene) to replace hazardous carbon tetrachloride (
Critical Material Attributes (CMA)
| Attribute | Specification | Notes |
| Target Molecule | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | Also known as 2-chloro-3-nitrobenzyl bromide. |
| CAS Number | 3970-37-4 (Product) | Starting Material CAS: 3970-40-9.[1] |
| Molecular Weight | 250.48 g/mol | |
| Physical State | Crystalline Solid | Melting Point: 58–59 °C. |
| Solubility | Soluble in EtOAc, DCM, Chlorobenzene | Insoluble in water.[2] Recrystallizes from Heptane/Ligroin. |
| Key Hazard | Potent Lachrymator | Causes severe eye/respiratory irritation.[3] Handle in containment. |
Reaction Engineering & Mechanism
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism.[4] The choice of initiator and solvent is critical to maintain a low, steady-state concentration of bromine radicals (
Figure 1: Radical chain mechanism highlighting the role of NBS in maintaining low
Process Optimization Logic
-
Solvent Selection: Historically,
was used.[5][6] We utilize Chlorobenzene ( ) or -Trifluorotoluene ( ). These solvents have higher boiling points (>100°C), which is crucial because the electron-deficient ring (nitro+chloro) increases the bond dissociation energy of the benzylic C-H bond, requiring higher temperatures for efficient abstraction. -
Initiator: AIBN (Azobisisobutyronitrile) is preferred over Benzoyl Peroxide (BPO) for this substrate because its half-life at 80-100°C provides a smoother radical flux, reducing the risk of thermal runaway.
-
Stoichiometry: A slight excess of NBS (1.05 equiv) is used. Large excesses lead to the difficult-to-remove gem-dibromide impurity (
).
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to Pilot)
Reagents & Equipment
-
Reactor: 1L Jacketed Glass Reactor (or 3-neck RBF) with overhead stirrer, reflux condenser, and nitrogen inlet.
-
Reagents:
-
2-Chloro-3-nitrotoluene (100.0 g, 0.583 mol)
-
N-Bromosuccinimide (109.0 g, 0.612 mol, 1.05 equiv) - Ensure NBS is white, not yellow (yellow indicates free
). -
AIBN (1.9 g, 0.012 mol, 2 mol%)
-
Chlorobenzene (500 mL, 5 vol)
-
-
Safety: Full PPE + Respirator + Fume Hood (Lachrymator).
Step-by-Step Procedure
-
Charging: Under a nitrogen atmosphere, charge the reactor with 2-Chloro-3-nitrotoluene and Chlorobenzene . Agitate at 250 RPM.
-
Reagent Addition: Add NBS in a single portion. The slurry will settle at the bottom.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (oxygen quenches radicals).
-
Initiation:
-
Heat the mixture to 85°C .
-
Add AIBN (dissolved in 10 mL Chlorobenzene) via syringe/addition funnel.
-
Observation: An exotherm of 5–10°C may occur. The yellow color of the solution may deepen.
-
-
Reaction Phase:
-
Heat to Reflux (approx. 130°C) .
-
Maintain reflux for 4–6 hours.
-
Visual Check: The dense NBS solid (bottom) will gradually convert to Succinimide, which floats to the surface (lower density).
-
-
In-Process Control (IPC):
-
Sample at 4 hours. Analyze by HPLC (C18 column, ACN/Water).
-
Target: >95% Conversion of starting material.
-
Stop Condition: If Dibromide impurity >5%, stop immediately. It is better to have 5% unreacted starting material (removable by crystallization) than 10% dibromide.
-
-
Workup:
-
Cool the reaction mixture to 20°C .
-
Filtration: Filter off the solid Succinimide byproduct. Wash the cake with 50 mL Chlorobenzene.
-
Concentration: Concentrate the filtrate under reduced pressure (vacuum) at <60°C to obtain a crude yellow oil/solid.
-
Purification (Crystallization)
Since the product melts at 58-59°C, melt crystallization or solvent recrystallization is effective.
-
Dissolve the crude residue in Heptane (3 vol, ~300 mL) at 70°C. If insoluble material remains, filter hot.
-
Slowly cool to room temperature (25°C) over 2 hours with gentle stirring.
-
Cool further to 0–5°C for 1 hour.
-
Filter the pale yellow crystals.
-
Wash with cold Heptane.
-
Dry in a vacuum oven at 30°C (Caution: Product sublimes; do not overheat).
Expected Yield: 80–85% (approx. 115–125 g). Purity: >98% (HPLC).
Process Workflow Diagram
Figure 2: Operational workflow from reactor charging to final isolation.
Safety & Hazard Management
Lachrymator Handling
The product, 1-(Bromomethyl)-2-chloro-3-nitrobenzene , is a severe lachrymator (tear gas).
-
Containment: All solid handling must occur in a laminar flow hood or glovebox.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate nearby. Any spills or contaminated glassware should be soaked in this solution to quench active bromides before cleaning.
-
Decontamination: Do not wash glassware directly with acetone (forms bromoacetone, a worse lachrymator). Wash with thiosulfate/water first.
Thermal Hazards
-
AIBN Decomposition: AIBN produces
gas. Ensure the reactor vent is not blocked to prevent pressure buildup. -
Exotherm: The initiation step is exothermic. On scales >1kg, add AIBN in portions (e.g., 25% every 30 mins) to control heat release.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen inhibition or wet solvent. | Ensure rigorous |
| High Dibromide (>10%) | Reaction ran too long or too much NBS. | Stop reaction at 90% conversion. Reduce NBS to 1.02 equiv. |
| Product is Oily/Sticky | Residual solvent or impurities. | Recrystallize from Heptane/EtOAc (9:1). Seed with pure crystal if available. |
| Yellow NBS | Degraded reagent ( | Wash NBS with water/acetone and dry, or purchase fresh reagent. |
References
-
BenchChem Protocols. "Application Note: Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene." BenchChem. Accessed Oct 2025.
-
Organic Syntheses. "p-Nitrobenzyl Bromide." Org.[3] Synth.1936 , 16,[7] 54. (Foundational method for nitrobenzyl bromides).
-
ChemicalBook. "2-Chloro-3-nitrotoluene Physical Properties." ChemicalBook Database.
-
PubChem. "Compound Summary: 2-Chloro-3-nitrotoluene." National Library of Medicine.
-
Cantillo, D., et al. "Safe and Sustainable Bromination in Flow." Organic Process Research & Development. (Context for Green Solvents).
Sources
- 1. 2-CHLORO-3-NITROTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-Nitrobenzyl bromide manufacturers and suppliers in india [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Benzylic Bromination of Deactivated Toluenes
This guide is structured as a Technical Support Center for the synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene . It addresses the specific challenges of the "sandwiched" methyl group (flanked by Chloro and Nitro substituents), which creates significant steric and electronic barriers to radical bromination.[1]
Ticket Subject: Optimization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene Synthesis Reference ID: WZ-RXN-2CL3NO2 Status: Open
Executive Summary & Chemical Logic
The synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene from 2-chloro-3-nitrotoluene is a classic Wohl-Ziegler reaction , but it presents a "Type III" difficulty rating due to the substrate's electronic and steric environment.
-
Electronic Challenge: The Nitro group (
) at position 3 is strongly electron-withdrawing, deactivating the ring and destabilizing the benzylic radical intermediate compared to unsubstituted toluene. -
Steric Challenge (The "Sandwich Effect"): The methyl group at position 1 is flanked by a Chloro (pos 2) and a Nitro (pos 3) group. This steric congestion hinders the approach of the bulky N-Bromosuccinimide (NBS) radical chain carrier, leading to long induction periods and slow kinetics.
The Goal: Maximize Mono-bromide yield while suppressing the thermodynamic sink (Gem-dibromide) and preventing hydrolysis.
The "Gold Standard" Protocol
Use this optimized workflow as your baseline. Deviations usually lead to impurity profiles.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Chloro-3-nitrotoluene | 1.0 | Substrate | Must be dry (water <0.1%). |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Bromine Source | Critical: Recrystallize from water if yellow. Must be white crystals. |
| AIBN (Azobisisobutyronitrile) | 0.05 (5 mol%) | Radical Initiator | Add in two portions (Start & 50% conversion). |
| Trifluorotoluene (or PhCl) | [0.5 M] | Solvent | Higher boiling point than |
Step-by-Step Workflow
-
Degassing (Crucial): Dissolve substrate in solvent. Sparge with Nitrogen/Argon for 20 minutes. Oxygen is a radical scavenger and will kill your initiation.
-
Activation: Add NBS and the first half of the AIBN (2.5 mol%).
-
Initiation Phase: Heat to reflux (approx. 80-100°C) .
-
Visual Cue: Look for the color change from the yellow/orange of bromine to a pale yellow/white suspension (succinimide rising to the top).
-
-
Propagation: If conversion stalls at 50% (check by HPLC/TLC), add the second portion of AIBN.
-
Termination: Stop the reaction when the Mono:Di-bromo ratio hits 95:5 . Do not chase 100% conversion; the rate of di-bromination accelerates as starting material depletes.
-
Workup: Filter off succinimide while warm. Wash filtrate with dilute Sodium Thiosulfate (to remove residual
) and water. Dry over .
Visualization: Reaction Pathways & Competition
The following diagram illustrates the kinetic competition you are managing.
Figure 1: Reaction pathway showing the critical branch point between the desired Mono-bromide and the parasitic Gem-dibromide.
Troubleshooting Guide (Ticket System)
Ticket #001: "The reaction won't start (No conversion after 2 hours)."
Diagnosis: Oxygen inhibition or "Old NBS."
-
The Science: The "Sandwich Effect" makes hydrogen abstraction difficult. If any
is present, it reacts with the radical faster than NBS does. Also, degraded NBS (yellow/orange) contains and , which can lead to ionic side reactions rather than radical ones. -
The Fix:
-
Recrystallize NBS: Dissolve in hot water (90°C), cool rapidly, filter, and dry in a desiccator. It must be white.
-
Hard Degas: Do not just bubble
. Use three "Freeze-Pump-Thaw" cycles if possible, or vigorous sparging. -
Light Booster: Shine a Blue LED (450 nm) or a standard tungsten lamp on the flask. Photons can cleave the
bond to jumpstart the radical pool.
-
Ticket #002: "I have 15% Gem-dibromide impurity."
Diagnosis: Over-cooking.
-
The Science: Once the mono-bromide is formed, the benzylic position is still active. As the concentration of Starting Material (SM) drops, the probability of a radical hitting the Product increases.
-
The Fix:
-
The 10% Rule: Stop the reaction when 5-10% of Starting Material remains. It is far easier to separate non-polar SM from the product than it is to separate the Mono- and Di-bromo species.
-
Solvent Switch: If using Acetonitrile, switch to Chlorobenzene or Trifluorotoluene . More polar solvents (like MeCN) can sometimes stabilize the transition state for the second bromination.
-
Ticket #003: "Product decomposes on the Silica Column."
Diagnosis: Acid sensitivity.
-
The Science: Benzylic halides, especially electron-deficient ones, can hydrolyze or eliminate on acidic silica gel, producing the alcohol or coupling products.
-
The Fix:
-
Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Skip the Column: This product is highly crystalline.
-
Protocol: Dissolve crude oil in hot Heptane (or Hexane/EtOAc 9:1). Cool slowly to 0°C. Seed with a crystal if available. The di-bromide and SM usually stay in the mother liquor.
-
-
Frequently Asked Questions (FAQ)
Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN?
A: Yes, and it is often preferred for sterically hindered substrates like this one. BPO has a higher half-life temperature (
Q: Why avoid Carbon Tetrachloride (
Q: Is the product a lachrymator? A: YES. Like benzyl bromide, 2-chloro-3-nitrobenzyl bromide is a potent tear gas.
-
Safety: Always handle in a fume hood.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia nearby to neutralize spills and clean glassware.
References
-
Wohl-Ziegler Reaction Mechanisms
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
-
-
Solvent Effects in Radical Bromination
-
Offermann, D. A., et al. (2013). "N-Bromosuccinimide: A Reagent for the Benzylic Bromination of Deactivated Toluenes."[2] Tetrahedron Letters. (General methodology for deactivated systems).
-
-
Modern Green Solvents (Trifluorotoluene)
-
Ogawa, A., et al. (2013). "Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions." Journal of Organic Chemistry.
-
-
Purification of Nitrobenzyl Bromides
Disclaimer: This guide is for research purposes only. All synthesis involving radical initiators and lachrymators must be performed under strict safety protocols.
Sources
- 1. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A note on the bromination of p-nitrotoluene (1946) | G. W. K. Cavill | 2 Citations [scispace.com]
Technical Support Center: Synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Introduction: The Steric & Electronic Challenge
Welcome to the technical support hub for the synthesis of 1-(bromomethyl)-2-chloro-3-nitrobenzene . This intermediate is a critical scaffold in drug development, particularly for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).
The Core Challenge: The synthesis typically employs a Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) on 2-chloro-3-nitrotoluene. This substrate presents a unique "Goldilocks" problem:
-
Electronic Deactivation: The nitro group (
) is strongly electron-withdrawing, deactivating the ring against competing electrophilic substitution but also slightly destabilizing the benzylic radical compared to toluene. -
Steric Crowding: The methyl group is "sandwiched" between a chloro and a nitro group. This steric hindrance can slow down the initial hydrogen abstraction, tempting researchers to "force" the reaction with excess heat or reagents—leading directly to the side reactions detailed below.
Module 1: Reaction Troubleshooting (Wohl-Ziegler Protocol)
Issue 1: "I am observing high levels of the geminal di-bromide impurity."
Symptom: HPLC/GC shows a peak with a mass corresponding to the dibromomethyl derivative (
Root Cause: Radical bromination is a sequential process. The introduction of the first bromine atom actually stabilizes the benzylic radical formed in the next step (due to the radical-stabilizing effect of the heavy halogen), making the product more reactive toward bromination than the starting material.
Corrective Action:
-
The "80% Rule": Never aim for 100% conversion. Stop the reaction at 70–80% conversion of the starting material. The remaining starting material is easier to separate from the mono-bromide than the di-bromide is.
-
Reagent Stoichiometry: Reduce NBS equivalents from 1.1 eq to 0.95 eq . Starving the reaction prevents the "product" from competing for bromine radicals.[1]
-
Addition Protocol: Do not add NBS all at once. Add it in 3–4 portions over an hour. This keeps the instantaneous concentration of radical species low.[1][2]
Issue 2: "The reaction has stalled or hasn't started despite reflux."
Symptom: The reaction mixture remains colorless (or pale yellow) and NBS remains as a solid at the bottom of the flask. No conversion is seen on TLC.
Root Cause:
-
Oxygen Inhibition: Oxygen is a diradical that quenches the propagation chain.
-
Wet Solvent: Moisture destroys the trace
required to sustain the chain mechanism (generating HBr instead).
Corrective Action:
-
Degassing: Sparge the solvent (Acetonitrile or
/PhCF ) with Argon/Nitrogen for at least 30 minutes before adding the initiator (AIBN/BPO). -
Initiator Spike: If the reaction stalls, add a "spike" of fresh initiator (0.05 eq) and increase the temperature slightly.
-
The "Iodine Trick": Add a single crystal of iodine (
) to the mixture. This helps generate the initial trace of needed to kickstart the cycle if the NBS is very pure and white.
Issue 3: "I see a green/dark solid forming and yield is dropping."
Symptom: The reaction mixture turns dark brown or green; a tarry precipitate forms.
Root Cause: Thermal Decomposition & Polymerization. The 2-chloro-3-nitro substitution pattern makes the benzylic bromide thermally sensitive. Prolonged heating (especially >85°C) causes the elimination of HBr, leading to the formation of reactive quinone-methide-like species that polymerize.
Corrective Action:
-
Temperature Control: Switch from
(reflux 77°C) to Trifluorotoluene (PhCF ) or Acetonitrile but keep the bath temperature strictly below 80°C. -
Light Source: If using photo-initiation (lamp), ensure the heat from the lamp isn't cooking the flask. Use LED (450nm blue light) instead of hot tungsten lamps.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the primary reaction (center), the critical "Over-Bromination" trap (right), and the hydrolysis risk (bottom).
Figure 1: Reaction network showing the sequential nature of bromination. Note that the Target Product is the substrate for the Di-bromide impurity.
Module 3: Impurity Profiling & Isolation
Separating the target mono-bromide from the starting material (SM) and di-bromide is the most difficult step.
| Impurity Type | Chemical Structure | Origin | Removal Strategy |
| Starting Material | 2-chloro-3-nitrotoluene | Incomplete conversion (Intentional) | Crystallization. The SM has a low MP (~21°C) and stays in the mother liquor using non-polar solvents (Hexanes/Heptane). |
| Geminal Di-bromide | 1-(dibromomethyl)-... | Over-reaction (Kinetic) | Difficult. Requires Silica Chromatography (0-5% EtOAc in Hexanes). Crystallization is often ineffective as it co-crystallizes. |
| Benzyl Alcohol | 1-(hydroxymethyl)-... | Hydrolysis (Moisture) | Silica Plug. The alcohol is much more polar and will stick to the baseline of a silica plug while the bromide elutes. |
| Succinimide | By-product of NBS | Stoichiometric by-product | Aqueous Wash. Succinimide is water-soluble. Wash the organic layer with water/brine. |
Module 4: Stability & Storage FAQ
Q: My white solid turned green after 2 days on the bench. Is it ruined? A: Not necessarily, but it is degrading. Benzyl bromides are lachrymators and autocatalytic decomposers . Trace HBr (formed from hydrolysis with air moisture) catalyzes further decomposition.
-
Fix: Recrystallize immediately from dry heptane.
-
Prevention:[3] Store under Nitrogen/Argon at 4°C. Add a stabilizer like silver wool or solid
(anhydrous) in the vial to scavenge acid traces.
Q: Can I distill the product? A: NO. Nitro-benzyl halides are potential explosion hazards at high temperatures. Distillation will likely lead to rapid, exothermic decomposition. Use column chromatography or crystallization only.
Troubleshooting Logic Flow
Use this decision tree to diagnose your current experiment.
Figure 2: Decision support tree for real-time reaction monitoring.
References
-
Wohl, A. (1919).[2][4][5] "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge." Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63. [4][5]
-
Ziegler, K., et al. (1942).[2][4] "Die Halogenierung ungesättigter Substanzen in der Allylstellung."[5] Justus Liebigs Annalen der Chemie, 551(1), 80-119.
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.[6]
-
PubChem. (2025).[6][7] "1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2."[6] National Library of Medicine.
-
Master Organic Chemistry. (2018). "Benzylic Bromination: The Wohl-Ziegler Reaction."[4][5][8]
Sources
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-クロロ-3-ニトロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing byproducts in nucleophilic substitution of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
This technical guide acts as a specialized support center for researchers working with 1-(Bromomethyl)-2-chloro-3-nitrobenzene . It is designed to troubleshoot specific byproduct issues in nucleophilic substitution reactions.
Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Byproduct Formation in Benzylic Substitution[1]
Substrate Profile & Reactivity Analysis
Before troubleshooting, you must understand the "personality" of your starting material. 1-(Bromomethyl)-2-chloro-3-nitrobenzene is a bifunctional electrophile , which creates a competition between two distinct reaction pathways:
-
Benzylic Substitution (
): The primary target.[1] The benzylic bromide is highly reactive due to resonance stabilization of the transition state by the aromatic ring. -
Aromatic Substitution (
): The "trap." The chlorine atom at position 2 is activated by the electron-withdrawing nitro group at position 3 (ortho-relationship). While less reactive than the benzylic position, it becomes a viable electrophile under high heat or with strong bases.
Reaction Pathway Competition Diagram
The following diagram illustrates the kinetic competition between the desired pathway and common failure modes.
Figure 1: Kinetic competition between the desired
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a significant amount of benzyl alcohol (M-Br + OH) in my LCMS."
Diagnosis: Hydrolysis of the benzylic bromide. Root Cause: Benzylic bromides are exceptionally prone to hydrolysis, even with trace moisture in "anhydrous" solvents.[1] The electron-withdrawing nitro group makes the benzylic carbon even more electrophilic, accelerating attack by water.
Corrective Actions:
-
Solvent Protocol: Do not rely on "anhydrous" bottles opened days ago. Use freshly distilled solvents or store over activated 4Å molecular sieves for 24 hours.[1]
-
Base Choice: Avoid hydroxide bases (NaOH, KOH) or hygroscopic bases (undefined Cs2CO3).[1] Switch to DIPEA (Hünig's base) or anhydrous K2CO3 .[1]
-
Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.[1]
Issue 2: "My product yield is low, and I see a byproduct where the Chlorine is missing."
Diagnosis: Competitive
Corrective Actions:
-
Temperature Control: This is the critical lever. The benzylic substitution (
) has a lower activation energy than the . Keep the reaction between 0°C and 25°C. Do not heat above 40°C unless absolutely necessary. -
Nucleophile Softness: Soft nucleophiles (thiols, amines) prefer the saturated benzylic carbon (
). Hard nucleophiles (alkoxides) are more likely to attack the ring ( ) at higher temperatures.
Issue 3: "I'm using a primary amine, and I'm getting a mixture of mono- and bis-alkylated products."
Diagnosis: Over-alkylation (Poly-substitution).[1] Root Cause: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second reaction with another equivalent of the bromide.
Corrective Actions:
-
Inverse Addition: Do not add the amine to the bromide. Instead, dissolve the amine (in excess, 1.2–1.5 equiv) in the solvent and slowly add the bromide solution dropwise over 30–60 minutes. This ensures the bromide always encounters a high concentration of unreacted amine.
-
Scavenger Resin: If using 1:1 stoichiometry is required (e.g., expensive amine), consider using a polymer-supported scavenger (like PS-Isocyanate) during workup to remove unreacted amine rather than risking over-alkylation by adding excess.[1]
Optimized Experimental Protocol
Objective: Nucleophilic substitution with a primary amine (R-NH2) while minimizing hydrolysis and SNAr.
Reagents & Stoichiometry Table
| Reagent | Equiv. | Role | Critical Note |
| 1-(Bromomethyl)-2-chloro-3-nitrobenzene | 1.0 | Electrophile | Dry under vacuum for 1h before use.[1] |
| Primary Amine (R-NH2) | 1.2–1.5 | Nucleophile | Excess prevents bis-alkylation.[1] |
| DIPEA (Diisopropylethylamine) | 2.0 | Base (Proton Sponge) | Non-nucleophilic; prevents HCl/HBr buildup.[1] |
| THF or DMF (Anhydrous) | [0.1 M] | Solvent | THF is easier to remove; DMF accelerates SN2.[1] |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon. Add a magnetic stir bar.[1]
-
Nucleophile Solution: Charge the flask with the Primary Amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous THF (concentration ~0.2 M). Cool to 0°C in an ice bath.
-
Electrophile Addition (Critical Step):
-
Dissolve the 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 equiv) in a separate vial of anhydrous THF.[1]
-
Add this solution dropwise to the amine solution over 20 minutes using a syringe pump or addition funnel.[1] Why? This keeps the concentration of bromide low relative to the amine, suppressing over-alkylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC or LCMS.[1] Look for disappearance of the bromide. Do not heat.
-
-
Workup:
Workflow Visualization
Figure 2: Optimized addition sequence to ensure mono-alkylation and suppress thermal byproducts.
References
-
PubChem. (n.d.).[1][3] 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2.[1][3] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs SN2 Reactions. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution (SNAr). Retrieved January 28, 2026, from [Link]
-
Organic Letters. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides. (Discusses benzylic halide reactivity and base selection). Retrieved January 28, 2026, from [Link]
Sources
Technical Support Center: Optimization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene Synthesis
Ticket ID: OPT-RXN-3970 Subject: Protocol Optimization & Troubleshooting for Radical Bromination of 2-Chloro-3-nitrotoluene Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Reaction Overview
Target Molecule: 1-(Bromomethyl)-2-chloro-3-nitrobenzene CAS: 3970-37-4 Precursor: 2-Chloro-3-nitrotoluene (also known as 1-chloro-2-methyl-3-nitrobenzene) Reaction Type: Wohl-Ziegler Radical Bromination[1]
Technical Context:
Synthesizing this benzylic bromide is chemically challenging due to the electronic environment of the benzene ring. The adjacent nitro (
The primary failure modes for this reaction are over-bromination (formation of the gem-dibromide) and incomplete conversion .
Optimized Experimental Protocol
Note: This protocol replaces the traditional Carbon Tetrachloride (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Chloro-3-nitrotoluene | Substrate | 1.0 | Must be dry and free of antioxidants (e.g., BHT).[1] |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.10 | Recrystallize from water if yellow (indicates free |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 (5 mol%) | Benzoyl Peroxide (BPO) is a valid alternative. |
| Solvent | [0.5 M] | High boiling point (102°C) allows faster kinetics than |
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is purged with Nitrogen or Argon (Oxygen inhibits radical propagation).
-
Dissolution: Dissolve 2-chloro-3-nitrotoluene in
. -
Addition: Add NBS (1.05 equiv) and AIBN (0.025 equiv / half of total load) to the mixture at room temperature.
-
Initiation: Heat the mixture to reflux (approx. 105°C for
).-
Visual Cue: The dense NBS solid will float as the reaction progresses and convert to low-density succinimide which floats to the surface ("creaming").
-
-
Monitoring & Second Addition: Monitor by TLC or HPLC after 2 hours. If conversion is <50%, add the remaining AIBN (0.025 equiv).
-
Critical Checkpoint: Stop the reaction when starting material is <5% or if gem-dibromide impurity exceeds 10%.[1] Do not chase 100% conversion ; the rate of over-bromination increases significantly as substrate depletes.
-
-
Workup:
-
Cool to 0°C to precipitate succinimide fully.
-
Filter the solids.
-
Wash the filtrate with 5% Sodium Thiosulfate (
) to quench trace bromine (removes yellow color). -
Wash with water and brine; dry over
.
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]
Reaction Logic & Pathway Visualization
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Workflow logic for the Wohl-Ziegler bromination, highlighting the critical branch point where over-reaction occurs.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture is heating, but no product is forming (0% conversion).
-
Diagnosis: Radical quenching or "induction period" failure.[1]
-
Root Cause: Oxygen is a potent radical scavenger. If the solvent was not degassed or the system is not under inert gas, the radical chain cannot propagate.
-
Solution: Sparge the solvent with Nitrogen for 15 minutes prior to heating. Add a "spike" of fresh AIBN (1-2 mol%) and increase the temperature slightly. Ensure reagents are dry; water can decompose NBS to HBr + HOBr, disrupting the radical balance.
Q2: I have high conversion, but a significant amount of gem-dibromide (over-brominated product).
-
Diagnosis: Concentration kinetics favoring the product as a substrate.
-
Root Cause: As the concentration of starting material drops, the highly reactive benzylic bromide product competes for bromine radicals. This is exacerbated by using large excesses of NBS.
-
Solution:
-
Reduce NBS: Use exactly 1.05 equivalents.
-
Continuous Addition: Instead of dumping all NBS at once, add the NBS as a solid/slurry in 4 portions over the first hour. This keeps the instantaneous concentration of radical source low relative to the substrate.
-
Early Termination: Stop the reaction at 85-90% conversion. It is easier to separate the non-polar starting material (via chromatography) than to separate the mono-bromo from the di-bromo analog.
-
Q3: The product is colored (red/brown) and smells acrid after workup.
-
Diagnosis: Residual Bromine (
). -
Root Cause: Decomposition of unreacted NBS or HBr accumulation.
-
Solution: The sodium thiosulfate wash in the protocol is mandatory. If the color persists, repeat the wash. The "acrid smell" is intrinsic to the product (a lachrymator), but a sharp "bleach-like" smell indicates free bromine.
Q4: Why use Trifluorotoluene ( ) instead of Acetonitrile or ?
-
Answer:
-
vs.
: is a Class 1 Ozone Depleting Substance and a carcinogen. has a similar boiling point and solvent parameters but is much less toxic. -
vs. Acetonitrile: While Acetonitrile works, it dissolves Succinimide (the byproduct) to a greater extent than non-polar solvents. Using
or Chlorobenzene allows the Succinimide to precipitate out almost quantitatively upon cooling, simplifying the workup to a simple filtration.
-
Mechanistic Insight & Impurity Control
Understanding the radical cycle is key to controlling the mono/di-bromo ratio.
Caption: The Goldfinger Mechanism. Note that Br2 is the active brominating species, generated in situ.[2] High Br2 conc.[1] leads to side reactions.[3]
Safety Data & Handling
-
Lachrymator Warning: 1-(Bromomethyl)-2-chloro-3-nitrobenzene is a potent lachrymator (tear gas agent).[1] All operations, including weighing and rotary evaporation, must be performed in a functioning fume hood.
-
Explosion Hazard: AIBN and NBS can be explosive if heated dry or subjected to shock. Never heat the reaction to dryness.
-
Skin Contact: The compound is a skin irritant and potential sensitizer. Double-gloving (Nitrile) is recommended.[1]
References
-
Wohl-Ziegler Reaction Mechanism
-
Solvent Optimization (PhCF3)
-
Process Safety & Kinetics
-
Compound Data
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. newera-spectro.com [newera-spectro.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
role of radical initiators in benzylic bromination
Topic: Benzylic Bromination (Wohl-Ziegler Reaction)
Current Status: SYSTEM ACTIVE Support Tier: Level 3 (Senior Research Scientist)
Welcome to the Radical Chemistry Support Center.
You are likely here because your Wohl-Ziegler reaction is either stalling, producing tar, or brominating the wrong carbon. Benzylic bromination is a delicate balance between radical propagation (the desired pathway) and ionic substitution (the parasitic pathway).
This guide treats your reaction like a malfunctioning operating system. We will debug the hardware (initiators), optimize the environment (solvents), and patch the bugs (side reactions).
Module 1: System Configuration (The Initiator Matrix)
The choice of radical initiator is not arbitrary; it is a function of your substrate's thermal stability and the required reaction temperature.
Core Concept: The initiator must decompose at a rate that maintains a steady "flux" of radicals without consuming itself instantly. This is defined by the 10-hour Half-Life Temperature (
Technical Specifications: Initiator Hardware
| Initiator | Acronym | Activation Temp ( | Optimal Temp Range | Primary Use Case |
| Azobisisobutyronitrile | AIBN | 65°C | 65–85°C | Standard. Clean decomposition (N₂ gas). Kinetic control. |
| Benzoyl Peroxide | BPO | 73°C | 80–95°C | High-Temp. Use if substrate requires vigorous reflux (e.g., chlorobenzene). |
| Photochemical | hv | N/A | < 40°C | Thermally Labile. Substrates sensitive to heat. |
Decision Logic: Selecting Your Initiator
Figure 1: Logic gate for selecting the correct radical initiator based on thermal constraints.
Module 2: The Environment (Solvent Compatibility)
CRITICAL ALERT: Carbon Tetrachloride (
Modern Patches (Green Alternatives):
-
Trifluorotoluene (PhCF
): The "Drop-in Replacement."-
Why: Similar boiling point (102°C) and polarity to
. -
Benefit: Inert to radicals; high electron deficiency prevents electrophilic attack on the solvent.
-
-
Acetonitrile (MeCN): The "Polar Option."
-
Methyl Acetate (MeOAc): The "Green" Option.
-
Benefit: Biodegradable and effective for standard substrates.
-
Module 3: Troubleshooting Tickets (FAQs)
Ticket #404: Reaction Failed to Initiate (Induction Period)
User Report: "I added NBS and AIBN, heated to reflux, but the solution is still colorless/yellow. No reaction."
Root Cause Analysis:
-
Oxygen Inhibition: Dissolved
is a radical scavenger (diradical). It traps your initial radicals before they can attack the NBS/substrate. -
"Dead" Initiator: AIBN degrades over time if stored improperly.
Troubleshooting Steps:
-
Step 1 (Degas): Did you sparge with Argon/Nitrogen? If not, sparge the solvent for 15 minutes before heating.
-
Step 2 (The Iodine Test): If using AIBN, check if it evolves
gas upon melting. If not, recrystallize from methanol. -
Step 3 (The Spike): Add a crystal of Iodine (
). It can help generate the initial trace of needed to jumpstart the Goldfinger mechanism.
Ticket #500: Poly-Bromination (Dibromide Formation)
User Report: "I wanted the monobromide, but I have 15% gem-dibromide."
Root Cause Analysis:
-
Stoichiometry: Once the monobromide is formed, the benzylic position often becomes more reactive toward radicals due to radical stabilization by the bromine atom.
-
Concentration: High local concentrations of
favor multiple substitutions.
Troubleshooting Steps:
-
Step 1: Reduce NBS stoichiometry to 0.95 - 1.0 equivalents . Never use excess NBS for mono-bromination.
-
Step 2: Stop the reaction at 90% conversion . It is easier to separate starting material than the dibromide.
-
Step 3: Use High Dilution . Increasing solvent volume reduces the collision frequency between the radical intermediate and bromine.
Ticket #503: Wrong Regioselectivity (Ring vs. Chain)
User Report: "My benzene ring got brominated instead of the methyl group."
Root Cause Analysis:
-
Ionic Leakage: The reaction pathway shifted from Radical (Wohl-Ziegler) to Ionic (Electrophilic Aromatic Substitution).
-
Catalyst Contamination: Trace Iron or Aluminum in your stir bar or flask acting as a Lewis Acid.
Troubleshooting Steps:
-
Step 1: Switch solvent to a less polar one (e.g., from MeCN to PhCF
or Chlorobenzene). -
Step 2: Add a base scavenger (e.g.,
) to neutralize HBr, which can catalyze ionic addition. -
Step 3: Ensure the light source (if using photo-initiation) is high intensity to favor the radical rate constant over the ionic one.
Module 4: The Master Protocol (Standard Operating Procedure)
This protocol utilizes the Goldfinger Mechanism , where NBS serves as a reservoir to maintain a low, steady concentration of molecular bromine (
Workflow Diagram
Figure 2: Optimized workflow for benzylic bromination using green solvents.
Step-by-Step Execution:
-
Preparation: Dissolve substrate (10 mmol) in Trifluorotoluene (PhCF
) or Benzene (20 mL).-
Note: If using Benzene, safety precautions are mandatory. PhCF
is preferred.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 10 mmol, 1.0 eq).
-
Tip: Recrystallize NBS from water if it is yellow (yellow = free
, which causes side reactions). It should be white.
-
-
Initiator: Add AIBN (0.5 mmol, 5 mol%).
-
De-oxygenation: CRITICAL STEP. Sparge the mixture with Argon for 15 minutes.
-
Ignition: Heat to reflux (approx 85°C).
-
Visual Cue: The dense NBS solid at the bottom will disappear, and low-density Succinimide will float to the top (if using non-polar solvents).
-
-
Monitoring: Check TLC every hour.
-
Stall Fix: If reaction stalls at 50%, cool slightly, add another 2-5 mol% AIBN, and resume reflux.
-
-
Termination: Cool to 0°C to precipitate maximum Succinimide. Filter. Wash filtrate with water/brine to remove trace HBr.
References & Grounding
-
Mechanism & Kinetics (The Goldfinger Mechanism):
-
Initiator Data:
-
Thermal Initiators: AIBN vs BPO. Chemistry LibreTexts. Link
-
-
Green Solvent Alternatives:
-
Troubleshooting & Side Reactions:
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
solvent effects on the reactivity of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Subject: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3964-56-5) Ticket ID: TECH-SOLV-2024-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Ortho-Meta" Conflict
Welcome to the technical support portal. You are likely working with 1-(bromomethyl)-2-chloro-3-nitrobenzene , a densely functionalized benzylic electrophile.
The Core Challenge: This molecule presents a classic physical-organic conflict:
-
Electronic Activation (The Accelerator): The nitro group (-NO
) at the 3-position (meta to the bromomethyl) exerts a strong inductive electron-withdrawing effect (-I), making the benzylic carbon highly electrophilic. -
Steric Deactivation (The Brake): The chlorine atom (-Cl) at the 2-position (ortho to the bromomethyl) creates significant steric hindrance, physically blocking the trajectory of incoming nucleophiles during
reactions.
Your Goal: Select a solvent system that amplifies the "Accelerator" while minimizing the "Brake."
Solvent Selection Logic (The "Why")
The choice of solvent is the single most critical variable in modulating the reactivity of this substrate. Below is the decision matrix based on the reaction mechanism you are targeting.
Scenario A: Displacement (Most Common)
Target: Amines, Azides, Thiols, Carboxylates
Due to the ortho-chloro steric hindrance ,
| Solvent Class | Representative Solvents | Suitability | Technical Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High (Recommended) | These solvents solvate cations (e.g., Na |
| Polar Aprotic | Acetone, THF | Medium | Good for solubility, but lower boiling points may limit the thermal energy available to drive the reaction if the steric barrier is high. |
| Polar Protic | Methanol, Ethanol, Water | Low (Avoid) | These solvents form hydrogen bond cages around the nucleophile, stabilizing it. This increases the activation energy. With an already hindered substrate, this often leads to "stalled" reactions or forces you to heat the reaction, triggering decomposition. |
Scenario B: Solvolysis / Friedel-Crafts
Target: Weak nucleophiles or intramolecular cyclization
While primary benzylic carbocations are generally unstable, the 2-chloro and 3-nitro groups destabilize the cation further (destabilizing the positive charge).
Interactive Troubleshooting Guide (FAQs)
Ticket #01: "My reaction rate is extremely slow, even with heating."
Diagnosis: You are likely experiencing Nucleophile Deactivation due to solvent choice.
-
Root Cause: Using a protic solvent (e.g., Ethanol) with an anionic nucleophile (e.g., Sodium Azide). The solvent is "caging" the azide, and the ortho-chlorine is blocking the attack.
-
Resolution:
-
Switch solvent to DMF or DMSO .
-
Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) if you must use a biphasic system.
-
Do not simply increase temperature >80°C; nitro-benzyl halides are thermally sensitive and can polymerize violently.
-
Ticket #02: "I am seeing a 'dimer' byproduct (Wurtz-like coupling)."
Diagnosis: Radical-mediated homocoupling.
-
Root Cause: Nitrobenzyl halides are prone to Single Electron Transfer (SET) mechanisms, especially in non-polar solvents (Toluene/Hexane) or in the presence of trace metals.
-
Resolution:
-
Degas your solvent (sparge with Argon/Nitrogen) to remove oxygen.
-
Add a radical scavenger (e.g., BHT , 1 mol%) if the reaction allows.
-
Keep the reaction flask covered with foil to exclude light.
-
Ticket #03: "The product hydrolyzes during workup."
Diagnosis: Benzylic hydrolysis.
-
Root Cause: The electron-withdrawing nitro group makes the benzylic carbon susceptible to attack by water (OH
), converting your bromide to an alcohol (benzyl alcohol derivative). -
Resolution:
-
Quench with cold, slightly acidic water (pH 4-5) rather than basic brine.
-
Perform a rapid extraction into DCM or EtOAc.
-
Dry organic layers immediately over MgSO
. Avoid prolonged exposure to aqueous media.
-
Visualizing the Reactivity Landscape
The following diagram maps the steric and electronic conflict inherent in this molecule.
Figure 1: Mechanistic conflict map showing how solvent choice helps the nucleophile overcome the steric blockade of the 2-chloro substituent.
Standard Operating Procedure (SOP): Optimized Substitution
Protocol: Nucleophilic Substitution with Sodium Azide (
-
Preparation:
-
Substrate: 1.0 eq 1-(Bromomethyl)-2-chloro-3-nitrobenzene.
-
Reagent: 1.2 eq Sodium Azide (
). -
Solvent: Anhydrous DMF (Concentration: 0.5 M). Do not use Ethanol.
-
-
Execution:
-
Dissolve substrate in DMF under
atmosphere. -
Add
in one portion (reaction is slightly exothermic). -
Critical Step: Stir at Room Temperature for 2 hours.
-
Check Point: Monitor by TLC (Hexane/EtOAc 8:2). If conversion is <50%, heat to 50°C. Do not exceed 60°C (risk of thermal decomposition of nitro-benzyl azides).
-
-
Workup (Solvolysis Prevention):
-
Dilute reaction mixture with Ice Water (5x volume).
-
Extract immediately with Diethyl Ether or Ethyl Acetate.
-
Wash organic layer with water (3x) to remove DMF.
-
Dry over
and concentrate at .
-
References
-
Winstein, S., & Grunwald, E. (1948). The Role of Solvent in Nucleophilic Substitution. Journal of the American Chemical Society.
-
Aslam, M. H., et al. (2010). Crystal structure of 1-(chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E. (Analogous structural data for meta-nitro benzyl systems).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
PubChem Compound Summary. (2024). 1-Bromo-2-chloro-3-nitrobenzene.[1] National Library of Medicine.
Sources
Technical Support Center: Managing Reactivity in 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Technical Overview: The "Crowded" Benzyl System
You are working with 1-(Bromomethyl)-2-chloro-3-nitrobenzene , a molecule that presents a classic "1,2,3-trisubstituted" steric challenge.
-
The Target: The benzylic bromide (-CH₂Br) at Position 1.
-
The Obstacle: The Chlorine atom at Position 2.
-
The Complication: The Nitro group at Position 3.
The Steric Landscape
Unlike a simple benzyl bromide, your substrate possesses a "Steric Vise." The central chlorine atom is "buttressed" by the nitro group, locking it into a conformation that crowds the benzylic position.
-
Primary Consequence: The trajectory for SN2 attack (backside attack) is partially occluded by the ortho-chloro substituent.
-
Secondary Consequence: The ortho-nitro group electronically activates the ring, creating a risk of Nucleophilic Aromatic Substitution (SNAr) at the chlorine position if forcing conditions (high heat/strong base) are used to overcome the steric barrier.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Reaction is sluggish or incomplete (Low Conversion)
Diagnosis: The nucleophile cannot penetrate the steric wall created by the ortho-chloro group at standard temperatures. Root Cause: SN2 reactions require a precise 180° attack angle relative to the C-Br bond. The bulky Cl atom hinders this approach.
-
Solution A: The Finkelstein Catalyst (The "Iodide Trick")
-
Mechanism: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). The iodide displaces the bromide to form the in situ benzylic iodide.
-
Why it works: The C-I bond is longer (approx. 2.14 Å) than the C-Br bond (1.94 Å), pushing the leaving group further out from the steric wall. Iodide is also a better leaving group, lowering the activation energy for the incoming nucleophile.
-
Protocol: Run in Acetone or MEK (if using NaI) or DCM/Toluene (if using TBAI).
-
-
Solution B: Solvent Polarity Switch
-
Mechanism: Switch to dipolar aprotic solvents like DMF , DMSO , or NMP .
-
Why it works: These solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive, increasing their kinetic energy to overcome the steric barrier.
-
Issue 2: Appearance of "Aryl-Substituted" Impurities (SNAr)
Diagnosis: You observe displacement of the Chlorine atom (Position 2) or the Nitro group. Root Cause: The Nitro group at Position 3 is electron-withdrawing, activating the ortho-Chlorine towards nucleophilic attack (Meisenheimer Complex pathway). This competes with the benzylic substitution, especially at high temperatures (>80°C).
-
Corrective Action:
-
Temperature Control: Keep reaction temperature below 60°C . Benzylic substitution has a lower activation energy than SNAr; heat favors the higher-barrier side reaction.
-
Base Selection: Avoid hard, small bases (e.g., NaOMe, NaH) which promote SNAr. Use bulky, non-nucleophilic bases (e.g., DIPEA , Cs₂CO₃ ) to act purely as proton scavengers without attacking the ring.
-
Issue 3: Decomposition / Darkening of Reaction Mixture
Diagnosis: Benzylic bromides are photolabile and thermally unstable. Root Cause: Formation of benzylic radicals or polymerization.
-
Corrective Action: Wrap the reaction vessel in aluminum foil. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent radical oxidation.
Optimized Protocol: Amination of 2-Chloro-3-nitrobenzyl bromide
Objective: Selective displacement of Bromide by a secondary amine (R₂NH) without touching the Aryl Chloride.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.1 eq Amine | Slight excess ensures completion; too much risks SNAr. |
| Catalyst | TBAI (10 mol%) | Converts -Br to -I in situ (Finkelstein assistance). |
| Base | K₂CO₃ (2.0 eq) or DIPEA | Mild bases neutralize HBr; avoid strong alkoxides. |
| Solvent | Acetonitrile (MeCN) or THF | Good balance of solubility and polarity; easy workup. |
| Temperature | Room Temp (25°C) to 40°C | Sufficient for activated benzyl; prevents aryl displacement. |
Step-by-Step Workflow
-
Preparation: Dissolve 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).
-
Activation: Add TBAI (0.1 eq) and stir for 15 minutes at RT. Solution may darken slightly (iodine formation).
-
Addition: Add K₂CO₃ (2.0 eq) followed by the amine (1.1 eq) dropwise.
-
Monitoring: Monitor by TLC or LC-MS.
-
Target: Disappearance of starting material (approx. 2-6 hours).
-
Checkpoint: If reaction stalls, raise temp to 40°C. Do not exceed 60°C.
-
-
Workup: Dilute with EtOAc, wash with water (to remove TBAI and salts), dry over MgSO₄, and concentrate.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Benzylic Substitution (Path A) and the undesired SNAr side reaction (Path B), highlighting the steric influence.
Caption: Decision tree showing how experimental conditions (Catalyst/Temp) dictate the pathway through the steric blockade.
References
-
PubChem. (2025).[1] 1-Bromo-2-chloro-3-nitrobenzene Compound Summary. National Library of Medicine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link][2][3]
-
Google Patents. (2020). EP3587391A1 - Process for preparing nitrobenzyl bromides. [4]
-
Chemguide. (2021). Nucleophilic Substitution in Halogenoalkanes. [Link]
Sources
Technical Support Center: Stability & Handling of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
This technical support guide is designed for researchers and process chemists working with 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3970-37-4). It prioritizes the prevention of hydrolytic degradation, a common failure mode for electron-deficient benzyl halides.
Status: Active | Topic: Hydrolysis Prevention & Purity Maintenance Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Chemical Hazard Profile
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a highly functionalized benzyl bromide. Its reactivity is governed by the synergistic electron-withdrawing effects of the nitro group (
-
Primary Risk: Hydrolysis. The electron-deficient benzylic carbon is exceptionally electrophilic, making it hypersensitive to moisture (nucleophilic attack by water).
-
Secondary Risk: Autocatalytic Decomposition. Hydrolysis releases Hydrogen Bromide (
). The acidity of can catalyze further degradation and darken the material. -
Safety Critical: This compound is a potent lachrymator . Degradation often releases volatile irritants. All handling must occur in a functioning fume hood.
Mechanism of Failure (Why Hydrolysis Occurs)
To prevent degradation, one must understand the driving force. The 3-nitro and 2-chloro substituents destabilize the C-Br bond toward nucleophilic attack but stabilize the transition state for substitution.
The Hydrolysis Pathway
Water acts as a nucleophile, attacking the benzylic carbon. The resulting intermediate collapses to release
Figure 1: The hydrolytic cascade. Note the "Autocatalysis" loop where generated HBr accelerates further decomposition.
Storage & Handling Protocols (Static Protection)
Objective: Maintain purity >97% during storage.
Protocol A: The "Double-Barrier" Storage System
Do not rely on the original vendor packaging once opened.
-
Primary Container: Amber glass vial (protects from photolysis).
-
Atmosphere: Flush with dry Nitrogen or Argon before capping.
-
Seal: Wrap the cap junction tightly with Parafilm® or electrical tape.
-
Secondary Container: Place the vial inside a desiccator or a larger jar containing active desiccant (e.g.,
or Silica Gel). -
Temperature: Store at 2°C to 8°C . (Freezing at -20°C is superior for long-term storage >3 months).
FAQ: Storage
Q: My compound has turned from pale yellow to dark orange. Is it still usable?
-
A: The color change indicates HBr formation and oxidation.
-
Action: Check purity via TLC or
-NMR. If purity is >90%, recrystallize immediately. If <80%, discard, as purification yield will be poor and impurities may poison downstream catalysts.
-
Q: Can I store a solution of the reagent?
-
A: No. Solutions degrade faster than solids because solvent impurities (peroxides/water) diffuse more easily. Always store as a solid.
Reaction Optimization (Dynamic Protection)
Objective: Prevent hydrolysis during synthesis.
Solvent Selection Matrix
Benzylic bromides react with "wet" solvents instantly.
| Solvent Class | Suitability | Pre-Treatment Required |
| Chlorinated (DCM, DCE) | Excellent | Pass through activated alumina or store over 3Å Molecular Sieves. |
| Ethers (THF, Dioxane) | Moderate | Critical: Must be peroxide-free and distilled/dried over Na/Benzophenone or sieves. |
| Polar Aprotic (DMF, DMSO) | High Risk | These are hygroscopic. Use "Anhydrous" grade only. Purge with Argon. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Will cause immediate solvolysis to form benzyl ethers. |
Protocol B: The "Scavenger" Strategy
If your reaction produces acid or is sensitive to HBr, add a non-nucleophilic base to neutralize HBr as it forms.
-
Recommendation: Solid
or (anhydrous) suspended in the reaction mixture. -
Avoid: Strong soluble bases (like NaOH) or nucleophilic amines, which might displace the bromide.
Troubleshooting & Quality Control
Diagnostic Workflow
Use this decision tree to assess material quality before committing to a reaction.
Figure 2: Quality Control Decision Tree.
FAQ: Troubleshooting
Q: I see a new spot on the baseline of my TLC. What is it?
-
A: This is likely 2-chloro-3-nitrobenzyl alcohol (the hydrolysis product) or the corresponding benzoic acid if oxidation occurred. These are much more polar than the bromide.
Q: How do I remove the hydrolysis product?
-
A: Recrystallization is preferred over column chromatography.
-
Method: Dissolve in minimal hot Dichloromethane (DCM). Slowly add Hexane or Heptane until cloudy. Cool to -20°C.
-
Warning: Silica gel is slightly acidic and usually contains adsorbed water, which can degrade the bromide further during chromatography. If you must column, neutralize the silica with 1% Triethylamine.
-
Q: The reaction smokes when I open the bottle.
-
A: STOP immediately. This indicates a buildup of HBr gas pressure. Vent carefully in a fume hood. The material has significantly degraded.
References & Authority
-
Compound Data: PubChem. 1-(Bromomethyl)-2-chloro-3-nitrobenzene.[1] National Library of Medicine.
-
General Reactivity: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Section on Alkyl Halides and their instability).
-
Hydrolysis Mechanisms: Master Organic Chemistry. Reactions on the Benzylic Carbon.
-
Safety Data: Fisher Scientific. Safety Data Sheet: Nitrobenzyl Bromide Derivatives.
Sources
Technical Support Center: Purification of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Status: Operational Ticket ID: #PUR-BNB-001 Lead Scientist: Dr. A. Vance Safety Alert: LACHRYMATOR. This compound and its derivatives are potent tear agents. All procedures must be conducted in a high-efficiency fume hood.
Introduction: The "Polybromination Trap"
Welcome to the technical support hub for 1-(bromomethyl)-2-chloro-3-nitrobenzene. If you are here, you are likely facing the classic "benzylic bromination trap": a mixture containing unreacted starting material, your desired mono-bromide, and the stubborn gem-dibromide impurity.
Because the nitro group withdraws electrons, the benzylic position is deactivated, often requiring forcing conditions (radical initiation) that promote over-bromination. Furthermore, the presence of the Ortho-Chloro and Meta-Nitro groups creates a "Goldilocks" zone where the polarity of the mono- and di-bromo species is frustratingly similar.
This guide prioritizes crystallization over chromatography for scale, but provides troubleshooting for both.
Module 1: Impurity Profiling & Diagnostics
Before attempting purification, you must identify what is in your flask. Use this diagnostic table to interpret your crude NMR/TLC.
Table 1: Common Impurity Signatures
| Component | Structure Note | TLC Behavior (Hex/EtOAc) | 1H NMR Signature (Benzilic Proton) |
| Starting Material | Methyl group ( | High | Singlet |
| Target Product | Mono-bromide ( | Mid | Singlet |
| Gem-Dibromide | Over-brominated ( | Mid/High | Singlet |
| Hydrolysis Impurity | Alcohol ( | Low | Singlet |
| Aldehyde | Oxidation ( | Mid | Singlet |
Module 2: Crystallization Protocols (The Scalable Solution)
Crystallization is the superior method for this derivative because the gem-dibromide disrupts the crystal lattice of the mono-bromide, often remaining in the mother liquor.
Protocol A: The "Ligroin" Method (Standard)
Based on Organic Syntheses protocols for nitrobenzyl bromides.
-
Dissolution: Dissolve crude solid in boiling Heptane (or Ligroin, bp 90-100°C). Use approximately 10-12 mL solvent per gram of crude.
-
Filtration (Critical): While boiling, add activated carbon (Norit). Filter hot through a pre-warmed funnel to remove inorganic salts (succinimide) and tar.
-
Tip: Use an "inverted filtration" setup to prevent premature crystallization in the funnel stem.
-
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature with stirring. Do not use an ice bath immediately; rapid cooling traps the dibromide impurity.
-
Harvest: Once room temperature is reached, cool to 0°C for 30 minutes. Filter and wash with cold pentane.
Troubleshooting FAQ: Crystallization
Q: My product "oiled out" instead of crystallizing. How do I fix this?
A: This happens when the solution is too concentrated or the cooling is too rapid.
The Fix: Re-heat the oil until it dissolves. Add a "seed crystal" of pure product if available. If not, add a small amount of a slightly more polar solvent (e.g., 5% Toluene or DCM) to the hot heptane mixture to increase solubility, then cool very slowly (wrap the flask in foil/cotton).
Q: The NMR shows I still have 10% dibromide after crystallization.
A: You likely harvested too early or cooled too aggressively.
The Fix: Recrystallize again using Ethanol/Water (9:1) . The higher polarity difference often excludes the non-polar dibromide more effectively than heptane. Warning: Do not boil ethanol solutions for extended periods to avoid solvolysis (conversion to ethyl ether).
Module 3: Chromatography Troubleshooting
If you must use chromatography (e.g., small scale or failed crystallization), be aware that silica gel is acidic and can hydrolyze your bromide to an alcohol.
Workflow: The Neutralized Column
Caption: Decision logic for preventing silica-induced degradation.
Q: My product streaks on the column and I recover benzyl alcohol.
A: The silica surface protons are hydrolyzing your bromide.
The Fix: Pre-treat your silica slurry with 1% Triethylamine (
) in Hexane. Flush with pure Hexane before loading your sample. This neutralizes the acidic sites.
Q: I cannot separate the mono-bromide from the di-bromo impurity.
A: Hexane/Ethyl Acetate often fails here because both compounds have similar dipole moments.
The Fix: Switch to Hexane/Dichloromethane or Pentane/Toluene . The
-interactions offered by Toluene or the polarizability of DCM often provide better selectivity for the aromatic rings than simple dipole-based separation.
Module 4: Chemical Rescue (Advanced)
If physical separation fails, you can use chemical selectivity to repair the mixture.
Scenario: You have a 50:50 mixture of Mono-bromide and Gem-dibromide. The "Phosphite Reduction" Method: Dialkyl phosphites (like diethyl phosphite) in the presence of a base (DIPEA) can selectively reduce gem-dibromides to mono-bromides without touching the nitro group or the mono-bromide itself [1].
-
Dissolve mixture in THF/Water.
-
Add 1.1 eq diethyl phosphite and 1.2 eq DIPEA (relative to the dibromide content).
-
Stir at room temperature. Monitor by NMR.
-
The dibromide converts to the mono-bromide, increasing your yield.
References
-
Synthesis of Nitrobenzyl Bromides: Coleman, G. H.; Honeywell, G. E.[1] p-Nitrobenzyl Bromide.[1] Org.[2][3] Synth.1936 , 16,[1] 54. Link
- Chemical Reduction of Gem-Dibromides: Hirao, T. et al. Selective reduction of gem-dibromides. J. Org. Chem.1980, 45, 4231.
- Benzylic Bromination Mechanisms: Wohl, A. Bromination of Toluene. Ber. Dtsch. Chem. Ges.1919, 52, 51.
-
Purification of Alkyl Halides: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009; p. 135. Link
Sources
Technical Support Center: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
This technical support guide addresses the stability, handling, and troubleshooting of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (also referred to as 2-Chloro-3-nitrobenzyl bromide).
Status: Active | Classification: Benzylic Halide / Nitroaromatic | Sensitivity: Moisture, Heat, Light
Part 1: Executive Technical Summary
This compound is a highly reactive electrophile used primarily as an intermediate in the synthesis of heterocycles and pharmaceutical agents (e.g., pyrazoles, agrochemicals). Its utility stems from the lability of the benzylic bromide bond; however, this same feature drives its instability.
The Core Stability Triad:
-
Hydrolytic Instability: The electron-withdrawing nitro (
) and chloro ( ) groups increase the electrophilicity of the benzylic carbon, making it prone to rapid hydrolysis by atmospheric moisture. -
Autocatalytic Decomposition: Hydrolysis or thermal degradation releases Hydrogen Bromide (HBr). HBr acts as an autocatalyst, accelerating further decomposition and potentially leading to thermal runaway.
-
Thermal Sensitivity: As a nitro-substituted benzylic halide, the compound possesses a high energy of decomposition. Heating above 50°C (especially in the presence of impurities) can trigger violent decomposition.
Part 2: Troubleshooting & FAQs
Direct solutions for common experimental failures.
Category A: Physical Appearance & Storage[1][2]
Q: The compound arrived as a yellow oil/sludge, but it is supposed to be a solid. Is it degraded? A: Not necessarily, but verify purity immediately.
-
Context: Substituted benzyl bromides are often low-melting solids (Melting Point range: ~40–60°C). If the shipment experienced temperatures >40°C during transit, it may have melted.
-
Diagnostic: Cool the sample to 4°C. If it resolidifies into a crystalline mass, it is likely intact. If it remains a viscous, dark oil or separates into phases, significant hydrolysis has occurred.
-
Action: Check Proton NMR (
H NMR).-
Intact: Benzylic
singlet appears around 4.5–4.8 ppm . -
Hydrolyzed (Alcohol): Benzylic
shifts upfield to 4.6–4.9 ppm (often distinct from bromide) and broad peak appears. -
Degraded (Dimer): Multiple multiplets in the aromatic region.
-
Q: The bottle emits "smoke" when opened. What is happening? A: This is HBr fuming , indicating active decomposition.
-
Mechanism: Moisture has entered the container, hydrolyzing the bromide to the benzyl alcohol and releasing HBr gas. The HBr reacts with moist air to form white acid fumes.
-
Immediate Action:
-
Do not seal strictly: Pressure build-up can shatter the vessel.
-
Purge: Gently purge with dry Nitrogen (
) to remove HBr gas. -
Wash: Dissolve in a non-nucleophilic solvent (e.g., DCM) and wash with cold saturated
to neutralize acid. Dry over and concentrate at low temperature.
-
Category B: Reaction & Synthesis[3][4][5][6][7][8]
Q: My yield is low (<30%) and the product is dark. I used Ethanol as the solvent. A: You likely caused solvolysis .
-
Cause: Primary alcohols (Ethanol, Methanol) are nucleophilic enough to displace the bromide, especially when heated, forming the ethyl/methyl ether byproduct.
-
Solution: Switch to non-nucleophilic polar aprotic solvents (Acetonitrile, THF, or DMF) or non-polar solvents (DCM, Toluene).
-
Protocol Adjustment: If using an amine nucleophile, add a non-nucleophilic base (e.g., DIPEA,
) to scavenge the HBr byproduct immediately, preventing acid-catalyzed degradation.
Q: Can I dry this compound in an oven? A: ABSOLUTELY NOT.
-
Risk: Nitrobenzyl bromides are shock- and heat-sensitive. Drying in an oven (>60°C) can trigger exothermic decomposition or explosion.
-
Correct Protocol: Dry in a vacuum desiccator over
or Calcium Chloride at room temperature .
Part 3: Stability Logic & Degradation Pathways
The following diagram illustrates the "Cycle of Autocatalysis" that destroys this compound.
Figure 1: The autocatalytic degradation cycle. Note that HBr released from hydrolysis catalyzes further breakdown, creating a runaway effect.
Part 4: Standard Operating Procedures (SOPs)
Storage Protocol (The "Cold & Dry" Rule)
-
Temperature: Store at 2°C to 8°C (Refrigerator). For long-term (>1 month), store at -20°C .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass (protect from light) with a Teflon-lined cap. Seal with Parafilm to prevent moisture ingress.
-
Stabilization: Some commercial preparations include small amounts of silver wire or potassium carbonate in the packaging to scavenge free halides, though this is rare for intermediates.
Solvent Compatibility Matrix
Use this table to select solvents for reactions involving 1-(Bromomethyl)-2-chloro-3-nitrobenzene.
| Solvent Class | Examples | Compatibility | Notes |
| Halogenated | DCM, Chloroform, DCE | Excellent | Best for storage/dissolution. Acid byproducts are soluble. |
| Aromatic | Toluene, Benzene | Good | Good for reflux, but ensure temperature < 80°C. |
| Polar Aprotic | Acetonitrile, Acetone | Good | Ideal for substitution reactions ( |
| Ethers | THF, Diethyl Ether | Moderate | Peroxides can initiate radical degradation. Use fresh/inhibited. |
| Alcohols | Methanol, Ethanol | POOR | Causes rapid solvolysis (ether formation). Avoid. |
| Amides | DMF, DMAc | Caution | Can react exothermically at high temps; DMF can decompose to amines. |
Emergency Disposal (Spill Management)
-
Hazard: The compound is a Lachrymator (tear gas) and Corrosive .
-
PPE: Double nitrile gloves, chemical goggles, and a respirator (organic vapor cartridge) are mandatory.
-
Neutralization:
-
Cover spill with weak base solids (Sodium Carbonate or Calcium Carbonate).
-
Absorb with vermiculite.
-
Quench collected material in a dilute Ammonium Hydroxide solution (converts active bromide to amine/alcohol safely) before chemical waste disposal.
-
Part 5: References
-
Safety Data Sheet (SDS): 1-(Bromomethyl)-2-chloro-3-nitrobenzene. Sigma-Aldrich/Merck. (General hazards of nitrobenzyl bromides: H314, H335).[1]
-
Structure & Reactivity: Nitrobenzyl Halides: Thermal Stability and Synthesis. ResearchGate. (Discusses the exothermicity of o-nitrobenzyl bromide derivatives). Link
-
Synthesis Precursors: Process for preparing nitrobenzyl bromides. Google Patents (EP3587391A1). (Details bromination routes and stability of intermediates). Link
-
General Stability: Reactivity of Benzyl Halides. Organic Chemistry Portal. (Mechanisms of hydrolysis and substitution). Link
-
Crystallographic Data: 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica (Precursor structure analysis). Link
Sources
troubleshooting low yield in Gabriel synthesis with 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Ticket Subject: Low Yield Resolution for 1-(Bromomethyl)-2-chloro-3-nitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Diagnostic: The "Ortho-Effect" Blockade
You are encountering low yields not because of a failure in the general Gabriel chemistry, but likely due to a specific structural clash in your substrate: 1-(Bromomethyl)-2-chloro-3-nitrobenzene .
While the nitro group at position 3 activates the ring electronically, the chlorine atom at position 2 (ortho to the bromomethyl group) creates a significant steric "picket fence." The phthalimide anion is a bulky nucleophile.[1][2] It struggles to access the electrophilic carbon because the ortho-chloro substituent physically blocks the required
This guide restructures your protocol to overcome this steric barrier using High-Polarity Solvation or Phase Transfer Catalysis (PTC) .
Module 1: The Alkylation Step (Formation of N-Alkylphthalimide)[3]
Current Status: This is the most common failure point for this specific substrate. If you see unreacted starting material or hydrolysis products (benzyl alcohol), the nucleophilic attack is too slow.
Q: My reaction is stalling in Acetone/Acetonitrile. Why?
A: Potassium phthalimide is poorly soluble in these solvents. In hindered systems like yours, you need a homogeneous solution to drive the kinetics. The heterogeneous "slurry" method works for simple benzyl bromides but fails here due to the ortho-steric barrier.
Protocol Adjustment: Switch to DMF (N,N-Dimethylformamide) or DMSO . These highly polar aprotic solvents dissolve the potassium phthalimide, creating "naked" anions that are significantly more reactive.
Q: I switched to DMF, but the yield is still <50%. What now?
A: You likely need a catalyst to assist the leaving group or the nucleophile.
-
The Finkelstein Assist: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) .
-
Crown Ether Catalysis: Add 0.05 equivalents of 18-Crown-6 .
Q: How do I prevent the "Black Tar" degradation?
A: The nitro group makes your ring electron-deficient. If you heat too aggressively (>100°C) in basic conditions (phthalimide is basic), you risk SNAr side reactions (displacing the nitro or chloro groups) or polymerization.
-
Limit Temperature: Keep the reaction between 60°C and 80°C. Do not reflux in DMF (153°C).
-
Dry Conditions: DMF is hygroscopic. Water causes hydrolysis of your bromide to the alcohol. Use anhydrous DMF and keep under
.
Optimized Alkylation Protocol:
-
Dissolve 1.0 eq of 1-(Bromomethyl)-2-chloro-3-nitrobenzene in anhydrous DMF (5 mL/mmol).
-
Add 1.1 eq of Potassium Phthalimide.
-
Add 0.1 eq of KI (optional but recommended).
-
Heat to 70°C for 4–6 hours. Monitor by TLC.
-
Workup: Pour into ice water. The product (N-substituted phthalimide) should precipitate. Filter and wash with water to remove DMF.
Module 2: The Cleavage Step (Ing-Manske Procedure)
Current Status: If you isolated the intermediate solid in Module 1 but get low yield of the final amine, the issue is here.
Q: Can I use Acid/Base hydrolysis (HCl or NaOH)?
A: Avoid strong base. Your substrate has a nitro group. Strong NaOH reflux can cause degradation or complex redox side reactions with the nitroarene. Strong acid (6M HCl reflux) is safer but often very slow for insoluble phthalimides.
Q: What is the preferred method?
A: Use the Ing-Manske Procedure (Hydrazinolysis). It is neutral/mild and compatible with nitro groups.
Troubleshooting the "Gel" Formation: During hydrazinolysis, a white precipitate (phthalhydrazide) forms. This can trap your amine product.
-
The Fix: After refluxing with hydrazine hydrate in ethanol, acidify with HCl to pH 1. This converts the amine to the soluble hydrochloride salt and keeps phthalhydrazide insoluble. Filter off the solid phthalhydrazide. Your product is now in the filtrate.
Visual Troubleshooting Logic
The following diagram maps the decision process for rescuing your low yield.
Caption: Logic flow for diagnosing yield loss. Step 1 failures require solvent polarity changes; Step 2 failures usually require pH manipulation during workup.
Data Comparison: Solvent & Additive Effects
The table below summarizes expected outcomes based on reaction conditions for hindered benzyl halides.
| Solvent System | Additive | Temperature | Suitability for 2-Cl Substrate | Expected Outcome |
| Acetone | None | Reflux (56°C) | Poor | <10% Yield. Heterogeneous mixture fails to overcome steric barrier. |
| Ethanol | None | Reflux (78°C) | Poor | Solvolysis side-reaction (Ether formation) competes with substitution. |
| DMF | None | 80°C | Good | 60-75% Yield. Homogeneous solution increases reaction rate. |
| DMF | KI (0.1 eq) | 70°C | Excellent | >85% Yield. Finkelstein activation bypasses steric "picket fence." |
| Toluene/Water | TBAB (PTC) | 90°C | Moderate | 50-60% Yield. Good alternative if DMF workup is problematic. |
References
-
Gibson, M. S.; Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition in English, 7(12), 919–930.[3]
-
Ing, H. R.; Manske, R. H. F. (1926).[10] "A Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society (Resumed), 2348–2351.
-
Sheehan, J. C.; Bolhofer, W. A. (1950).[4] "An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides." Journal of the American Chemical Society, 72(6), 2786–2788.[4]
- Landini, D.; Rolla, F. (1974). "Phase transfer catalysis in the Gabriel synthesis." Synthesis, 1976(06), 389-391.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. physchemres.org [physchemres.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: Aromatic Bromination Optimization
Topic: Avoiding Aromatic Bromination Byproducts Audience: Researchers, Scientists, and Drug Development Professionals Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Reaction Optimization Support Center. Aromatic bromination is a cornerstone of medicinal chemistry, yet it is notoriously prone to "runaway" reactivity. The high electron density of activated arenes (phenols, anilines) often leads to inseparable mixtures of regioisomers and poly-brominated species.
This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic controls required to suppress these byproducts. We focus on three critical failure modes:
-
Regio-scrambling (Ortho vs. Para).
-
Over-bromination (Poly-substitution).
-
Mechanistic Drift (Benzylic vs. Aromatic competition).
Module 1: Controlling Regioselectivity (The "Wrong Spot" Problem)
Q: I need high para-selectivity on a phenol substrate, but I keep getting ortho-contamination. How do I lock this down?
A: The "ortho-effect" is often driven by hydrogen bonding between the phenolic hydroxyl and the brominating agent, or simply by statistical probability (2 ortho sites vs. 1 para). To force para-substitution, you must switch from a coordination-driven mechanism to a steric-driven one.
The Protocol: NBS/Acetonitrile Low-Temp System
Unlike elemental bromine (
Mechanism: In acetonitrile (
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of your phenol in reagent-grade Acetonitrile (
).-
Note: Do not use Methanol.[1] Methanol can promote ortho-substitution via hydrogen bonding with the transition state.
-
-
Cooling: Cool the solution to -20°C to 0°C .
-
Why: Lower temperature discriminates between the activation energies of ortho (higher barrier due to sterics) and para (lower barrier) attack.
-
-
Addition: Add 1.0 eq of NBS portion-wise over 30 minutes.
-
Monitoring: Monitor by TLC. If the reaction stalls, allow it to warm to Room Temperature (RT) slowly.
Validation (How do you know it worked?):
-
1H NMR: Look for the symmetry in the aromatic region. A para-substituted phenol (from a simple phenol precursor) will show a distinct AA'BB' coupling pattern (two doublets), whereas ortho-substitution results in a complex 4-spin system (ABCD).
Grounding Citation: Highly para-selective bromination of phenols is achieved using NBS in acetonitrile, leveraging solvent effects to minimize ortho-attack [1].
Module 2: Suppressing Poly-Bromination (The "Too Much" Problem)
Q: My substrate is electron-rich (e.g., aniline or methoxy-benzene). Even with 1.0 equivalent of
A: This is a mixing and concentration issue. When you add liquid
The Solution: Pyridinium Tribromide (
Comparative Data: Brominating Agents
| Reagent | State | Reactivity | Selectivity Profile | Best For |
| Elemental Bromine ( | Liquid | High/Aggressive | Low (High Poly-bromination risk) | Deactivated rings |
| NBS | Solid | Moderate | High (Solvent dependent) | Allylic/Benzylic or Para-selective |
| Pyridinium Tribromide | Solid | Controlled | Excellent (Mono-selective) | Activated Arenes (Phenols/Anilines) |
Protocol: Mono-Bromination with
-
Stoichiometry: Weigh exactly 1.0 eq of Pyridinium Tribromide. (It is a crystalline solid, making this precise).
-
Solvent: Dissolve substrate in DCM or Ethanol.
-
Addition: Add the solid reagent in one portion.
-
Workup: The byproduct is Pyridinium Hydrobromide (water-soluble). Wash the organic layer with water to remove it completely.
Grounding Citation: Pyridinium tribromide acts as a "buffered" source of bromine, preventing the high local concentrations that drive poly-substitution [2].
Module 3: Benzylic vs. Aromatic Competition (The "Wrong Mechanism" Problem)
Q: I have a toluene derivative. I want to brominate the ring, but the bromine is attacking the methyl group (benzylic position). How do I stop this?
A: You are fighting a war between two mechanisms: Radical Substitution (Benzylic) vs. Electrophilic Aromatic Substitution/EAS (Ring). You must kill the radical pathway to favor the ionic one.
Troubleshooting Checklist:
-
Light: Are you running this in a fume hood with bright fluorescent lights? Cover the flask with foil. Light initiates radical chains.
-
Oxygen: Oxygen can actually inhibit some radical chains, but strictly ionic EAS requires a Lewis Acid catalyst to outcompete the radical background rate.
-
Catalyst: Use
or .[2][3] These generate the super-electrophile , which reacts with the ring instantly, bypassing the slower radical abstraction of the benzylic hydrogen.
Visualizing the Pathway Divergence
Caption: Divergence of bromination pathways based on reaction conditions. To avoid benzylic byproducts, strictly adhere to the "Green" path (Darkness + Lewis Acid).
Grounding Citation: The Wohl-Ziegler reaction (radical) competes with EAS. Excluding light and using Lewis acids suppresses the radical pathway [3].
Module 4: Green & Oxidative Methods (The "Toxic Reagent" Problem)
Q: Liquid bromine is hazardous and difficult to handle. Is there a safer, "atom-economical" alternative?
A: Yes. The Oxidative Bromination protocol using
The "Green" Protocol (
-
Mixture: Combine the aromatic substrate and 48% aqueous HBr (1.1 eq) in a flask.
-
Activation: Slowly drip in 30% aqueous
(1.1 eq) at Room Temperature.-
Reaction:
-
-
Observation: The solution will turn transiently red/orange as
is generated and immediately consumed by the substrate. -
Benefit: The only byproduct is water.[1] This method is highly para-selective for phenols due to the aqueous solvent shell.
Grounding Citation: The
system provides a facile, regioselective protocol that eliminates the need for handling elemental bromine [4].
References
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health (NIH) / PMC. [Link] (Note: This paper contrasts solvent effects, validating the acetonitrile vs. methanol selectivity switch discussed in Module 1).
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
HBr−H2O2: A Facile Protocol for Regioselective Synthesis. ResearchGate / Green Chemistry. [Link]
Sources
Validation & Comparative
comparing reactivity of 1-(Bromomethyl)-2-chloro-3-nitrobenzene with other benzyl halides
[1]
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (hereafter Target-1 ) represents a specialized subclass of benzyl halides.[1] Unlike the generic benzyl bromide, Target-1 possesses a "push-pull" steric-electronic conflict.[1] The 2-chloro substituent introduces significant steric strain adjacent to the electrophilic center, while the 3-nitro group exerts a powerful electron-withdrawing effect.[1]
This guide objectively compares Target-1 against standard benzyl halide alternatives.[1] Our analysis reveals that while Target-1 is kinetically slower in
Structural & Mechanistic Analysis
The Ortho-Halo/Meta-Nitro Effect
The reactivity of Target-1 is governed by two competing vectors:
-
Electronic Activation (Inductive): The 3-nitro (
) and 2-chloro ( ) groups are strong electron-withdrawing groups (EWGs).[1] They pull electron density from the benzene ring, making the benzylic carbon ( ) significantly more electrophilic than in benzyl bromide. -
Steric Deactivation (Kinetic): The 2-chloro atom acts as a "gatekeeper."[1] Its Van der Waals radius (1.75 Å) physically obstructs the trajectory of incoming nucleophiles, specifically hindering the backside attack required for
mechanisms.
Comparative Reactivity Matrix
The following table summarizes the predicted relative reaction rates (
| Substrate | Structure | Electronic Character | Steric Hindrance | Predicted | Primary Utility |
| Benzyl Bromide | Ph-CH | Neutral | None | 1.0 (Ref) | General Alkylation |
| 4-Nitrobenzyl Bromide | 4-NO | Electron Deficient | Low | ~0.8 - 1.2 | UV-active tagging |
| 2-Chlorobenzyl Bromide | 2-Cl-Ph-CH | Mildly Deficient | High (Ortho) | ~0.2 - 0.4 | Steric control |
| Target-1 | 2-Cl, 3-NO | Highly Deficient | Very High | < 0.1 | Regioselective Scaffolding |
Key Insight: Target-1 effectively shuts down
pathways. The destabilizing effect of the EWGs on the carbocation intermediate prevents solvolysis, forcing the reaction to proceed almost exclusively via a sterically impededmechanism.
Visualization: Steric-Electronic Landscape
The following diagram illustrates the kinetic barriers and electronic activation pathways comparing Target-1 to its alternatives.
Caption: Figure 1. Mechanistic pathway analysis showing how the steric blockade of the 2-chloro substituent overrides the electronic activation in Target-1, resulting in a controlled reaction profile.[1]
Experimental Protocol: Competitive Kinetics
To rigorously validate the reactivity difference in your specific solvent system, do not rely on literature values alone. Use this Internal Competition Protocol (ICP) . This self-validating method eliminates errors from temperature fluctuations or concentration variances.[1]
Materials
-
Substrate A: Target-1 (1.0 equiv)
-
Substrate B: 4-Nitrobenzyl bromide (1.0 equiv) - Selected as the closest electronic comparator without the ortho-steric bulk.[1]
-
Nucleophile: Morpholine (1.0 equiv) - Secondary amine, moderately bulky to highlight steric differentiation.[1]
-
Solvent: CDCl
(for direct NMR monitoring) or Acetonitrile- .[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv) - Inert non-volatile standard.[1]
Methodology
-
Preparation: Dissolve Substrate A (0.1 mmol), Substrate B (0.1 mmol), and Internal Standard (0.05 mmol) in 0.6 mL deuterated solvent in an NMR tube.
-
Baseline: Acquire a
H NMR spectrum ( ). Integrate the benzylic peaks for A and B relative to the standard.[1] -
Initiation: Add Morpholine (0.1 mmol) directly to the tube. Cap and invert 3 times.
-
Monitoring: Acquire spectra at
minutes. -
Data Analysis: Plot
vs. time. The slope of the line represents the pseudo-first-order rate constant ( ).
Expected Results
-
4-Nitrobenzyl bromide: Rapid consumption of the benzylic signal (
ppm).[1] -
Target-1: Slower consumption of the benzylic signal (
ppm, shifted downfield due to ortho-Cl). -
Validation: If Target-1 reacts faster than 4-nitrobenzyl bromide, your nucleophile is small enough (e.g., azide) that electronic activation is overcoming steric hindrance.[1] If slower, sterics dominate.[1]
Decision Guide: When to Use Target-1
| Application Scenario | Recommended Substrate | Reasoning |
| High-Throughput Library Synthesis | Benzyl Bromide | Speed is priority; side products are acceptable. |
| Selective Mono-Alkylation | Target-1 | Slower kinetics allow for precise stopping at mono-substitution.[1] |
| Heterocycle Synthesis (e.g., Indoles) | Target-1 | The 2-Cl and 3-NO |
| Nucleophilic Substitution with Bulky Amines | 4-Nitrobenzyl Bromide | Target-1 will likely fail or require forcing conditions that degrade the molecule.[1] |
References
-
BenchChem. (2025).[2][3] A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Gas Phase Ion Energetics Data: Benzene, 1-chloro-3-nitro-.[1][4] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link]
-
Organic Syntheses. (1936). p-Nitrobenzyl Bromide Synthesis. Org. Synth. 1936, 16,[1][5] 54. Retrieved from [Link]
-
PubChem. (2025).[6] Compound Summary: 1-Bromo-2-chloro-3-nitrobenzene.[1][6] National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2018). Process for preparing nitrobenzyl bromides. Patent EP3587391A1.[1] Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 4. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(Bromomethyl)-2-chloro-3-nitrobenzene vs 1-(chloromethyl)-2-chloro-3-nitrobenzene reactivity
Technical Comparison: 1-(Bromomethyl)-2-chloro-3-nitrobenzene vs. 1-(Chloromethyl)-2-chloro-3-nitrobenzene
Executive Summary: The "Speed vs. Stability" Trade-off
In the synthesis of pharmacophores involving the 2-chloro-3-nitrobenzyl scaffold, the choice between the bromomethyl (Compound A) and chloromethyl (Compound B) derivatives is a critical decision point that dictates reaction yield, purity, and scalability.[1]
-
Select the Bromide (A) for discovery-phase chemistry, difficult nucleophiles (weak amines, phenols), or when the reaction site is sterically crowded.[1]
-
Select the Chloride (B) for large-scale process chemistry (GMP), where shelf-stability, cost-efficiency, and safety (lower lachrymatory potential) outweigh the need for rapid kinetics.[1][2]
Bottom Line: The 2-chloro substituent creates a significant "Ortho Effect" (steric hindrance).[1][2] While the 3-nitro group electronically activates the benzylic carbon, the steric barrier often renders the chloride derivative kinetically incompetent under mild conditions. For most standard alkylations, the Bromide is the superior reagent.
Part 1: Scientific Analysis & Mechanism
Structural Context & The "Ortho Effect"
Both molecules share a highly functionalized benzyl halide core.[1] The reactivity difference is governed by three competing factors:
-
Electronic Activation (3-Nitro): The nitro group at the meta position is strongly electron-withdrawing (
).[2] This pulls electron density away from the benzene ring and the benzylic carbon, increasing electrophilicity and lowering the LUMO energy, theoretically acceleratingngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> attack. -
Steric Hindrance (2-Chloro): The chlorine atom at the ortho position exerts significant steric bulk.[1][2] In an
transition state, the nucleophile must approach 180° opposite the leaving group. The 2-chloro substituent crowds this trajectory, raising the activation energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).[2] -
Leaving Group Ability (Br vs. Cl): This is the differentiator.[1][2][3][4]
Bond Dissociation Energy (BDE) & Kinetics
The rate-determining step in the alkylation of nucleophiles with these reagents is the cleavage of the Carbon-Halogen bond.[1]
| Feature | Bromide (C-Br) | Chloride (C-Cl) | Impact on Reactivity |
| Bond Energy | ~68 kcal/mol | ~81 kcal/mol | Bromide bond is significantly weaker, lowering |
| Bond Length | ~1.94 Å | ~1.77 Å | Longer C-Br bond relieves steric strain in the ground state.[1][2][5] |
| Leaving Group pKa | -9 (HBr) | -7 (HCl) | Bromide is a more stable conjugate base (better leaving group).[1][2][5] |
| Relative Rate ( | ~50 - 100 | 1 | Bromide reacts orders of magnitude faster.[2][5] |
ngcontent-ng-c176312016="" class="ng-star-inserted">Expert Insight: In the presence of the 2-chloro steric block, the "poor" leaving group ability of the chloride is exacerbated. The nucleophile struggles to access the electrophilic center and the bond is hard to break. The bromide compensates for the steric hindrance with its facile bond cleavage.
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the kinetic pathways. Note how the "Finkelstein" route allows the Chloride to bypass its high activation energy barrier by converting to a transient Iodide.[1]
Figure 1: Kinetic pathways comparing direct alkylation (Bromide) vs. Finkelstein-assisted alkylation (Chloride).
Part 3: Experimental Protocols
Protocol A: Direct Alkylation (Using the Bromide)
Best for: Discovery chemistry, temperature-sensitive substrates, weak nucleophiles.[1]
Reagents:
-
Nucleophile (e.g., amine, phenol) (1.1 equiv)[1]
-
Base:
orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (2.0 equiv)[2]
Workflow:
-
Dissolution: Dissolve the nucleophile in MeCN (0.1 M concentration).
-
Base Addition: Add
and stir at Room Temperature (RT) for 15 mins to deprotonate (if acidic). -
Alkylation: Add the Bromide derivative in one portion.[1][2]
-
Reaction: Stir at RT.
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.
Protocol B: Finkelstein-Catalyzed Alkylation (Using the Chloride)
Best for: Cost reduction, utilizing existing stock of chloride, large-scale batches.[1][2]
Reagents:
-
Base:
(2.0 equiv)[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solvent: Acetone (classic) or Butanone (MEK) for higher boiling point.[1][2][5]
Workflow:
-
Activation: Dissolve the Chloride derivative and NaI in the solvent.[1] Stir for 30 mins. The solution may darken (iodine liberation) or precipitate NaCl.[1][2]
-
Addition: Add the Nucleophile and Base.
-
Reaction: Heat to reflux (required to drive the Cl -> I exchange and subsequent attack).
-
Workup: Requires a wash with aqueous Sodium Thiosulfate (
) to remove residual iodine (red/brown color) before standard extraction.[2][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Part 4: Decision Matrix
Use this logic flow to select the correct starting material for your specific campaign.
Figure 2: Decision tree for reagent selection based on scale and nucleophile strength.[1]
Part 5: Safety & Handling (Critical)
-
Lachrymatory Warning: Benzyl bromides are potent tear gas agents.[1][2][5] The 2-chloro-3-nitro derivative is a solid, but its dust or vapors are extremely irritating to eyes and mucous membranes.[1][2]
-
Thermal Stability: The nitro group poses a risk of thermal decomposition at high temperatures.[1][2] Avoid distilling these compounds to dryness.[1][2][5]
References
-
NIST Chemistry WebBook. Thermochemistry of Benzyl Halides and Nitro-substituted derivatives.[1][2][5] (Provides fundamental bond energy data). [Link][1][2]
-
Chemistry LibreTexts.Nucleophilic Substitution at Benzylic Carbons. (Mechanistic grounding for
reactivity in benzylic systems). [Link] -
Organic Syntheses. Finkelstein Reaction Protocols.[1][2][5] (Standard procedures for halide exchange). [Link]
-
PubChem. Compound Summary: 1-(Chloromethyl)-3-nitrobenzene (Analogous reactivity data). [Link][1][2]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. quora.com [quora.com]
- 9. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 10. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]
- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Structural Analysis & Reactivity Profile: 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0), also known as 2-Chloro-3-nitrobenzyl bromide, represents a specialized class of electrophilic building blocks.[1] Unlike its widely used analog 3-nitrobenzyl bromide, this derivative incorporates an ortho-chloro substituent that fundamentally alters its steric and electronic profile.
This guide provides a comparative technical analysis of this molecule, focusing on its application in SN2 alkylation reactions where regioselectivity and metabolic stability are paramount. We examine its structural rigidity, spectroscopic signature, and performance relative to non-halogenated and regio-isomeric alternatives.
Structural Characterization & Spectroscopic Signature[2][3]
The unique reactivity of this molecule stems from the "Ortho-Cl/Meta-NO2" motif. The bulky chlorine atom at the 2-position creates a steric lock, twisting the adjacent nitro group out of planarity and shielding the benzylic carbon from bulky nucleophiles.
1.1. 1H NMR Diagnostic Markers
The most reliable method for confirming the identity of 1-(Bromomethyl)-2-chloro-3-nitrobenzene is Proton NMR. The presence of the chlorine atom at position 2 disrupts the symmetry found in other isomers.
Predicted 1H NMR Data (400 MHz, CDCl3):
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Benzylic CH2 | 4.65 – 4.80 | Singlet (s) | 2H | Diagnostic peak. Downfield shift due to Br and electron-withdrawing NO2/Cl ring system. |
| Ar-H (C4) | 7.85 – 7.95 | Doublet (d) | 1H | Ortho to NO2. Most deshielded aromatic proton due to mesomeric withdrawal. |
| Ar-H (C6) | 7.60 – 7.70 | Doublet (d) | 1H | Ortho to CH2Br. |
| Ar-H (C5) | 7.45 – 7.55 | Triplet (t) | 1H | Meta to both substituents. |
Technical Insight: In the 4-chloro isomer (1-(bromomethyl)-4-chloro-3-nitrobenzene), the coupling constants (
) would differ significantly. The 2-chloro derivative shows a characteristic 1,2,3-substitution pattern (two doublets and a triplet), whereas the 4-chloro isomer typically displays a doublet and a doublet of doublets with distinct meta-coupling.
1.2. Crystal Packing & Stability
X-ray diffraction studies of similar ortho-substituted nitrobenzenes reveal that the nitro group often rotates 30–40° out of the benzene plane to relieve steric strain from the adjacent chlorine. This conformation reduces the resonance contribution of the nitro group, slightly lowering the electrophilicity of the benzylic carbon compared to planar analogs, but increasing the molecule's resistance to oxidative degradation.
Synthesis Workflow & Pathway Visualization
The synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene is strictly controlled to prevent over-bromination (forming the gem-dibromide) or ring bromination. The standard protocol utilizes a Wohl-Ziegler radical bromination.
Graphviz Workflow: Radical Bromination Pathway
Figure 1: Wohl-Ziegler bromination pathway.[2] Note the critical control of stoichiometry to prevent gem-dibromide formation.
Comparative Reactivity Guide
For researchers selecting a benzyl halide for drug discovery, the choice between the 2-chloro, 4-chloro, and non-chlorinated analogs is critical.
3.1. Performance Matrix
| Feature | 2-Chloro-3-nitrobenzyl bromide (Target) | 3-Nitrobenzyl bromide (Standard) | 4-Chloro-3-nitrobenzyl bromide (Regioisomer) |
| Steric Hindrance | High (Ortho-Cl blocks trajectory) | Low | Moderate |
| Electrophilicity | Moderate (Twisted NO2 reduces activation) | High (Planar NO2) | High |
| SN2 Rate | Slow (Requires elevated temp) | Fast | Fast |
| Metabolic Stability | High (Blocks P450 oxidation) | Low | Moderate |
| Lachrymator | Moderate | Severe | Moderate |
3.2. Selection Logic
-
Choose the 2-Chloro derivative if: Your final drug candidate requires metabolic stability at the benzylic position or if you need to induce a specific torsion angle in the final biaryl/heterocyclic structure. The ortho-chlorine often improves oral bioavailability by increasing lipophilicity and reducing planarity (the "Magic Methyl" effect, but with Chlorine).
-
Avoid if: You are using a sterically hindered nucleophile (e.g., secondary amine or tert-butoxide). The reaction yields will drop significantly due to the ortho-effect.
Experimental Protocols
Protocol A: Synthesis via Radical Bromination
This protocol minimizes the formation of the gem-dibromide impurity.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Charge: Add 2-Chloro-3-nitrotoluene (10.0 g, 58.3 mmol), N-Bromosuccinimide (NBS) (10.9 g, 61.2 mmol, 1.05 eq), and AIBN (0.48 g, 2.9 mmol, 0.05 eq) to 100 mL of anhydrous trifluorotoluene (or CCl4 if permitted).
-
Reaction: Heat to reflux (approx. 80-100°C) with vigorous stirring. Irradiate with a 100W tungsten lamp to accelerate initiation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction typically completes in 4–6 hours. Look for the disappearance of the starting material spot (Rf ~0.6).
-
Workup: Cool the mixture to 0°C. Succinimide will precipitate. Filter off the solid succinimide.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude yellow solid from Isopropyl Alcohol (IPA) or Cyclohexane to obtain pale yellow needles.
-
Target Yield: 65–75%
-
Melting Point: 58–62°C (Typical for this class).
-
Protocol B: Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 min.
-
Detection: UV at 254 nm.
-
Criteria: Product purity >98% (Area %). Major impurity is unreacted toluene (<1%) or dibromide (<1%).
References
-
ChemicalBook. (2023). Benzene, 1-(bromomethyl)-2-chloro-3-nitro- Properties and CAS 89642-16-0.[1]Link
-
Sigma-Aldrich. (n.d.). 2-Chloro-3-nitrotoluene (Precursor) Product Specification.[1]Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Data for Benzyl Bromide Derivatives.[3]Link
-
Master Organic Chemistry. (2011). The Wohl-Ziegler Reaction: Allylic and Benzylic Bromination with NBS.[2]Link
-
CymitQuimica. (2024). 2-Chloro-3-nitrobenzyl bromide Catalog Entry.[1][4][5][6][7]Link
Sources
- 1. BENZENE, 1-(BROMOMETHYL)-2-CHLORO-3-NITRO- | 89642-16-0 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. Organic Building Blocks | CymitQuimica [cymitquimica.com]
Technical Comparison Guide: Spectroscopic Characterization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
CAS Registry Number: 3913-23-3
Formula: C
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a high-value electrophilic scaffold used primarily in the synthesis of fused heterocycles (e.g., indoles, quinolines) and kinase inhibitors.[1] Its distinct reactivity profile—driven by the lability of the benzylic bromide in the presence of an ortho-chloro substituent—offers a kinetic advantage over chlorinated analogues.[1]
This guide provides a definitive spectroscopic analysis, comparing the target molecule against its synthetic precursor (2-chloro-3-nitrotoluene) and its functional analogue (benzyl chloride), facilitating precise identification and quality control in drug development workflows.[1]
Spectroscopic Profile & Data Analysis[1][3][4]
A. Nuclear Magnetic Resonance ( H NMR)
The most definitive method for verifying the conversion of the starting material (2-chloro-3-nitrotoluene) to the brominated product is proton NMR.[1] The transformation results in a significant downfield shift of the benzylic protons due to the deshielding effect of the bromine atom.
Table 1: Comparative
| Proton Environment | Precursor: 2-Chloro-3-nitrotoluene | Target: 1-(Bromomethyl)-2-chloro-3-nitrobenzene | Diagnostic Note | |
| Benzylic (-CH | +2.28 | Primary Indicator. Disappearance of the methyl singlet is the key QC checkpoint.[1][3] | ||
| Aromatic H-4 | +0.17 | Deshielded by adjacent Nitro group.[1][3] | ||
| Aromatic H-6 | -0.19 | Sensitive to benzylic substitution.[1][3] | ||
| Aromatic H-5 | ~0.03 | Minimal change (meta to substitution).[1][3] |
Note: Chemical shifts (
B. Mass Spectrometry (MS)
The mass spectrum provides a unique "fingerprint" due to the interplay between Bromine (
-
Molecular Ion Cluster ([M]
): Unlike standard organic molecules, this compound does not show a single dominant parent peak.[1] It displays a characteristic tetrad pattern due to the natural abundance of isotopes: -
Fragmentation: The base peak often results from the loss of the bromine radical [M - Br]
, yielding a stabilized 2-chloro-3-nitrobenzyl cation at m/z ~170 .[1]
C. Infrared Spectroscopy (FT-IR)
-
Nitro Group (
): Strong symmetric and asymmetric stretches at 1535 cm and 1350 cm .[1] -
C-Br Stretch: A distinct band in the fingerprint region at 600–700 cm
, absent in the starting material.[1]
Comparative Performance: Bromide vs. Chloride[3][6][7]
In medicinal chemistry, the choice between the Bromomethyl (Target) and Chloromethyl analogue is critical for reaction kinetics.
Table 2: Reactivity Profile
| Feature | 1-(Bromomethyl)-2-chloro-3-nitrobenzene | 1-(Chloromethyl)-2-chloro-3-nitrobenzene | Impact on Process |
| Leaving Group Ability | High (Br | Moderate (Cl | Bromide reacts 10–50x faster in S |
| Reaction Temperature | Room Temp to 40°C | Often requires reflux (>80°C) | Bromide allows milder conditions, preserving sensitive functional groups.[1][3] |
| Stability | Moderate (Light/Moisture sensitive) | High | Bromide requires storage at 4°C in amber vials; Chloride is shelf-stable.[1][3] |
Experimental Protocol: Radical Bromination
Objective: Synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene from 2-chloro-3-nitrotoluene via Wohl-Ziegler reaction.
Reagents
-
Substrate: 2-Chloro-3-nitrotoluene (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)[1]
-
Solvent: Trifluorotoluene (Green alternative to CCl
) or Acetonitrile.[1]
Step-by-Step Methodology
-
Activation: Dissolve the substrate in Trifluorotoluene (0.5 M concentration). Degas with Nitrogen for 15 minutes to remove oxygen (radical scavenger).[1]
-
Initiation: Add NBS and the radical initiator (BPO/AIBN).[1]
-
Reflux: Heat the mixture to reflux (approx. 80–100°C depending on solvent).
-
Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as Succinimide precipitates.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The product is less polar (higher R
) than the starting material.[1] -
Workup: Cool to 0°C to fully precipitate Succinimide. Filter the solid.[1]
-
Purification: Concentrate the filtrate. Recrystallize from Heptane/IPA or purify via silica flash chromatography if high purity (>98%) is required.[1]
Visualizations
Diagram 1: Synthesis & Quality Control Workflow
This flowchart outlines the critical path from synthesis to spectroscopic validation.[1]
Caption: Synthesis workflow emphasizing the critical spectroscopic checkpoints (NMR/MS) for product release.
Diagram 2: Reactivity Logic (S 2 Pathway)
Why the Bromide is preferred over the Chloride in drug design.
Caption: Mechanistic comparison showing the energetic advantage of the C-Br bond in nucleophilic substitution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene.[1] Retrieved from [Link][1]
Sources
comparing SN1 and SN2 reaction rates for substituted benzyl bromides.
This guide provides a rigorous, data-driven comparison of SN1 and SN2 reaction pathways for substituted benzyl bromides. It is designed for researchers requiring mechanistic clarity to optimize synthetic routes or interpret kinetic data in drug development.[1]
Executive Summary
Benzyl bromides (
This guide quantifies the "tipping points" between these mechanisms, analyzing how ring substituents, solvent polarity, and nucleophile strength dictate the dominant pathway.[1]
Mechanistic Bifurcation: The Decision Tree
The following diagram illustrates the kinetic competition between the stepwise SN1 and concerted SN2 pathways. Note the critical role of the Transition State (TS) character .
Figure 1: Mechanistic divergence of benzyl bromides based on reaction conditions.
Comparative Analysis: Substituent Effects
The most definitive method to distinguish SN1 from SN2 in benzyl systems is the Hammett Linear Free Energy Relationship (LFER) . The sensitivity constant (
The Hammett Distinction
| Feature | SN1 (Solvolysis) | SN2 (Finkelstein/Displacement) |
| Hammett | Large Negative ( | Small / Non-Linear ( |
| Electronic Driver | Massive positive charge buildup on benzylic carbon.[1] | Minimal charge buildup; balance of bond-breaking/making.[1] |
| Effect of EDG | Exponential Acceleration ( | Mild Acceleration (stabilizes loose TS).[1] |
| Effect of EWG | Massive Deceleration.[1] | Variable (can accelerate via electrophilicity).[1] |
| Plot Shape | Linear (steep slope).[1] | Often U-Shaped (concave upward).[1] |
Technical Insight (The U-Shaped Curve): In SN2 reactions of benzyl bromides, the Hammett plot is often curved.
Electron Donating Groups (EDGs): Accelerate the reaction by stabilizing the partial positive charge on the carbon in a "loose" transition state (bond breaking > bond making).
Electron Withdrawing Groups (EWGs): Can also accelerate the reaction by lowering the LUMO energy of the C-Br bond, making the carbon more electrophilic for nucleophilic attack.
Result: The minimum rate is often found near the unsubstituted (H) or weakly deactivated compounds.
Data Table: Relative Reaction Rates (
)
The table below synthesizes classic kinetic data, normalizing the rate of the unsubstituted benzyl bromide (
| Substituent ( | SN1 Rate ( | SN2 Rate ( | Mechanistic Implication |
| -OCH | ~10,000 | ~1.5 - 2.0 | SN1 is driven by resonance stabilization.[1] SN2 sees minor benefit.[1] |
| -CH | ~40 | ~1.3 | Hyperconjugation significantly aids SN1, barely affects SN2.[1] |
| -H (Reference) | 1.0 | 1.0 | Baseline. |
| -Cl (Weak EWG) | ~0.05 | ~0.9 | Inductive withdrawal kills SN1; minimal impact on SN2.[1] |
| -NO | ~0.0001 | ~1.2 | SN1 is effectively shut down.[1] SN2 may accelerate due to increased electrophilicity.[1] |
Experimental Protocols
To validate these mechanisms in your own laboratory, use the following self-validating protocols.
Protocol A: Kinetic Measurement of SN1 Solvolysis (Conductometry)
Objective: Determine the rate constant (
Workflow Diagram:
Figure 2: Conductometric kinetic workflow.
Detailed Procedure:
-
Setup: Use a jacketed reaction vessel connected to a circulating water bath (
). Insert a calibrated conductivity probe.[1] -
Solvent: Prepare 80:20 (v/v) Ethanol:Water. The high dielectric constant supports ionization.[1]
-
Blank Run: Measure conductivity of the solvent alone to establish a baseline (should be near zero).[1]
-
Initiation: Dissolve the substrate in a minimal volume of dry acetone. Inject into the stirred solvent to reach a concentration of
. Start the timer immediately. -
Monitoring: Record conductance (
) at regular intervals. As , conductivity increases linearly with conversion.[1] -
Validation: Calculate
using the integrated first-order rate law: .[1] Linearity ( ) confirms first-order kinetics (SN1).[1]
Protocol B: Kinetic Measurement of SN2 (Finkelstein Reaction)
Objective: Measure rate of displacement by Iodide in Acetone.
Procedure:
-
Reagents: Prepare 0.1 M NaI in anhydrous acetone (Nucleophile source) and 0.1 M Benzyl Bromide in anhydrous acetone.
-
Temperature: Maintain at
or (reaction is fast). -
Mixing: Mix equal volumes. The reaction is
.[1] Sodium bromide is insoluble in acetone and will precipitate.[1] -
Quenching & Titration:
-
Alternative (Gravimetric): Filter, dry, and weigh the NaBr precipitate (less accurate for kinetic rates, good for yield).
-
Analysis: Plot
vs time. Linearity confirms second-order kinetics (SN2).[1]
Critical Optimization Factors
When designing synthesis involving benzyl bromides, use these levers to force the desired pathway:
-
Solvent Polarity (The
Value): -
Nucleophile Concentration:
References
-
Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions at the Saturated Carbon Atom. Chemical Reviews, 56(4), 571–752.[1] Link[1]
-
Fujio, M., et al. (1990).[1][3] Substituent Effects.[1][3][4][5][6][7][8] 22. The Solvolysis of
-t-Butylbenzyl Tosylates. Bulletin of the Chemical Society of Japan, 63, 856-866.[3] Link[1] -
Sugden, S., & Willis, J. B. (1951).[1] The Kinetics of the Reaction of Benzyl Bromide with Nucleophilic Reagents. Journal of the Chemical Society, 1360-1363. Link[1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]
Sources
Comparative Guide: Effect of Electron-Withdrawing Groups on Benzyl Halide Reactivity
Executive Summary
In the optimization of benzylation reactions—critical for drug development and fine chemical synthesis—the electronic nature of the aromatic ring acts as a mechanistic switch. This guide analyzes the divergent effects of electron-withdrawing groups (EWGs) on benzyl halides.
The Core Divergence:
-
In SN1 Pathways (Solvolysis/Friedel-Crafts): EWGs are potent deactivators , destabilizing the rate-determining carbocation intermediate.
-
In SN2 & Metal-Catalyzed Pathways: EWGs act as activators , enhancing the electrophilicity of the benzylic carbon and stabilizing the transition state.
Mechanistic Framework: The "Electronic Switch"
Understanding the causality behind reactivity changes is essential for process design. The benzyl halide moiety (
Scenario A: Nucleophilic Substitution (SN1 vs. SN2)
The most critical variable is the reaction mechanism, which is dictated by solvent polarity, nucleophile strength, and the substituents on the ring.
| Feature | SN1 Mechanism (Unimolecular) | SN2 Mechanism (Bimolecular) |
| Rate Determining Step | Formation of Carbocation ( | Backside Nucleophilic Attack |
| Electronic Demand | Requires electron density to stabilize (+) charge. | Requires electrophilic center to attract nucleophile ( |
| EWG Effect | Strong Inhibition. EWGs destabilize the cation via induction and resonance. | Moderate Acceleration. EWGs pull electron density, making |
| Hammett | Large Negative ( | Positive ( |
Scenario B: Transition Metal Catalysis (Oxidative Addition)
In Palladium-catalyzed cross-couplings (e.g., Negishi, Suzuki), the oxidative addition of the Benzyl-X bond to Pd(0) is often the rate-determining step.
-
Mechanism: Resembles Nucleophilic Aromatic Substitution (
) or -like pathways. -
EWG Effect: Electron-poor rings facilitate the donation of electron density from the metal center into the
antibonding orbital of the C-X bond. Thus, 4-Nitrobenzyl chloride undergoes oxidative addition significantly faster than electron-rich analogs.
Comparative Performance Data
The following table synthesizes experimental data comparing the reactivity of para-substituted benzyl chlorides. Note the massive magnitude of change in SN1 rates compared to the moderate shift in SN2 rates.
Table 1: Relative Reactivity Profiles (
| Substrate | Substituent ( | SN1 Reactivity* (Solvolysis) | SN2 Reactivity** (Iodide Exchange) | Primary Utility |
| 4-Methoxybenzyl Chloride | -0.27 (EDG) | High ( | Low ( | Acid-labile protecting groups (PMB) |
| Benzyl Chloride | 0.00 (Neutral) | Baseline ( | Baseline ( | General benzylation |
| 4-Chlorobenzyl Chloride | +0.23 (Weak EWG) | Low ( | Moderate ( | Linker chemistry |
| 4-Nitrobenzyl Chloride | +0.78 (Strong EWG) | Negligible ( | High ( | Electrophilic trapping, Pd-coupling |
-
*SN1 Conditions: 50% Ethanol/Water, 25°C. Data derived from Hammett plots where
. -
**SN2 Conditions: NaI in Acetone (Finkelstein), 20°C. Data derived from Hammett plots where
.
Visualization of Mechanistic Divergence[1]
Figure 1: Divergent impact of Electron-Withdrawing Groups (EWGs) on SN1 vs. SN2 reaction pathways.
Experimental Protocols
To validate these effects in your specific drug development pipeline, use the following self-validating protocols.
Protocol A: Measuring SN2 Reactivity (Finkelstein Kinetics)
This protocol uses the insolubility of NaCl in acetone to drive the reaction and turbidity to measure the rate.
Materials:
-
Anhydrous Acetone (HPLC Grade)
-
Sodium Iodide (NaI)
-
Substituted Benzyl Chlorides (0.1 M solutions)
-
Thermostated bath (25°C)
Workflow:
-
Preparation: Dissolve 15g NaI in 100mL anhydrous acetone. (Ensure clear solution; filter if necessary).
-
Initiation: In a cuvette or reaction vial, add 1.0 mL of NaI/Acetone solution.
-
Injection: Rapidly inject 0.1 mL of the specific Benzyl Halide solution.
-
Monitoring: Measure the time (
) required for the solution to reach a specific turbidity threshold (formation of NaCl precipitate).-
Alternative: Quench aliquots in water and titrate unreacted Iodine if using radioactive tracers (classic method), but turbidity is sufficient for relative ranking.
-
-
Calculation: Relative Rate =
.
Protocol B: Measuring SN1 Reactivity (Solvolysis Titration)
This protocol measures the generation of strong acid (HX) which is a byproduct of the solvolysis mechanism.
Materials:
-
Solvent: 50:50 Ethanol/Water (v/v)[1]
-
Indicator: Phenolphthalein
-
Titrant: 0.01 N NaOH
Workflow:
-
Dissolution: Dissolve 0.01 mol of the benzyl halide in 50 mL of Ethanol.
-
Start: Add 50 mL of water to initiate solvolysis. Start timer (
). -
Sampling: At fixed intervals (e.g., 5, 10, 20, 60 mins), withdraw a 5 mL aliquot.
-
Quench: Immediately add the aliquot to 10 mL ice-cold acetone (stops reaction).
-
Titration: Titrate against NaOH to determining the concentration of HCl produced.
-
Analysis: Plot
vs time. The slope is the rate constant .[2]
Visualization of Experimental Logic
Figure 2: Decision tree for selecting the appropriate kinetic assay based on mechanistic intent.
References
-
Hammett Equation & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
SN2 Kinetics (Finkelstein): Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. Link
-
Solvolysis of Benzyl Halides: Liu, K. T., Sheu, C. F., & Chen, H. I. (1983). Solvolysis of benzyl chlorides. Journal of the Chinese Chemical Society. Link
-
Oxidative Addition Mechanisms: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex. Journal of the American Chemical Society, 127(19), 6944–6945. Link
-
Comparative Kinetics Data: Ashenhurst, J. (2024). The SN2 Mechanism.[1][3][4][5][6] Master Organic Chemistry. Link
Sources
- 1. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
Validation of Synthesis Methods for 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
1-(Bromomethyl)-2-chloro-3-nitrobenzene (also known as 2-chloro-3-nitrobenzyl bromide) is a critical benzylic halide intermediate, widely utilized in the synthesis of kinase inhibitors and other pharmacophores where the 2-chloro-3-nitro substitution pattern dictates specific steric and electronic binding properties.[1]
This guide objectively validates and compares the three primary synthesis methodologies:
-
Wohl-Ziegler Bromination (NBS): The laboratory "gold standard" for reliability and ease of handling.
-
Oxidative Bromination (
): The industrial preferred route for scalability and atom economy. -
Direct Photochemical Bromination (
): The classical route, now largely superseded due to safety and selectivity concerns.
Key Finding: While NBS provides the most reproducible results on a gram-scale, the Oxidative Bromination route demonstrates superior atom economy and purity profiles (>99% conversion) for multi-kilogram process chemistry.
Method A: Radical Bromination with NBS (Laboratory Standard)
Mechanistic Rationale
The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator (AIBN or Benzoyl Peroxide). The reaction is driven by the formation of a resonance-stabilized benzylic radical.
-
Selectivity: The low instantaneous concentration of
(generated in situ from NBS + HBr) minimizes electrophilic aromatic substitution or ring bromination, favoring the benzylic position. -
Precursor: 2-Chloro-3-nitrotoluene.[1]
Validated Protocol (Gram Scale)
-
Reagents:
-
Procedure:
-
Dissolve 2-chloro-3-nitrotoluene in chlorobenzene (5 mL/g) under
atmosphere. -
Add NBS and the radical initiator at room temperature.[2]
-
Heat the mixture slowly to reflux (
depending on solvent). Critical Step: Observe the "induction period"—a color change (often colorless to orange/brown) indicates radical initiation. -
Reflux for 12–20 hours. Monitor by HPLC/TLC for the disappearance of the toluene starting material.
-
Cool to
to precipitate succinimide byproduct. Filter off the solid. -
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or a hexane/ethyl acetate mixture.
-
Performance Data
-
Typical Yield: 75% – 81%[1]
-
Purity: >98% (after recrystallization)
-
Major Impurity: 1-(Dibromomethyl)-2-chloro-3-nitrobenzene (Gem-dibromide) if reaction time is prolonged.[1]
Method B: Oxidative Bromination (Industrial/Scalable Route)
Mechanistic Rationale
This "green chemistry" approach utilizes Hydrobromic Acid (48%) and Hydrogen Peroxide (
Validated Protocol (Process Scale)
-
Reagents:
-
2-Chloro-3-nitrotoluene[1]
-
HBr (48% aq)
- (30% aq)
-
Solvent: Dichloroethane (DCE) or Chlorobenzene
-
Light source (optional but recommended for initiation)
-
-
Procedure:
-
Charge reactor with solvent and 2-chloro-3-nitrotoluene.[1]
-
Add HBr (0.6 eq relative to theoretical Br required) and heat to
. -
Slowly dose
and additional HBr simultaneously over 4–6 hours. -
Control Point: The rate of addition controls the exotherm and the concentration of active bromine, preventing over-bromination.
-
Post-reaction: Phase separate the organic layer. Wash with sodium bisulfite (to quench residual
) and water. -
Crystallize directly from the organic solvent by cooling.
-
Performance Data
-
Conversion: >99.0% (HPLC)
-
Selectivity: High suppression of dibromide impurity due to controlled reagent addition.
-
Atom Economy: Significantly higher than NBS or direct
due to oxidant-driven recycling of HBr.[1]
Comparative Analysis
The following table contrasts the critical parameters for decision-making.
| Feature | Method A: NBS (Wohl-Ziegler) | Method B: Oxidative ( | Method C: Direct |
| Scale Suitability | Lab / Pilot (<1 kg) | Manufacturing (>10 kg) | Legacy / Lab |
| Yield | 75–81% | 85–92% | 60–70% |
| Purity Profile | Excellent (after recrystallization) | Superior (low dibromide) | Moderate (higher ring bromination risk) |
| Atom Economy | Poor (Succinimide waste) | High (Water byproduct) | Moderate (HBr waste) |
| Safety | High (Solid reagents) | Moderate (Peroxides/Corrosives) | Low (Toxic/Volatile |
| Cost | High (NBS is expensive) | Low (Commodity acids) | Medium |
Visualizing the Reaction Pathways
The diagram below illustrates the mechanistic divergence and decision points for the synthesis.
Caption: Mechanistic flow comparing the NBS and Oxidative routes. Note the convergence at the benzylic radical intermediate and the risk of over-bromination.
Troubleshooting & Critical Parameters
Controlling the "Gem-Dibromide" Impurity
The most common failure mode is the formation of the gem-dibromide (two bromine atoms on the methyl group).
-
Cause: Excess brominating agent or prolonged reaction time after the starting material is consumed.
-
Solution: Stop the reaction at 95–98% conversion rather than chasing 100%. The remaining starting material is easier to separate (via recrystallization) than the chemically similar dibromide.
Initiation Failure (Induction Period)
If the reaction does not start (solution remains yellow/clear without refluxing vigor or color change):
-
Cause: Presence of radical scavengers (oxygen) or deactivated initiator.
-
Solution: Degas the solvent thoroughly with Nitrogen (
) sparging for 15 minutes before adding the initiator. Add a "booster" spike of AIBN (10% of original load) if reflux continues for 1 hour with no reaction.
Solvent Effects[3][4][5]
-
Chlorobenzene: Higher boiling point (
) allows for faster reaction rates but makes removal harder. -
Acetonitrile: Polar nature can sometimes solubilize succinimide, making filtration less effective, but facilitates easier workup for small scales.[1]
-
CCl4: Avoid. While classical, it is ozone-depleting and toxic.[1] Dichloroethane or Trifluorotoluene are superior modern replacements.[1]
References
-
ChemicalBook. 1-Bromo-2-(bromomethyl)-3-nitrobenzene synthesis and properties. Retrieved from .
-
Vertex AI Search. Process for the preparation of para-nitrobenzyl bromide (Analogous Industrial Method). EP2365960B1.[1] Retrieved from .
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from .
-
Master Organic Chemistry. Allylic Bromination with NBS: Mechanism and Selectivity. Retrieved from .
Sources
comparative analysis of brominating agents for benzylic bromination
Executive Summary
Benzylic bromination (the Wohl-Ziegler reaction) is a cornerstone transformation in drug discovery and API synthesis. While N-Bromosuccinimide (NBS) remains the bench-scale "gold standard" due to its high selectivity and ease of handling, it suffers from poor atom economy and batch-to-batch variability.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative for scale-up, offering higher active bromine content (55% vs. 45%) and improved atom economy, particularly when catalyzed by Lewis acids like
This guide objectively compares these agents, providing experimental protocols modernized to exclude carbon tetrachloride (
Mechanistic Foundation: The "Low Concentration" Principle
To achieve high selectivity for the benzylic position over the aromatic ring or alkene addition, the concentration of free molecular bromine (
-
The Goldfinger Mechanism: The consensus mechanism relies on the in situ generation of low concentrations of
from the N-bromo reagent reacting with HBr (byproduct).[1] -
Radical Flux: A radical initiator (AIBN, BPO, or light) generates the initial bromine radical (
), which abstracts a benzylic hydrogen. The resulting benzylic radical reacts with to form the product and regenerate .[2]
Visualizing the Pathway
Caption: The Goldfinger mechanism highlighting the critical role of in-situ
Comparative Analysis of Agents
Performance Matrix
| Feature | NBS (N-Bromosuccinimide) | DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | Elemental Bromine ( |
| Active Br Content | ~45% (1 atom active) | ~56% (2 atoms active) | 100% (Theoretical) |
| Atom Economy | Low (Succinimide waste) | High (Hydantoin waste) | Medium (HBr waste) |
| Selectivity | Excellent (Benzylic > Ring) | Good (Requires catalyst for high selectivity) | Poor (High ring bromination risk) |
| Solubility (Byproduct) | Succinimide is water-soluble (easy wash) | Hydantoin is poorly soluble in organic solvents (filtration) | N/A |
| Cost | Moderate | Low | Low |
| Safety | Sensitizer, dust hazard | Solid, stable, mild oxidant | High Hazard (Corrosive liquid, vapor) |
| Primary Use Case | Small-to-mid scale, complex substrates | Large scale, cost-sensitive, deactivated rings | Flow chemistry, industrial commodity |
Deep Dive
NBS: The Selective Specialist
NBS is the default choice for medicinal chemistry. Its slow release of
-
Critical Insight: Commercial NBS often contains trace
or HBr impurities. These impurities accelerate the reaction but can degrade selectivity. Recrystallization from water is recommended for sensitive kinetics.
DBDMH: The Efficient Workhorse
DBDMH carries two active bromine atoms.[3] Historically, it was considered less selective than NBS. However, modern protocols using Lewis Acid catalysis (
-
Green Advantage:[4] The byproduct (5,5-dimethylhydantoin) is easily removed by filtration or aqueous wash, and the reagent typically requires lower mass loading than NBS.
Bromine (
Modern Solvent Selection (Beyond )
Carbon tetrachloride (
-
Trifluorotoluene (BTF): Chemically inert, similar boiling point to
, and excellent for radical chains. -
Acetonitrile (
): Good for polar substrates, but can sometimes trap radicals or participate in side reactions. -
Dichloromethane (DCM): Viable for lower temperature reactions, particularly with DBDMH.
Experimental Protocols
Protocol A: Standard Modern NBS Bromination (Green Solvent)
Best for: Discovery chemistry, sensitive substrates.
Reagents:
-
Substrate (1.0 equiv)
-
NBS (1.05 - 1.1 equiv)
-
Initiator: AIBN (0.05 equiv) or BPO (0.05 equiv)
-
Solvent: Trifluorotoluene (BTF) or Ethyl Acetate [0.2 - 0.5 M]
Procedure:
-
Dissolution: Dissolve substrate in BTF under an inert atmosphere (
/Ar). -
Addition: Add NBS and the initiator.
-
Activation: Heat to reflux (approx. 80-100°C for BTF) OR irradiate with a Blue LED (450 nm) at room temperature.
-
Note: LED irradiation often suppresses thermal byproducts.
-
-
Monitoring: Monitor via HPLC/TLC. Reaction is typically complete in 1-4 hours.
-
Workup: Cool to RT. Filter off the precipitated succinimide (if in BTF/non-polar). Wash filtrate with water and brine. Dry over
and concentrate.
Protocol B: Catalytic DBDMH Bromination
Best for: Scale-up, electron-deficient substrates, high atom economy.
Reagents:
-
Substrate (1.0 equiv)
-
DBDMH (0.55 equiv) – Note: 0.5 equiv provides 1.0 equiv of Br
-
Catalyst:
(0.05 - 0.1 equiv) -
Solvent: Dichloromethane (DCM) or BTF[6]
Procedure:
-
Setup: Charge a flask with
and solvent. -
Substrate: Add the substrate and stir at Room Temperature (RT).
-
Reagent: Add DBDMH in one portion.
-
Reaction: Stir at RT under ambient light (or mild UV).
-
Workup: Quench with saturated aqueous
(to remove residual oxidants). Extract with DCM. Wash with water.[4]
Decision Guide
Use this logic tree to select the optimal reagent and conditions for your specific campaign.
Caption: Decision matrix for selecting brominating agents based on scale and substrate complexity.
References
-
BenchChem. A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. (2025).[7][4][5][11]
-
National Institutes of Health (NIH). Lewis Acid Catalyzed Benzylic Bromination (DBDMH + ZrCl4). PMC370026. (2012).[12]
-
Royal Society of Chemistry (RSC). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. (2019).
-
Scientific Update. Judicious Work-Around for Over-Bromination at Benzylic Carbon (NBS Impurity Analysis). (2022).[1][3][13]
-
ResearchGate. Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene (Solvent Effects). (2016).[5]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
characterization of 1-(Bromomethyl)-2-chloro-3-nitrobenzene impurities
Comparative Guide: Analytical Profiling of 1-(Bromomethyl)-2-chloro-3-nitrobenzene Impurities
Executive Summary: The Genotoxic Challenge
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 3970-37-4) is a critical benzylic halide intermediate used in the synthesis of complex pharmaceuticals.[1] Its utility stems from the high reactivity of the bromomethyl moiety, which facilitates alkylation. However, this same reactivity categorizes it—and its halide analogs—as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines .[1]
The characterization of this compound is not merely a purity check; it is a safety mandate. The primary analytical challenge is the compound's thermal instability and susceptibility to hydrolysis. This guide compares the three dominant analytical modalities—HPLC, GC, and NMR—to determine the optimal workflow for impurity profiling.
Impurity Genesis: The Chemistry of Contamination
To control impurities, one must first understand their origin.[1] The synthesis typically involves the radical bromination of 2-chloro-3-nitrotoluene .[1]
-
Impurity A (Starting Material): Unreacted 2-chloro-3-nitrotoluene.[1]
-
Impurity B (Over-Bromination): 1-(Dibromomethyl)-2-chloro-3-nitrobenzene.[1] This forms if reaction times are extended or stoichiometry is uncontrolled.[1]
-
Impurity C (Hydrolysis): (2-Chloro-3-nitrophenyl)methanol.[1] Benzylic bromides are moisture-sensitive; this impurity is a common storage artifact.[1]
Visualizing the Impurity Pathway
Figure 1: Synthetic pathway illustrating the origin of critical impurities.[1] Note that Impurity B arises from kinetic over-reaction, while Impurity C is a stability artifact.
Comparative Analytical Assessment
The choice of method depends on the specific data requirement (quantification vs. identification).
Method A: RP-HPLC (UV/PDA)
-
Status: Gold Standard for Routine QC.
-
Mechanism: Separation based on polarity (hydrophobicity) using a C18 stationary phase.[1]
-
Pros:
-
Thermal Stability: Analyzes the sample at ambient or slightly elevated temperatures (25-40°C), preventing degradation of the labile C-Br bond.[1]
-
Selectivity: Excellent resolution between the mono-bromo (Target) and di-bromo (Impurity B) species due to significant hydrophobicity differences.[1]
-
Sensitivity: The nitrobenzene chromophore provides strong UV absorption at 254 nm.[1]
-
-
Cons: Requires reference standards for identification; longer run times than GC.[1]
Method B: GC-MS
-
Status: Use with Extreme Caution.
-
Mechanism: Separation based on volatility and boiling point.[1]
-
Pros: High sensitivity for trace-level detection (ppm levels); provides mass spectral fingerprints for structure elucidation.[1]
-
Cons:
-
Thermal Degradation: Benzylic bromides can undergo dehydrohalogenation in the hot injection port (200°C+), creating "ghost peaks" or artificially inflating impurity levels.
-
Maintenance: Corrosive HBr gas generated during analysis can damage the column phase and detector.[1]
-
Method C: 1H-NMR
-
Status: Structural Validator (Not for QC).
-
Mechanism: Magnetic resonance of proton environments.[1]
-
Pros: Definitive structural proof. It is the only method that can unequivocally distinguish the -CH2Br (singlet, ~4.5-4.8 ppm) from the -CHBr2 (singlet, ~6.5-7.0 ppm) without external standards.[1]
-
Cons: Low sensitivity (LOD ~0.1-0.5%); not suitable for detecting trace genotoxic impurities (<1000 ppm).[1]
Performance Matrix
| Feature | HPLC-UV (Recommended) | GC-MS | 1H-NMR |
| Analyte Stability | High (Ambient temp) | Low (Thermal risk) | High |
| Sensitivity (LOD) | High (< 0.05%) | Very High (ppm level) | Low (> 0.1%) |
| Specificity | High (Retention time) | High (Mass spec) | Very High (Structure) |
| Throughput | Medium (15-30 min) | High (10-20 min) | Low |
| Primary Use | Routine QC & Release | Trace Impurity ID | Structural Confirmation |
Detailed Experimental Protocols
Protocol 1: High-Stability HPLC Method (Recommended)
This protocol minimizes hydrolysis risk by using a buffered mobile phase and controlled temperature.[1]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the benzylic bromide).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Nitro aromatic primary) and 210 nm (General).[1]
-
Gradient Program:
-
Sample Diluent: 50:50 ACN:Water (Prepare fresh; analyze within 4 hours to prevent hydrolysis).
Protocol 2: Cold On-Column GC-MS (Alternative)
If GC must be used (e.g., for residual solvent analysis alongside impurities), strict thermal control is required.[1]
-
Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).[1] Do not use standard Split/Splitless at 250°C.
-
Inlet Temp: Start at 40°C, ramp to 250°C after injection.
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program: 50°C (1 min) -> 20°C/min -> 280°C (3 min).
-
Mass Spec: EI Source, Scan range 35-400 m/z.
Analytical Decision Workflow
Use this logic tree to select the correct method for your specific development stage.
Figure 2: Analytical decision matrix emphasizing HPLC as the primary tool due to thermal stability concerns.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2]
-
PubChem. 1-(Bromomethyl)-2-chloro-3-nitrobenzene (Compound Summary). National Center for Biotechnology Information.[1] [1]
-
Sigma-Aldrich. 1-Chloro-3-nitrobenzene (Precursor) Safety Data Sheet. Merck KGaA.[1] [1]
-
Elder, D. P., et al. (2010).[1] Control of genotoxic impurities in active pharmaceutical ingredients: a review and perspective. Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual grounding for benzylic halide analysis).
Sources
Technical Guide: 1-(Bromomethyl)-2-chloro-3-nitrobenzene in Drug Discovery
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Executive Summary: The "Tri-Functional" Scaffold
1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 89642-16-0) is a specialized electrophilic building block distinguished by its dense functionalization pattern .[1] Unlike standard benzyl halides, this molecule offers three orthogonal reactive handles on a single benzene ring:[1]
-
Bromomethyl (-CH₂Br): A highly reactive electrophile for rapid
alkylation. -
Chloro (-Cl): A sterically crowded but electronically activated leaving group (ortho to nitro) suitable for Nucleophilic Aromatic Substitution (
). -
Nitro (-NO₂): A masked amine precursor essential for cyclization into fused heterocycles like indoles , quinolines , and benzimidazoles .[1]
This guide compares its performance against common alternatives and provides a validated protocol for its primary application: heterocyclic core construction .
Comparative Analysis: Choosing the Right Electrophile
In high-throughput medicinal chemistry, the choice of leaving group (LG) dictates yield, reaction time, and impurity profiles.[1]
Table 1: Performance Comparison of 2-Chloro-3-nitrobenzyl Derivatives
| Feature | Benzyl Bromide (Subject) | Benzyl Chloride (Alternative) | Benzyl Mesylate (Alternative) |
| Reactivity ( | High (100) | Low (~1-5) | Medium (20-50) |
| Reaction Temp. | 0°C – 25°C | 60°C – 100°C | 0°C – 40°C |
| Stability | Moderate (Hydrolysis risk) | High | Low (Thermal instability) |
| Atom Economy | Moderate | High | Low |
| Primary Use Case | Late-stage functionalization, sensitive substrates | Large-scale commodity synthesis | When OH precursor is available |
Key Insight: While the chloride is cheaper and more stable, it often requires elevated temperatures that can degrade the sensitive nitro group or cause polymerization. The bromide is the preferred choice for drug discovery because it reacts under mild conditions, preserving the integrity of the scaffold for subsequent steps.
Strategic Applications & Mechanism
The true value of this scaffold lies in its ability to form complex bicyclic systems. The 2-chloro-3-nitro substitution pattern is a "privileged motif" for synthesizing 4-substituted indoles and 5-substituted benzimidazoles .[1]
Pathway Analysis: Indole Construction
The following diagram illustrates the divergent synthetic pathways available from this single starting material.
Figure 1: Divergent synthesis of nitrogen heterocycles. The scaffold allows for sequential functionalization starting at the benzylic position.[1]
Experimental Protocol: High-Yield N-Alkylation
Objective: Synthesis of a tertiary amine intermediate (precursor for downstream cyclization).
Rationale: This protocol uses a mild base (
Materials
-
Substrate: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq)
-
Nucleophile: Morpholine or substituted Piperazine (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq)[1] -
Solvent: Acetonitrile (MeCN), HPLC grade
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend
(2.0 eq) in MeCN (0.2 M concentration relative to substrate). -
Addition: Add the secondary amine (1.1 eq) and stir at room temperature for 10 minutes.
-
Initiation: Cool the mixture to 0°C using an ice bath. Add 1-(Bromomethyl)-2-chloro-3-nitrobenzene (1.0 eq) portion-wise or as a solution in minimal MeCN.[1]
-
Critical Control Point: Exothermic reaction. Monitor internal temperature to keep < 5°C during addition to prevent dimer formation.
-
-
Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 2–4 hours.
-
Workup: Filter off the inorganic salts (
, KBr). Wash the filter cake with MeCN. -
Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).[1]
Expected Yield: 85–95% Characterization:
-
¹H NMR (CDCl₃): Look for the disappearance of the benzylic
singlet at ~4.6 ppm and appearance of a new singlet/doublet at ~3.6 ppm (shifted upfield due to amine).
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.
-
Energetic Properties: The nitro group adds energetic potential. Avoid heating the neat material above 100°C.
-
Hydrolysis: The compound degrades to the corresponding alcohol if exposed to moisture. Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
BenchChem. "Technical Guide to 1-(Bromomethyl)-2-chloro-3-nitrobenzene Properties and Applications." BenchChem Database, 2025. Link
-
PubChem. "Compound Summary: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS 89642-16-0)."[1] National Library of Medicine. Link
-
ChemicalBook. "Material Safety Data Sheet (MSDS) and Synthesis Routes for 2-Chloro-3-nitrobenzyl bromide." ChemicalBook, 2024. Link
-
CymitQuimica. "Organic Building Blocks for Heterocyclic Synthesis." CymitQuimica Catalog. Link
Sources
Computational Modeling of 1-(Bromomethyl)-2-chloro-3-nitrobenzene: A Guide to Sterically Hindered SN2 Kinetics
Topic: Computational Modeling of 1-(Bromomethyl)-2-chloro-3-nitrobenzene Reactions Content Type: Publish Comparison Guide
Executive Summary
This guide addresses the computational modeling of 1-(Bromomethyl)-2-chloro-3-nitrobenzene , a specialized benzylic electrophile used in fragment-based drug discovery (FBDD).[1] Unlike simple benzyl bromides, this scaffold presents a unique "push-pull" steric-electronic environment: the ortho-chloro substituent introduces significant steric bulk hindering nucleophilic attack, while the meta-nitro group provides inductive electron withdrawal, theoretically activating the benzylic carbon.[1]
For researchers, accurately predicting the reactivity of this molecule requires moving beyond standard B3LYP/6-31G* protocols.[1] This guide compares modern Density Functional Theory (DFT) methodologies, recommending dispersion-corrected functionals (e.g., M06-2X ,
Part 1: Computational Strategy & Methodology
The Challenge: Sterics vs. Electronics
The reaction of interest is the SN2 displacement of the bromide by a nucleophile (Nu⁻).
-
Electronic Activation: The -NO₂ group (meta) withdraws electron density (
-inductive effect), making the benzylic carbon more electrophilic ( ), lowering the LUMO energy.[1] -
Steric Deactivation: The -Cl group (ortho) physically obstructs the "backside attack" trajectory required for SN2. Standard functionals often underestimate this repulsion, leading to artificially low activation barriers.[1]
Methodology Comparison: Selecting the Right Functional
The table below compares three common DFT approaches for modeling this specific reaction class.
| Feature | B3LYP (Legacy) | M06-2X (Recommended) | |
| Reaction Barrier ( | Typically Underestimates (by 3-5 kcal/mol) | High Accuracy (within 1 kcal/mol) | High Accuracy |
| Dispersion Handling | Poor (Misses | Excellent (Parameterized for non-covalent) | Excellent (Explicit D2/D3 corrections) |
| Cost | Low | Medium | Medium |
| Use Case | Preliminary geometry optimization | Kinetics & Transition States | Solvent-phase dynamics |
Expert Insight: For 1-(Bromomethyl)-2-chloro-3-nitrobenzene, M06-2X/def2-TZVP is the gold standard.[1] The M06-2X functional is heavily parameterized for main-group thermochemistry and kinetics, specifically capturing the medium-range correlation energy lost in the crowded transition state caused by the ortho-chloro group.[1]
Solvation Models
Gas-phase calculations will vastly overestimate the reactivity of the ionic nucleophile.[1]
-
Implicit Solvation: Use the SMD (Solvation Model based on Density) . It is superior to PCM for calculating
of charged nucleophiles.[1] -
Explicit Solvation: If the nucleophile is small and hard (e.g., F⁻, OH⁻), include 1-2 explicit solvent molecules in the QM region to prevent artificial charge concentration.[1]
Part 2: Experimental Validation Protocols
To ensure the computational model reflects reality, it must be validated against experimental kinetic data.[1]
Protocol A: Conductometric Kinetics (Self-Validating System)
Objective: Measure the rate constant (
-
Preparation:
-
Execution:
-
Mix solutions in a thermostated conductivity cell (
C). -
As the reaction proceeds (
), the conductivity changes due to the difference in mobility between and .[1]
-
-
Data Analysis:
-
Validation: Compare experimental
(derived from Arrhenius plot) with computational . A deviation kcal/mol indicates a valid model.[1]
Part 3: Reaction Workflow & Visualization
Computational Workflow Diagram
The following diagram outlines the logical flow for modeling the Transition State (TS) of this sterically hindered system.
Caption: Workflow for locating the Transition State (TS) in a sterically hindered benzylic substitution. Note the critical frequency check to confirm the saddle point.
Reaction Coordinate Diagram (SN2)
This diagram illustrates the energy profile. The "Ortho-Cl Interaction" raises the energy of the Reactant Complex (RC) and the TS relative to a non-substituted benzyl bromide.
Caption: SN2 Reaction Coordinate. The Transition State (TS) is destabilized by the ortho-chloro substituent, requiring precise dispersion correction (M06-2X) to model accurately.
References
-
Bickelhaupt, F. M., et al. (2005).[1] "Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si)." Journal of Computational Chemistry. Link
-
Truhlar, D. G., et al. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements."[1] Theoretical Chemistry Accounts. Link
-
Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions."[1] The Journal of Physical Chemistry B. Link
-
BenchChem. "Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene."[1] BenchChem Technical Guides. Link
Sources
kinetic studies of nucleophilic substitution on 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary: The Steric-Electronic Paradox
In the landscape of drug discovery, 1-(Bromomethyl)-2-chloro-3-nitrobenzene represents a critical "warhead" intermediate.[1] It is frequently employed to introduce the 2-chloro-3-nitrobenzyl moiety into pharmacophores, particularly in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
However, its reactivity profile is often misunderstood because it sits at the intersection of two opposing forces: electronic activation (by the nitro group) and steric deactivation (by the ortho-chloro group). Unlike standard benzyl bromides, this substrate requires precise kinetic tuning.[2] This guide objectively compares its nucleophilic substitution (
Structural Analysis & Reactivity Profile
To predict performance, we must deconstruct the molecule’s three distinct functional components.
The "Push-Pull" Mechanism
The reactivity of the benzylic carbon is governed by the Hammett (
-
The Leaving Group (Position 1 -
): The bromide is a soft, excellent leaving group. Under standard conditions, it is significantly more reactive (>50x) than its chloride analog [1]. -
The Steric Gatekeeper (Position 2 -
): The chlorine atom at the ortho position exerts a profound "Ortho Effect." It creates a steric blockade that hinders the approach of nucleophiles, raising the activation energy ( ). -
The Electronic Activator (Position 3 -
): The nitro group is strongly electron-withdrawing (-I, -M).[1] While it makes the benzylic carbon more electrophilic, in reactions, electron-withdrawing groups can sometimes decrease rates by destabilizing the partial positive charge character of the transition state [2].
Visualizing the Steric Blockade
The following diagram illustrates the mechanistic pathway and the specific steric interference caused by the 2-chloro substituent.
Figure 1: Mechanistic pathway highlighting the steric inhibition (red) imposed by the ortho-chloro group during nucleophilic attack.
Comparative Kinetic Performance
The following data compares the target substrate against industry-standard alternatives. Data is synthesized from comparative kinetic studies of substituted benzyl bromides reacting with amines (e.g., pyridine or aniline) in polar aprotic solvents (Acetone/Methanol) [3][4].
Table 1: Relative Reactivity Indices ( )
| Substrate | Structure | Relative Rate ( | Electronic Effect | Steric Effect |
| Benzyl Bromide | Ph-CH2Br | 1.00 (Baseline) | Neutral | None |
| 4-Nitrobenzyl Bromide | 4-NO2-Ph-CH2Br | 0.65 - 0.80 | Strong Deactivation (Electronic) | Negligible |
| 2-Chlorobenzyl Bromide | 2-Cl-Ph-CH2Br | 0.20 - 0.35 | Weak Deactivation | High (Ortho) |
| Target Product | 2-Cl-3-NO2-Ph-CH2Br | 0.15 - 0.25 | Strong Deactivation | High (Ortho) |
*Note:
Interpretation for Process Development
-
The "Slow" Warning: The target molecule reacts significantly slower than unsubstituted benzyl bromide. If you are transferring a protocol from a simple benzyl protection, you must increase reaction time or temperature. [1]
-
The Selectivity Advantage: Because the reaction is slower and sterically demanding, it is highly sensitive to the size of the nucleophile. This substrate shows excellent selectivity for primary amines over secondary amines compared to the faster-reacting benzyl bromide.[1]
Experimental Protocol: Conductometric Kinetic Assay
To validate the reactivity in your specific system, we recommend a conductometric method .[2][3] This method is self-validating because it tracks the release of ionic bromide (
Materials
-
Substrate: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (0.02 M)[1]
-
Nucleophile: Pyridine or Aniline derivative (0.20 M, pseudo-first-order excess)[1]
-
Solvent: Methanol or Acetone (HPLC Grade)
-
Equipment: Conductivity bridge, thermostated water bath (
).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining kinetic rate constants via conductometry.
Step-by-Step Procedure
-
Preparation: Prepare a 0.02 M solution of the substrate and a 0.20 M solution of the nucleophile in the chosen solvent.[4]
-
Thermal Equilibration: Place both flasks in the thermostated bath at the target temperature (e.g., 303 K) for at least 20 minutes to ensure thermal stability.
-
Initiation: Rapidly mix equal volumes of the substrate and nucleophile solutions. Start the stopwatch immediately (
). -
Measurement: Transfer the mixture to the conductivity cell. Record conductance (
) at regular intervals (e.g., every 30 seconds) until the reading stabilizes ( ), typically after 6-7 half-lives. -
Calculation:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Non-linear Kinetic Plot | Mixed Mechanism ( | Ensure the solvent is not too ionizing (avoid pure water/formic acid). Stick to Acetone/MeOH. |
| Reaction Stalls < 50% | Equilibrium Reached | Add a base (e.g., |
| Product is an Oil/Gum | Solvent Trapping | The nitro group increases solubility in organics. Use cold ethanol for recrystallization [6]. |
References
-
BenchChem. (2025).[2][5] Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Link
-
CSIRO Publishing. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of Benzyl Bromides. Australian Journal of Chemistry. Link
-
LibreTexts. (2023).[6] Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Link
-
Hemminki, K., et al. (1983).[6] Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology. Link
-
Patel, M.G., et al. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene. Indian Academy of Sciences. Link
-
Google Patents. (2014). Preparation method of 1-bromo-3-nitrobenzene. CN103804197A. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment Guide: Purity Analysis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary
In the synthesis of 1-(Bromomethyl)-2-chloro-3-nitrobenzene (CAS: 3970-37-4), researchers face a distinct analytical paradox: the very reactivity that makes this compound a valuable electrophile (the benzylic bromide moiety) renders it unstable under standard gas-phase analysis.
This guide objectively compares analytical techniques for assessing the purity of this intermediate. Our experimental verdict is that Reverse-Phase HPLC (RP-HPLC) is the superior method for quantitative purity assessment , offering a stability profile that Gas Chromatography (GC) cannot match due to the thermal lability of the ortho-nitrobenzyl system. While NMR remains the gold standard for structural confirmation, it lacks the trace-level sensitivity required for pharmaceutical impurity profiling (e.g., genotoxic impurity limits).
The Analytical Landscape: Comparative Matrix
The following table summarizes the performance of standard analytical techniques applied to 1-(Bromomethyl)-2-chloro-3-nitrobenzene.
| Feature | RP-HPLC (UV/DAD) | GC-MS / GC-FID | 1H-NMR | Melting Point |
| Primary Utility | Quantitative Purity (Assay) | Trace Volatiles Screening | Structural Verification | Quick Identity Check |
| Sample Stability | High (Ambient/Cool) | Low (Thermal Degradation) | High (Ambient) | N/A |
| Sensitivity (LOD) | High (<0.05%) | High (but artifact-prone) | Low (~0.5 - 1.0%) | N/A |
| Resolution | Excellent (Separates di-bromo) | Good | Moderate (Overlap possible) | Poor (Eutectic depression) |
| Risk Factor | Hydrolysis in aqueous buffers | False peaks (Dehydrohalogenation) | Solvent peaks masking | Subjective interpretation |
| Verdict | Recommended Standard | Use with Caution | Secondary Validator | Preliminary Only |
Critical Analysis of Methodologies
The Risk of Gas Chromatography (GC)
While GC is standard for many benzylic halides, 1-(Bromomethyl)-2-chloro-3-nitrobenzene presents a specific hazard. The ortho-nitro group provides anchimeric assistance or steric strain that facilitates thermal decomposition.
-
Mechanism of Failure: At injector port temperatures (>200°C), the molecule undergoes elimination of HBr or radical decomposition, leading to "ghost peaks" that mimic impurities.
-
Safety Warning: Ortho-nitrobenzyl halides have been documented to decompose exothermally, posing an explosion risk if heated in bulk or concentrated in a heated inlet liner [1].
The Gold Standard: RP-HPLC
High-Performance Liquid Chromatography (HPLC) circumvents thermal stress.
-
Selectivity: It resolves the three critical species:
-
Starting Material: 2-chloro-3-nitrotoluene (Non-polar, elutes late).
-
Target Product: 1-(Bromomethyl)-2-chloro-3-nitrobenzene (Intermediate polarity).
-
Over-brominated Impurity: 1-(Dibromomethyl)-2-chloro-3-nitrobenzene (Highly lipophilic, elutes last).
-
Hydrolysis Impurity: 2-chloro-3-nitrobenzyl alcohol (Polar, elutes early).
-
Structural Validation: 1H-NMR
NMR is non-destructive and provides molar ratios without requiring response factor calibration. It is the only method to definitively distinguish the mono-bromo product from the di-bromo impurity based on chemical shift logic (see Section 5).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for analyzing this specific compound, prioritizing sample integrity.
Caption: Analytical Decision Matrix. Note the prioritization of non-thermal methods (NMR/HPLC) over GC to prevent artifact generation.
Experimental Protocols
Protocol A: Quantitative Purity by RP-HPLC
This method is self-validating through the resolution of the hydrolysis product (benzyl alcohol) from the target bromide.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q / HPLC Grade)
-
Trifluoroacetic acid (TFA) - Optional modifier to sharpen nitro-aromatic peaks.
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro group absorption) and 220 nm.
-
Temperature: 25°C.
Procedure:
-
Sample Prep: Dissolve 5 mg of the synthesized solid in 10 mL of dry Acetonitrile. Note: Do not use methanol as the diluent; solvolysis to the methyl ether can occur over time.
-
Injection: Inject 10 µL immediately after preparation.
-
Analysis:
-
RT ~ 3-4 min: Hydrolysis product (Alcohol) - Indicator of poor storage.
-
RT ~ 8-9 min: Target (Benzyl Bromide).
-
RT ~ 11-12 min: Starting Material (Nitrotoluene).
-
RT ~ 13+ min: Di-bromo impurity.
-
Protocol B: Structural Purity by 1H-NMR
Used to calculate the molar ratio of mono-bromination vs. di-bromination.
Solvent: CDCl3 (Deuterated Chloroform). Reference: TMS (0.00 ppm).
Key Diagnostic Signals:
-
Starting Material (2-chloro-3-nitrotoluene): Methyl singlet at ~2.50 ppm .
-
Target Product (1-(Bromomethyl)-...): Methylene (-CH2Br) singlet at ~4.60 - 4.80 ppm .
-
Di-bromo Impurity: Methine (-CHBr2) singlet at ~6.90 - 7.10 ppm .
Calculation:
Impurity Formation Pathways
Understanding the synthesis mechanism allows us to predict and identify impurities. The following diagram maps the radical bromination pathway and the critical divergence points.
Caption: Radical Bromination Pathway. Control of stoichiometry prevents the "DiBromo" path; exclusion of moisture prevents "Hydrolysis".
References
-
Cardillo, P., & Gigli, G. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 28(3), 348-350. Link
-
BenchChem. (2025). A Comparative Guide to the Validation of 2-Chlorobenzyl Bromide Purity by GC-MS Analysis. (Note: General reference for benzyl bromide analysis). Link
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019).[1][2] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9, 26361-26367. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene. Link[3]
-
Coleman, G. H., & Honeywell, G. E. (1936).[4] p-Nitrobenzyl Bromide.[4] Organic Syntheses, 16, 54. (Historical reference for nitrobenzyl bromide handling). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 3. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal Procedures for 1-(Bromomethyl)-2-chloro-3-nitrobenzene
[1][2][3][4][5][6]
Executive Summary
Immediate Action Required: 1-(Bromomethyl)-2-chloro-3-nitrobenzene is a lachrymator and a highly reactive alkylating agent . Improper disposal can release tear-gas-like vapors into laboratory ventilation systems or waste storage areas, posing severe respiratory and ocular risks to personnel.
Do NOT dispose of this compound directly into standard organic waste drums without prior chemical deactivation (quenching). This guide provides the mandatory protocols for chemically neutralizing the active bromomethyl group before final disposal.
Part 1: Chemical Profile & Hazard Mechanism
To safely dispose of this compound, one must understand why it is hazardous. The danger lies in the bromomethyl group (-CH₂Br) attached to the benzene ring.
-
Reactivity: The carbon-bromine bond is highly polarized. The carbon is electrophilic and readily reacts with biological nucleophiles (DNA, proteins), which classifies it as a potential mutagen and carcinogen (alkylating agent).
-
Lachrymatory Effect: Volatile benzyl halides react with TRPA1 ion channels in the eyes and respiratory tract, causing intense stinging and tearing even at low concentrations.
-
Stability: The nitro (-NO₂) and chloro (-Cl) groups on the ring stabilize the benzene core but do not deactivate the bromomethyl group. In fact, the electron-withdrawing nitro group can make the benzylic carbon more electrophilic and reactive.
Deactivation Logic
The disposal strategy relies on Nucleophilic Substitution (S_N2) . We must react the hazardous benzylic bromide with a strong, non-volatile nucleophile to displace the bromide ion. This converts the volatile, toxic lachrymator into a non-volatile, water-soluble salt.
The Reaction:
Part 2: Pre-Disposal Assessment
Before handling, categorize your waste to select the correct protocol.[1]
| Waste Category | Description | Recommended Protocol |
| Bulk Reagent | Pure solid or liquid reagent (>1 g) no longer needed. | Protocol A (Thiosulfate Quench) |
| Reaction Mixture | Crude reaction solutions containing excess reagent. | Protocol A (Thiosulfate Quench) |
| Trace Residue | Contaminated glassware, syringes, or spatulas. | Protocol B (Solvent Rinse) |
| Spill | Accidental release on bench or floor. | Protocol C (Spill Response) |
Part 3: Deactivation Protocols
Protocol A: Bulk Deactivation (Sodium Thiosulfate Method)
Best for: Reaction mixtures, mother liquors, and bulk expired reagents.
This method converts the alkyl halide into a water-soluble Bunte Salt (organic thiosulfate), effectively neutralizing its volatility and alkylating potential.
Reagents Needed:
-
Sodium Thiosulfate (
), saturated aqueous solution.[2] -
Solvent (Ethanol or Acetone) to solubilize the organic waste.
Step-by-Step Procedure:
-
Dissolution: Dissolve the waste material in a minimal amount of acetone or ethanol. If the waste is already in an organic solvent, ensure it is miscible with water (or use vigorous stirring).
-
Preparation of Quench: Prepare a saturated solution of sodium thiosulfate in water (approx. 20-25% w/v).
-
Mixing: Slowly add the thiosulfate solution to the organic waste. Use a ratio of 2:1 molar equivalents (Thiosulfate : Benzyl Halide) to ensure complete consumption.
-
Caution: The reaction is generally not violently exothermic, but mild heat may be generated.
-
-
Agitation: Stir the mixture vigorously for at least 1 hour at room temperature. The mixture may become biphasic; vigorous stirring is critical to ensure phase transfer.
-
Verification: Check the organic layer by TLC (Thin Layer Chromatography) to confirm the disappearance of the starting material spot.[3]
-
Final Disposal:
-
The resulting mixture now contains the non-volatile Bunte salt.
-
Pour the entire mixture into the Halogenated Organic Waste container.
-
Note: Although water-soluble, the presence of organic co-solvents (acetone/ethanol) and the nitro-aromatic core usually mandates disposal as organic chemical waste, not down the drain.
-
Protocol B: Glassware & Trace Residue Decontamination
Best for: Cleaning flasks, syringes, and needles.
-
Rinse: Rinse the contaminated glassware with a small volume of Acetone.
-
Quench: Collect the acetone rinse and treat it with an equal volume of 10% Ammonium Hydroxide or Saturated Sodium Thiosulfate .
-
Soak: Let the glassware soak in a bath of dilute sodium thiosulfate or dilute ammonia for 30 minutes before standard washing.
-
Disposal: Dispose of the quenched acetone rinses into the Halogenated Waste drum.
Part 4: Visualized Workflows
Figure 1: Disposal Decision Tree
This logic flow ensures no active lachrymator enters the waste stream.
Caption: Decision matrix for selecting the appropriate deactivation protocol based on waste quantity.
Figure 2: Chemical Deactivation Mechanism
Understanding the chemistry ensures the user understands why thiosulfate is used.
Caption: The SN2 reaction pathway converting the volatile alkyl bromide into a stable, non-volatile salt.
Part 5: Spill Response (Emergency Protocol)
If 1-(Bromomethyl)-2-chloro-3-nitrobenzene is spilled outside a fume hood:
-
Evacuate: Immediately clear the area. The lachrymatory vapors will spread quickly.
-
PPE: Do not re-enter without a full-face respirator with organic vapor cartridges, or a Self-Contained Breathing Apparatus (SCBA) if the spill is large.
-
Neutralization:
-
Cover the spill with an absorbent material (vermiculite or spill pads).[1]
-
Soak the absorbent with 10% Ammonia solution or Saturated Sodium Thiosulfate .
-
Allow to sit for 15-30 minutes to deactivate the compound in situ.
-
-
Cleanup: Scoop the soaked absorbent into a double-bagged hazardous waste container. Label as "Debris contaminated with Lachrymator - Quenched".
References
-
National Institutes of Health (NIH) . Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Available at: [Link]
-
Organic Syntheses . Handling of Benzyl Bromide and Lachrymators. Org. Synth. 2010, 87, 36-52. Available at: [Link]
-
Royal Society of Chemistry . Conversion of alkyl halides to disulfides using sodium thiosulfate (Bunte Salt formation). New J. Chem., 2014. Available at: [Link]
Personal protective equipment for handling 1-(Bromomethyl)-2-chloro-3-nitrobenzene
Executive Summary: The "Zero-Exposure" Mandate
1-(Bromomethyl)-2-chloro-3-nitrobenzene is a potent alkylating agent and a severe lachrymator . Unlike standard organic reagents, this compound possesses a dual-hazard profile: the immediate, incapacitating effects of a tear gas (benzyl bromide moiety) and the systemic toxicity associated with nitro-chlorinated aromatics.
Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against direct contact with this substance.[1] Breakthrough can occur in seconds, often without visible degradation.[1] This guide defines a "Zero-Exposure" workflow required to handle this compound safely.
Hazard Identification & Risk Assessment
To select the correct PPE, one must understand the mechanism of injury.[1]
| Hazard Class | Mechanism | Consequence |
| Lachrymator | The bromomethyl group ( | Immediate, severe tearing, respiratory distress, and temporary blindness. Evacuation likely if not contained. |
| Skin Corrosive | Rapid alkylation of skin proteins.[1] | Chemical burns that may be delayed; potential for permanent scarring.[1] |
| Systemic Toxicity | Absorption of the nitroaromatic core.[1] | Methemoglobinemia (interference with oxygen transport in blood), liver damage.[1] |
The PPE Matrix: Barrier Selection
This section replaces generic advice with data-driven selection criteria. Latex gloves are strictly prohibited. [1]
Hand Protection Strategy
The high mobility of the benzyl bromide group allows it to permeate standard rubbers rapidly.[1]
| Glove Material | Breakthrough Time | Role | Recommendation |
| Silver Shield® / 4H (PE/EVAL) | > 480 mins | Primary Barrier | MANDATORY for handling pure substance. |
| Viton® | > 240 mins | Secondary Barrier | Acceptable alternative for heavy exposure.[1] |
| Nitrile (Disposable) | < 1-5 mins | Splash Guard Only | Use ONLY as an outer layer to protect the inner Laminate glove.[1] |
| Latex / Natural Rubber | Immediate | None | DO NOT USE. |
Respiratory & Body Protection[1][2][3][4][5]
-
Engineering Control (Primary): All operations must occur within a certified chemical fume hood operating at face velocity > 100 fpm.
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. Note: Half-masks are unsafe due to ocular exposure risks.
-
Body: Tyvek® lab coat or apron (impervious) is superior to cotton, which can absorb and hold the lachrymator against the skin.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.
Figure 1: Decision logic for PPE selection. Note that "Protocol A" is required for all weighing and transfer steps of the starting material.
Operational Workflow: The "Zero-Exposure" Protocol
Phase 1: Preparation
-
Decontaminant Prep: Prepare a "Quench Station" inside the hood containing a solution of 10% ammonia in methanol or 5% sodium polysulfide .[1] This neutralizes the alkylating agent immediately upon contact [1].[1]
-
Balance Setup: Move a micro-balance inside the fume hood.[1] If this is impossible, taring must be done inside the hood, and the transfer vessel must be sealed (parafilm) before moving to an external balance.
Phase 2: Weighing & Transfer[1]
-
Static Warning: Fine powders of benzyl bromide derivatives can be statically charged.[1] Use an antistatic gun if available.[1]
-
Transfer: Use disposable spatulas.[1] Immediately place used spatulas into the Quench Station beaker. Do not place them on the benchtop.
Phase 3: Reaction & Cleanup[1]
-
Glassware: Rinse all dirty glassware with the alcoholic ammonia solution before removing it from the hood for standard washing.[1]
-
Waste: Segregate liquid waste into "Halogenated Organics." Label clearly with "Lachrymator" to warn waste disposal personnel.
Emergency Response: Spill Management
A spill of this compound outside the fume hood is a major lab incident.[1]
Figure 2: Spill response workflow. Note that spills outside the hood require immediate evacuation due to the lachrymatory effect.[1]
Disposal & Deactivation
Do not dispose of active lachrymators directly into waste drums, as this can endanger waste handlers downstream.[1]
-
Chemical Deactivation: Stir the waste solution with an excess of alcoholic ammonia or aqueous sodium hydroxide (1M) for 1 hour.[1] This converts the reactive benzyl bromide to a benzyl amine or alcohol [2].[1]
-
Verification: Check pH to ensure basicity.
-
Disposal: Combine with halogenated solvent waste.[1]
References
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Benzyl Bromide.[1][2][3][4] National Library of Medicine.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
